Guanylurea phosphate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267685. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diaminomethylideneurea;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O.H3O4P/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHURYQINAXWNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)N)(N)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9N4O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5420-79-1, 36897-89-9, 84946-06-5 | |
| Record name | Urea, (aminoiminomethyl)-, phosphate (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5420-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Urea, (aminoiminomethyl)-, phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36897-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Urea, (aminoiminomethyl)-, phosphate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84946-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
200.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17675-60-4, 36897-89-9, 5420-79-1 | |
| Record name | Urea, N-(aminoiminomethyl)-, phosphate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17675-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC267685 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC7762 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N-(aminoiminomethyl)-, phosphate (1:?) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amidinourea phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICYANDIAMIDINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GJF8D34Z9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Guanylurea Phosphate from Dicyandiamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanylurea phosphate, a compound of significant interest in various industrial and research applications, is primarily synthesized from the readily available precursor dicyandiamide. This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on the reaction of dicyandiamide with phosphoric acid. It details the experimental protocols, summarizes key quantitative data from various methodologies, and illustrates the synthesis pathway and experimental workflow. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and material science, offering insights into the production and potential applications of this versatile compound. While guanylurea is a known metabolite of the widely used antidiabetic drug metformin, this guide concentrates on its chemical synthesis and industrial applications, such as its use as a flame retardant.[1][2]
Introduction
This compound (CAS 36897-89-9) is a nitrogen and phosphorus-containing compound with a molecular formula of C2H9N4O5P.[3][4] Its structure, incorporating both a guanyl and a urea moiety linked to a phosphate group, imparts unique chemical properties that make it a valuable intermediate in various synthetic processes and a functional additive in material science.[3][5][6] Notably, it has garnered attention as an effective non-halogenated flame retardant.[1] This guide focuses on the prevalent synthesis route starting from dicyandiamide and phosphoric acid, a method favored for its simplicity and use of readily available starting materials.[7]
Synthesis Pathway
The primary method for synthesizing this compound involves the direct reaction of dicyandiamide with phosphoric acid in an aqueous solution.[7][8] The reaction proceeds by heating the mixture, which facilitates the hydrolysis and phosphorylation of dicyandiamide to form the desired product.
Experimental Protocols
The synthesis of this compound from dicyandiamide and phosphoric acid is a relatively straightforward process. Below are detailed experimental protocols derived from established methodologies.[7][8]
Laboratory Scale Synthesis
This protocol is adapted from publicly available preparation methods.[8]
Materials:
-
Dicyandiamide
-
Phosphoric Acid
-
Purified Water
Procedure:
-
To a reaction vessel, add a measured quantity of purified water.
-
While agitating the water, slowly add the dicyandiamide to the vessel.
-
Once the dicyandiamide is suspended, add the phosphoric acid to the mixture.
-
Heat the reaction mixture to approximately 85°C.
-
Maintain this temperature for approximately 45 minutes.
-
After the reaction period, cool the mixture to approximately 25°C to induce crystallization.
-
The resulting solution contains this compound. Further purification can be achieved through filtration and washing of the crystals.
Industrial Production Method
This protocol is based on a patented method for the preparation of this compound.[7]
Materials:
-
Dicyandiamide
-
Purified Water
-
Phosphoric Acid
Procedure:
-
Mixing: Stir dicyandiamide and purified water in a reactor. The mass ratio of dicyandiamide to purified water is typically between 1:2 and 1:4.[7]
-
Heating and Dissolution: Slowly heat the mixture to a temperature range of 80-100°C until the dicyandiamide is completely dissolved.[7]
-
Filtration: Filter the hot solution to remove any insoluble impurities.[7]
-
Reaction: Slowly add phosphoric acid solution dropwise to the heated filtrate. The rate of addition is controlled to maintain the reaction temperature.[7]
-
Temperature Maintenance: After the addition of phosphoric acid is complete, maintain the temperature for a specified period to ensure the reaction goes to completion.[7]
-
Crystallization: Cool the reaction mixture to allow for the crystallization of this compound.[7]
-
Separation and Drying: The crystallized product is separated by centrifugation, followed by drying and packaging. The mother liquor from the centrifugation can be recycled.[7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of this compound from dicyandiamide and phosphoric acid based on available literature.
Table 1: Reaction Conditions
| Parameter | Value | Source |
| Reaction Temperature | 80-100 °C | [7] |
| ~85 °C | [8] | |
| Holding Time | ~45 minutes | [8] |
| Dicyandiamide to Water Ratio (by mass) | 1:(2-4) | [7] |
Table 2: Molar Ratios for a Related Condensation Reaction
While the primary synthesis involves a direct reaction, a related process for producing dicyandiamide-formaldehyde-phosphoric acid condensates provides insight into potential molar ratios.
| Reactant | Molar Ratio per mole of Dicyandiamide | Source |
| Formaldehyde | 0.9 - 3 | [9] |
| Phosphoric Acid | 0.06 - 0.6 | [9] |
Experimental Workflow
The overall process for the industrial production of this compound can be visualized as a series of sequential steps from raw materials to the final product.
References
- 1. This compound | 36897-89-9 | Benchchem [benchchem.com]
- 2. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. CN107721883A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. US4073617A - Water-dilutable solutions of dicyandiamide-formaldehyde-phosphoric acid condensates - Google Patents [patents.google.com]
Guanylurea Phosphate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of guanylurea phosphate, a compound of significant interest in materials science and environmental research. This document details its chemical structure, physicochemical properties, synthesis, and key applications. Special emphasis is placed on its role as a flame retardant and its environmental fate as the primary metabolite of the widely used antidiabetic drug, metformin. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental protocols and detailed mechanistic insights.
Introduction
This compound, also known as carbamoylguanidine phosphate, is a salt composed of the guanylurea cation and the phosphate anion. While its early research was rooted in the exploration of dicyandiamide derivatives, its contemporary relevance has expanded significantly. It is recognized for its efficacy as a flame retardant for cellulosic materials and has been investigated for its potential in agriculture as a slow-release fertilizer.[1]
More recently, guanylurea has garnered considerable attention within the environmental and pharmaceutical sciences as the primary and persistent environmental transformation product of metformin, one of the most prescribed drugs globally for type 2 diabetes.[1] This has spurred research into its environmental prevalence, biodegradability, and potential toxicological effects on aquatic ecosystems. This guide aims to synthesize the available technical information on this compound, providing a holistic view for professionals in the field.
Chemical Structure and Physicochemical Properties
This compound is a white crystalline solid with the chemical formula C₂H₉N₄O₅P.[1] The molecular structure combines a guanylurea cation and a phosphate anion, contributing to its distinct chemical properties.[1]
Molecular Structure
The guanylurea cation possesses a planar structure with significant π-electron delocalization across the N-C-N backbone of the guanidine group and the urea moiety. This delocalization contributes to its stability. The phosphate anion exists as H₂PO₄⁻, HPO₄²⁻, or PO₄³⁻ depending on the pH of the environment.
Caption: Chemical structure of the guanylurea cation and phosphate anion.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, formulation, and application development.
| Property | Value | Reference(s) |
| CAS Number | 17675-60-4 | [2][3] |
| Molecular Formula | C₂H₉N₄O₅P | [1] |
| Molecular Weight | 200.09 g/mol | [1][2][4] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 178-182 °C | [1][2][5] |
| Water Solubility | 91.6 g/L at 20 °C | [1][2] |
| Density | 1.62 g/cm³ | [2] |
| logP | 0 at 20 °C | [2] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and quality control of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expected Key Vibrational Modes:
-
N-H Stretching: Broad bands in the region of 3400-3200 cm⁻¹, indicative of the amine and amide groups. The broadness is a result of extensive hydrogen bonding.
-
C=O Stretching (Amide I): A strong absorption band is anticipated around 1700-1650 cm⁻¹, characteristic of the urea carbonyl group.
-
N-H Bending: Bands in the 1650-1550 cm⁻¹ region.
-
C-N Stretching: Found in the 1400-1200 cm⁻¹ range.
-
P-O Stretching: Strong, broad absorptions between 1100 and 900 cm⁻¹ are characteristic of the phosphate group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are expected to be relatively simple. The chemical shifts of the exchangeable N-H protons will be highly dependent on the solvent, concentration, and temperature.
Expected ¹H NMR Spectral Data:
-
-NH- (Amide) and -NH₂ (Guanidinium) Protons: Broad singlets are expected in the range of 6.0 - 9.0 ppm. These signals are typically broad due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange.
Expected ¹³C NMR Spectral Data:
-
C=O (Urea Carbonyl): A resonance is expected in the downfield region of 160 - 170 ppm.
-
C=N (Guanidinium Carbon): This carbon is highly deshielded due to the three attached nitrogen atoms and is expected to resonate between 155 - 165 ppm.
Synthesis of this compound
The primary industrial synthesis of this compound involves the acid-catalyzed hydrolysis of dicyandiamide with phosphoric acid.[6][7]
General Reaction Scheme
Dicyandiamide + Phosphoric Acid + Water → this compound
Caption: Simplified workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from a method described in the patent literature.[7]
Materials:
-
Dicyandiamide
-
Purified Water
-
Phosphoric Acid Solution
Procedure:
-
Mixing and Dissolution: In a suitable reactor, charge dicyandiamide and purified water in a mass ratio of 1:(2-4).
-
Heating: Heat the mixture to 80-100 °C with stirring until the dicyandiamide is completely dissolved.
-
Reaction: Slowly add the phosphoric acid solution dropwise to the heated dicyandiamide solution. The rate of addition should be controlled.
-
Incubation: After the addition of phosphoric acid is complete, maintain the reaction mixture at a temperature of approximately 100 °C for a period of time (e.g., 8 hours) to ensure the reaction goes to completion.
-
Crystallization: Cool the reaction mixture to below 20 °C to induce the crystallization of this compound.
-
Isolation: The crystalline product is isolated by centrifugation.
-
Purification: The product can be washed with a suitable solvent, such as ethanol, to remove any remaining impurities.
-
Drying: The final product is dried to a constant weight.
Applications of this compound
Flame Retardant
This compound is an effective flame retardant for cellulosic materials such as wood, paper, and textiles.[2][3] Its mechanism of action involves both condensed-phase and gas-phase contributions.
Mechanism of Flame Retardancy:
-
Condensed-Phase Action: Upon heating, this compound decomposes to produce phosphoric acid and polyphosphoric acid. These acids catalyze the dehydration of cellulose, promoting the formation of a stable char layer. This char layer acts as a physical barrier, insulating the underlying material from the heat source and limiting the release of flammable volatile compounds.
-
Gas-Phase Action: The decomposition of this compound also releases non-combustible gases, such as water vapor and ammonia. These gases dilute the flammable gases in the gas phase, reducing the oxygen concentration and inhibiting combustion.
Slow-Release Fertilizer
Due to its high nitrogen and phosphorus content, this compound has been explored as a potential slow-release fertilizer.[8] The rationale is that its gradual hydrolysis in the soil would provide a sustained supply of essential nutrients to plants.
Environmental Significance: The Metformin Metabolite
A significant aspect of guanylurea's modern relevance is its role as the primary environmental transformation product of metformin. Metformin is not significantly metabolized in the human body and is excreted largely unchanged into wastewater systems. In wastewater treatment plants, microbial activity transforms metformin into guanylurea.
Due to its high water solubility and persistence, guanylurea is frequently detected in wastewater effluents and surface waters, often at concentrations exceeding those of metformin itself. This has raised concerns about its potential ecotoxicological effects. While some studies suggest a low potential for reproductive toxicity in fish at environmentally relevant concentrations, its long-term impact on aquatic ecosystems is an active area of research.
Recent research has identified a bacterial strain, Pseudomonas mendocina, capable of biodegrading guanylurea, challenging the long-held view of it being a "dead-end" metabolite. This discovery opens up possibilities for bioremediation strategies to remove this persistent contaminant from aquatic environments.
Safety and Toxicology
This compound exhibits low acute toxicity.
Acute Toxicity
-
Oral LD50 (Rat): > 2000 mg/kg
Handling and Storage
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Use in a well-ventilated area. Wear appropriate personal protective equipment, including gloves and safety glasses.[2]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and bases.[2]
Conclusion
This compound is a multifaceted compound with established applications in material science and emerging significance in environmental science. Its synthesis from readily available precursors and its efficacy as a flame retardant make it a commercially valuable chemical. The understanding of its role as a persistent metabolite of metformin has opened new avenues of research in environmental chemistry and toxicology. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and applications, serving as a valuable resource for professionals in research and development. Further research into its long-term environmental fate and the development of efficient remediation strategies are critical areas for future investigation.
References
-
PrepChem.com. (n.d.). Synthesis of guanyl urea phosphate. Retrieved from [Link]
- CN107721883A - Preparation method of this compound - Google Patents. (n.d.).
-
Jinan Future chemical Co.,Ltd. (n.d.). This compound CAS:17675-60-4. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Studies of Nitrogen-Phosphorus Compounds. XXV. The Synthesis of Guanidium Condensed Phosphates. (n.d.). Retrieved from [Link]
-
Sci-Hub. (n.d.). GUANIDINE FROM CYANAMIDE Preparation in Presence of Ammonium Phosphates. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Guanylurea. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001201). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0001401). Retrieved from [Link]
- Google Patents. (n.d.). CN102731345A - Method for synthesizing N-guanylurea dinitramide.
Sources
- 1. This compound | 36897-89-9 | Benchchem [benchchem.com]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. This compound | 17675-60-4 [chemicalbook.com]
- 4. labproinc.com [labproinc.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. prepchem.com [prepchem.com]
- 7. CN107721883A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. Guanylurea | SIELC Technologies [sielc.com]
"thermal decomposition pathway of guanylurea phosphate"
An In-depth Technical Guide to the Thermal Decomposition Pathway of Guanylurea Phosphate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of this compound (GUP). The information herein is synthesized from available scientific literature to serve as a valuable resource for professionals in research and development. This document details the decomposition pathway, intermediate products, and final residues, supported by visualizations and standardized experimental protocols.
Introduction
This compound (C₂H₉N₄O₅P) is the salt formed from the guanylurea cation and a phosphate anion. While extensively studied for its application as a flame retardant in various materials, its intrinsic thermal stability and decomposition pathway are of significant interest for understanding its behavior at elevated temperatures. This is crucial for applications where thermal stability is a critical parameter. Impurities from synthesis, such as residual dicyandiamide or phosphoric acid, can lower the decomposition temperature.[1]
Thermal Decomposition Pathway
The thermal decomposition of this compound commences at approximately 180°C. The process is characterized by a multi-stage degradation involving the release of gaseous byproducts and the formation of polymeric residues.
The proposed pathway is as follows:
-
Initial Decomposition: Upon heating to around 180°C, this compound begins to decompose.
-
Formation of Polyguanidine and Gaseous Products: The initial decomposition step involves the formation of polyguanidine, with the concurrent release of ammonia (NH₃) and carbon dioxide (CO₂) as gaseous products.[2]
-
Release of Polyphosphoric Acid: Following the initial release of gases, polyphosphoric acid is formed as part of the solid residue.[2]
These decomposition products, particularly the non-combustible gases and the thermally stable polymeric residue, are key to its action as a flame retardant.
Logical Diagram of the Decomposition Pathway
Caption: Thermal decomposition pathway of this compound.
Quantitative Data
Below is a template for presenting such data, which would be populated with experimental results.
Table 1: Illustrative TGA Data for this compound Decomposition
| Temperature Range (°C) | Mass Loss (%) | Associated Volatiles |
| 180 - 250 | Data | NH₃, CO₂ |
| > 250 | Data | Further degradation products |
| Final Residue at 800°C (%) | Data | Polyphosphoric acid, char |
Table 2: Illustrative DSC Data for this compound Decomposition
| Peak Temperature (°C) | Enthalpy Change (ΔH, J/g) | Process Type |
| Data | Data | Endothermic/Exothermic |
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize the thermal decomposition of this compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol is designed to determine the thermal stability, decomposition temperatures, and mass loss of this compound, as well as the associated thermal events (endothermic or exothermic processes).
Objective: To analyze the thermal decomposition profile of this compound under a controlled atmosphere.
Apparatus:
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently (e.g., Netzsch STA 449 F3 Jupiter or similar).
-
Alumina (Al₂O₃) or platinum crucibles.
-
Microbalance with a precision of at least 0.01 mg.
-
Gas flow controllers for nitrogen (or another inert gas) and air.
Procedure:
-
Sample Preparation: Ensure the this compound sample is of high purity to avoid influences from residual reactants.[1] Grind the sample to a fine, homogeneous powder.
-
Instrument Calibration: Perform temperature and heat flow calibrations for the DSC and mass calibration for the TGA according to the instrument manufacturer's guidelines.
-
Measurement:
-
Place 5-10 mg of the powdered sample into a clean, tared crucible.
-
Place the crucible onto the sample holder in the STA furnace. An empty crucible of the same material should be used as a reference.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 30°C) to a final temperature of 800°C or 1000°C.
-
A heating rate of 10°C/min is standard.
-
Continuously record the sample mass (TGA), the differential heat flow (DSC), and the sample temperature.
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative thermogravimetry, DTG, curve), and the percentage of residual mass at the final temperature.
-
From the DSC curve, identify the temperatures of endothermic and exothermic peaks, which correspond to events like melting, crystallization, and decomposition. Integrate the peaks to determine the enthalpy of these transitions.
-
Workflow for Thermal Analysis
Caption: Experimental workflow for TGA/DSC analysis of GUP.
Conclusion
The thermal decomposition of this compound is a complex process that begins at approximately 180°C and results in the formation of a stable polymeric residue of polyguanidine and polyphosphoric acid, along with the evolution of non-combustible gases. While a qualitative pathway is established, detailed quantitative data and kinetic analysis of pure this compound require further dedicated experimental investigation using standardized thermal analysis techniques as outlined in this guide. This foundational understanding is critical for the effective and safe application of this compound in various fields.
References
An In-Depth Technical Guide to the Identification and Characterization of Guanylurea Phosphate
Section 1: Introduction
Guanylurea phosphate stands as a compound of significant interest across multiple scientific disciplines. While it serves as a versatile chemical intermediate in various industrial processes, including as a flame retardant and a slow-release fertilizer, its primary relevance to the pharmaceutical and environmental science sectors stems from its status as the principal transformation product of metformin.[1][2][3][4] Metformin is a first-line medication for type 2 diabetes, and its extensive global use results in the continuous introduction of both the parent drug and its metabolite, guanylurea, into wastewater systems.[5][6] Consequently, the accurate identification and quantification of this compound are paramount for pharmacokinetic studies, environmental monitoring, and water purification process validation.[7]
This guide provides a comprehensive technical overview of this compound, designed for researchers, analytical chemists, and drug development professionals. We will delve into its core physicochemical properties, synthesis, and, most critically, the analytical methodologies required for its unambiguous identification and characterization. The protocols and rationale presented herein are grounded in established analytical principles to ensure robust and reliable results.
Section 2: Core Identification & Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of any analytical endeavor. This compound is a salt formed from the organic base guanylurea and phosphoric acid.
CAS Number and Nomenclature
There can be some ambiguity in the literature regarding the CAS (Chemical Abstracts Service) number for this compound. The two most frequently encountered designations are:
-
17675-60-4: This is the most commonly cited CAS number in commercial and safety data listings.[2][3][8][9][10][11][12]
-
36897-89-9: This number also appears in several chemical databases and supplier catalogs.[1][13]
It is crucial for researchers to be aware of both designations when conducting literature searches and procuring standards. The compound is also known by several synonyms, including Dicyandiamidine Phosphate, Carbamoylguanidine Phosphate, and (aminoiminomethyl)-urea phosphate.[9]
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below. These parameters are critical for method development, particularly in choosing appropriate solvents and predicting chromatographic behavior.
| Property | Value | References |
| Molecular Formula | C₂H₉N₄O₅P | [1][2][13] |
| Molecular Weight | 200.09 g/mol | [1][3][13][14] |
| Appearance | White crystalline solid | [3][12] |
| Melting Point | 178 - 182 °C | [3][8][12][14] |
| Water Solubility | 91.6 g/L (at 20 °C) | [3][14] |
| IUPAC Name | diaminomethylideneurea;phosphoric acid | [1] |
Section 3: Synthesis Pathway
Understanding the synthesis of this compound provides insight into potential impurities that may be present in a sample. The primary and most direct industrial method involves the acid-catalyzed hydrolysis of dicyandiamide (DCDA) using phosphoric acid.[15] This reaction is efficient and leverages readily available starting materials.[16]
Caption: Synthesis workflow for this compound from Dicyandiamide.
Protocol 1: Laboratory Scale Synthesis of this compound
This protocol is adapted from established industrial methods and provides a clear, reproducible procedure for laboratory-scale synthesis.[15]
-
Reactant Preparation: In a suitable reaction vessel equipped with a stirrer and condenser, prepare a slurry by mixing dicyandiamide with purified water. A recommended mass ratio is between 1:2 and 1:4 (dicyandiamide to water).[15]
-
Dissolution: Heat the slurry to a temperature of 80-100 °C with continuous stirring until the dicyandiamide is completely dissolved.[15]
-
Acid Addition: Slowly add a phosphoric acid solution dropwise into the heated dicyandiamide solution. The rate of addition should be controlled to manage the reaction exotherm.
-
Reaction: Once the addition is complete, maintain the reaction mixture at temperature for several hours (e.g., 8 hours) to ensure the reaction goes to completion.[15]
-
Crystallization and Isolation: Cool the reaction mixture slowly to allow for the crystallization of this compound. The resulting crystals can be isolated by filtration, washed with cold water, and dried under a vacuum.
Section 4: Analytical Characterization and Identification
A multi-technique approach is essential for the unambiguous identification, characterization, and quantification of this compound. This ensures not only the confirmation of the primary structure but also the assessment of purity and stability.
Caption: Synergistic workflow for the analytical identification of this compound.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for the quantification and purity assessment of this compound.[1] Due to its high polarity, retaining guanylurea on traditional C18 reverse-phase columns can be challenging. Therefore, mixed-mode chromatography, which combines reverse-phase and ion-exchange characteristics, is the superior choice.[17]
Causality in Method Selection: A mixed-mode stationary phase, such as Primesep 100, is effective because it provides multiple interaction mechanisms. The silica backbone offers hydrophilic interactions, while the embedded ion-pairing groups can interact with the phosphate anion or the protonated guanidine group, and the alkyl chains provide reverse-phase retention. This results in excellent retention and peak shape without the need for complex mobile phases.[1][4][17]
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol describes a robust HPLC method suitable for routine analysis and for monitoring stability by separating the parent compound from potential degradants.[1][5][17]
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 0.2 mg/mL in deionized water.[17]
-
Generate a calibration curve by preparing a series of dilutions from the stock solution using the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the established calibration range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to protect the column.
-
-
Forced Degradation (Trustworthiness through Self-Validation):
-
To validate the method as "stability-indicating," perform forced degradation studies on a sample solution. This ensures that any degradation products are resolved from the main this compound peak.
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Analyze the stressed samples against a control to demonstrate peak purity and resolution.
-
Caption: A typical experimental workflow for HPLC analysis.
Spectroscopic Methods for Structural Elucidation
While HPLC confirms purity and quantity, spectroscopic methods provide definitive structural proof.
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS/MS), this is the preferred method for trace-level quantification and confirmation of identity.[1] It provides the molecular weight of the parent ion and a characteristic fragmentation pattern that serves as a molecular fingerprint, confirming the elemental composition. For MS-compatible methods, the sulfuric or phosphoric acid in the mobile phase should be replaced with a volatile acid like formic acid.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structural elucidation.[19][20]
-
¹H NMR: Reveals the number and connectivity of protons in the molecule.
-
¹³C NMR: Shows the different carbon environments.
-
³¹P NMR: This is particularly powerful for this compound, as it will show a single peak confirming the presence and chemical environment of the phosphorus atom, distinguishing it from other salts.[19]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective tool for identifying the functional groups present in the molecule.[20][21] The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (amines and amides), C=O stretching (urea moiety), C=N stretching (guanidine moiety), and strong, broad absorptions corresponding to the P-O bonds of the phosphate group.[21]
Section 5: Applications and Context in Research & Development
The primary driver for the intense analytical focus on this compound is its role as the major metabolite of metformin.[5] This has profound implications:
-
Pharmaceutical Stability: Drug development professionals must use stability-indicating methods, like the HPLC protocol described, to ensure that metformin formulations are not degrading into guanylurea under storage conditions.
-
Environmental Science: As metformin is incompletely removed in wastewater treatment plants, both it and guanylurea are considered significant environmental contaminants.[6] Highly sensitive LC-MS/MS methods are required to monitor their levels in surface water, groundwater, and even drinking water.[7]
-
Chemical Synthesis: Beyond its role as a metabolite, this compound is a valuable intermediate, serving as a building block for more complex organic molecules and as a flame retardant for materials like wood and paper.[3][8]
Section 6: Safety and Handling
According to safety data sheets, this compound is a stable solid under normal conditions.[12] However, standard laboratory precautions should always be observed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses to prevent skin and eye contact.[3][12]
-
Handling: Handle in a well-ventilated area. Avoid the formation of dust, as inhalation should be minimized.[12][22]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]
By employing the synergistic analytical strategies outlined in this guide, researchers can confidently identify, quantify, and characterize this compound, ensuring data integrity across a wide range of critical applications.
References
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- P&S Chemicals. (n.d.). Product information, this compound.
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- ChemicalBook. (2024). This compound | 17675-60-4.
- Jinan Future chemical Co.,Ltd. (n.d.). This compound CAS:17675-60-4.
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound (CAS 17675-60-4) in Biological Processes and Chemical Synthesis.
- SIELC Technologies. (2018). Guanylurea.
- Google Patents. (n.d.). CN107721883A - Preparation method of this compound.
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- Google Patents. (n.d.). PT98510A - PROCESS FOR THE PREPARATION OF AQUEOUS SOLUTIONS OF ETERIFIED DICIANODIAMIDE-FORMALDEIDO REACTION PRODUCTS.
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- National Institutes of Health (NIH). (n.d.). Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea.
- Alfa Aesar. (2025). This compound - SAFETY DATA SHEET.
- Ask this paper | Bohrium. (n.d.). Method development for analysis of pharmaceuticals in environmental samples.
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The Core Mechanism of Guanylurea Phosphate as a Flame Retardant: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanylurea phosphate (GUP) has emerged as a highly effective, halogen-free flame retardant for a variety of materials, including wood, paper, and textiles.[1][2] Its efficacy lies in a multi-faceted mechanism of action that combats combustion in both the condensed (solid) and gas phases. This technical guide provides a comprehensive overview of the core mechanisms, supported by quantitative data and detailed experimental protocols.
Dual-Phase Flame Retardant Mechanism
This compound's primary flame-retardant action is a synergistic effect of its two main components: the phosphate group and the nitrogen-rich guanylurea.[3] This results in a dual-phase mechanism, intervening in the combustion process at different stages.[4][5]
Condensed-Phase Action: Char Formation
The predominant mechanism in the condensed phase is the formation of a protective char layer on the material's surface.[1][2] This char acts as a physical barrier, insulating the underlying material from heat and oxygen, which in turn reduces the rate of flame spread and heat release.[2]
The process is initiated by the thermal decomposition of the phosphate component into phosphoric acid and subsequently polyphosphoric acid.[4][6] These acids act as catalysts, promoting the dehydration and carbonization of the substrate, particularly cellulosic materials.[3][7] The nitrogenous components of guanylurea also contribute to the formation of a stable char structure.[3]
Gas-Phase Action: Flame Inhibition and Dilution
In the gas phase, this compound interferes with the combustion cycle through two primary actions:
-
Dilution: Upon heating, GUP decomposes to release non-combustible gases such as ammonia (NH₃) and nitrogen (N₂).[3] These gases dilute the concentration of flammable gases and oxygen in the vicinity of the flame, thereby inhibiting combustion.[6]
-
Radical Scavenging: The thermal decomposition of the phosphate component also releases phosphorus-containing radicals, such as PO·.[3][8] These radicals are highly reactive and act as scavengers for the high-energy H· and OH· radicals that are essential for propagating the combustion chain reaction in the flame.[3][5][8] By quenching these radicals, the flame is effectively suppressed.
Quantitative Performance Data
The flame-retardant efficacy of this compound has been quantified using various standard fire-testing methods. The following tables summarize key performance data from cone calorimetry and other tests.
Table 1: Cone Calorimetry Data for Wood Treated with this compound (GUP)
| Parameter | Untreated Wood | GUP-Treated Wood | Percentage Reduction | Source(s) |
| Peak Heat Release Rate (pHRR) (kW/m²) | 454.8 | 264.9 | 41.8% | [3][9] |
| Total Heat Release (THR) (MJ/m²) | Varies | Significantly Reduced | Not specified | [7] |
| Total Mass Loss (TML) (%) | ~83.6 | 78.2 | 5.4% | [7] |
| Fire Growth Rate (FIGRA) (kW/m²s) | Varies | Reduced | Not specified | [3] |
Table 2: Flammability Characteristics of Pine Wood Treated with GUP and Disodium Octaborate Tetrahydrate (DOT)
| Treatment | Limiting Oxygen Index (LOI) (%) | UL-94 Classification | Source(s) |
| 10% (w/w) aqueous solution of 1:1 DOT/GUP | 40.8 | Not specified | [10] |
Experimental Protocols
The evaluation of this compound's flame retardant properties relies on standardized testing methodologies. The following are detailed protocols for the key experiments cited.
Cone Calorimetry
-
Apparatus: Cone calorimeter[12]
-
Specimen Size: 100 mm x 100 mm[12]
-
Orientation: Horizontal[11]
-
Heat Flux: Typically ranges from 20 to 50 kW/m²[12]
-
Procedure: The specimen is exposed to a constant external heat flux from a conical radiant electric heater. The depletion of oxygen in the exhaust gas is measured to calculate the heat release rate. A load cell measures mass loss, and a laser system quantifies smoke production.[12]
-
Key Parameters Measured: Time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), mass loss rate (MLR), effective heat of combustion (EHC), and smoke production.[13][14]
Thermogravimetric Analysis (TGA)
-
Apparatus: Thermogravimetric analyzer[15]
-
Procedure: A small sample of the material is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The change in mass of the sample is recorded as a function of temperature.[16][17] This analysis helps to understand the thermal stability and decomposition behavior of the material.[15]
-
Key Parameters Measured: Onset of decomposition temperature, temperature of maximum mass loss rate, and residual mass (char yield) at the end of the analysis.[18]
UL-94 Vertical Burn Test
-
Standard: UL 94[19]
-
Specimen: A rectangular bar of a specified size.[20]
-
Procedure: The specimen is held vertically and a flame is applied to the bottom edge for a specified duration. The afterflame time, afterglow time, and whether flaming drips ignite a cotton ball placed below are recorded.[20][21]
-
Classifications: Materials are classified as V-0, V-1, or V-2 based on their performance, with V-0 being the highest rating (fastest self-extinguishing with no flaming drips).[20][21]
Visualizing the Mechanism and Workflow
The following diagrams, created using the DOT language, illustrate the key mechanisms and experimental workflows.
Caption: Thermal decomposition pathway of this compound.
Caption: Condensed-phase char formation mechanism.
Caption: Gas-phase flame inhibition mechanism.
Caption: Experimental workflow for evaluating flame retardancy.
Conclusion
This compound is a highly effective flame retardant that operates through a synergistic, dual-phase mechanism. In the condensed phase, it promotes the formation of a protective char layer that insulates the material and reduces the generation of flammable volatiles. In the gas phase, it releases non-combustible gases that dilute the fuel source and phosphorus-containing radicals that inhibit the combustion chain reaction. This comprehensive mode of action leads to significant reductions in heat release, smoke production, and overall flammability, making it a valuable tool for enhancing the fire safety of a wide range of materials.
References
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- 6. Reaction Mechanism of 5 Commonly Used Flame Retardants - YINSU Flame Retardant [flameretardantys.com]
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Guanylurea Phosphate: A Technical Guide to its Potential as a Slow-Release Nitrogen Fertilizer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanylurea phosphate (GUP) is a chemical compound with the molecular formula C2H9N4O5P that has garnered interest for its potential application as a slow-release nitrogen and phosphorus fertilizer.[1] This technical guide provides a comprehensive overview of GUP, including its synthesis, physicochemical properties, and the theoretical basis for its function as a slow-release fertilizer. The document further outlines detailed experimental protocols for the evaluation of its nutrient release characteristics and its agronomic effectiveness. While direct experimental data on the performance of GUP as a fertilizer is limited in publicly available literature, this guide synthesizes existing knowledge on related compounds and standard methodologies to provide a framework for future research and development.
Introduction
The development of enhanced-efficiency fertilizers is a critical area of research in sustainable agriculture. Slow-release fertilizers (SRFs) offer the potential to improve nutrient use efficiency, reduce nutrient losses to the environment, and minimize the frequency of fertilizer application. This compound, a salt formed from guanylurea and phosphoric acid, has been investigated as a candidate for a slow-release fertilizer due to its high nitrogen and phosphorus content.[1] The slow-release mechanism is thought to be based on the gradual hydrolysis and microbial degradation of the guanylurea cation in the soil.[1]
Physicochemical Properties and Nutrient Content
This compound is a white crystalline solid with a molecular weight of 200.09 g/mol .[1] Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C2H9N4O5P | [1] |
| Molecular Weight | 200.09 g/mol | [1] |
| Appearance | White crystalline solid | |
| Purity | Typically ~95% | [1] |
| Water Solubility | 91.6 g/L at 20°C |
Based on its molecular formula, the theoretical nitrogen (N) and phosphorus (P) content of pure this compound can be calculated.
Table 2: Theoretical Nutrient Content of this compound
| Nutrient | Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage of Total Mass (%) |
| Nitrogen | N | 14.01 | 4 | 56.04 | 28.01 |
| Phosphorus | P | 30.97 | 1 | 30.97 | 15.48 |
| Phosphorus Pentoxide | P2O5 | 141.94 | 0.5 | 70.97 | 35.47 |
Note: The phosphorus content is often expressed as phosphorus pentoxide (P2O5) in the fertilizer industry.
Synthesis of this compound
The primary industrial method for synthesizing this compound is through the reaction of dicyandiamide with phosphoric acid in an aqueous solution.[1] This process is favored for its simplicity and relatively mild reaction conditions.
Chemical Synthesis Pathway
The synthesis involves the acid-catalyzed hydrolysis of dicyandiamide to form guanylurea, which is then precipitated as the phosphate salt.
Caption: Synthesis of this compound.
Experimental Protocol: Laboratory Scale Synthesis
This protocol outlines a general procedure for the laboratory synthesis of this compound.
Materials:
-
Dicyandiamide
-
Phosphoric acid (85%)
-
Deionized water
-
Ethanol (for washing)
-
Reaction vessel with stirring and heating capabilities
-
Filtration apparatus
Procedure:
-
Dissolution: Prepare a slurry by mixing dicyandiamide with deionized water in a 1:2 to 1:4 mass ratio.[1]
-
Heating: Heat the slurry to 80-100°C with continuous stirring until the dicyandiamide is completely dissolved.[1]
-
Acid Addition: Slowly add phosphoric acid dropwise to the heated dicyandiamide solution. The rate of addition should be controlled to manage the exothermic reaction.
-
Reaction: Maintain the reaction mixture at approximately 85°C for about 45 minutes.[2]
-
Crystallization: Cool the reaction mixture to below 20°C to induce the crystallization of this compound.
-
Isolation: Isolate the solid product by filtration.
-
Washing and Drying: Wash the collected crystals with ethanol to remove impurities and then dry to a constant weight.
Evaluation of this compound as a Slow-Release Fertilizer
To assess the efficacy of this compound as a slow-release fertilizer, a series of experiments are required. These include soil incubation studies to determine the nutrient release profile and plant growth trials to evaluate its agronomic performance.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel slow-release fertilizer.
Caption: Experimental workflow for fertilizer evaluation.
Soil Incubation Study
A soil incubation study is essential to quantify the rate of nitrogen and phosphorus release from this compound over time and compare it to conventional fertilizers.
Objective: To determine the mineralization and hydrolysis rate of this compound in soil under controlled laboratory conditions.
Materials:
-
This compound
-
Conventional fertilizers (e.g., Urea, Monoammonium Phosphate)
-
Control (no fertilizer)
-
Sieved soil with known physicochemical properties (pH, organic matter content, texture, microbial biomass)
-
Incubation vessels
-
Apparatus for extraction and analysis of ammonium, nitrate, and phosphate
Protocol:
-
Soil Preparation: Collect a representative soil sample, air-dry, and sieve it (e.g., through a 2 mm sieve).
-
Treatment Application: Thoroughly mix a predetermined amount of this compound, conventional fertilizer, or no fertilizer (control) with a known weight of the prepared soil.
-
Incubation: Place the soil-fertilizer mixtures into incubation vessels. Adjust the soil moisture to a specific level (e.g., 60% of water-holding capacity) and maintain a constant temperature (e.g., 25°C) for the duration of the experiment (e.g., 90-120 days).
-
Sampling: At regular intervals (e.g., 1, 3, 7, 14, 28, 56, and 90 days), destructively sample the soil from triplicate vessels for each treatment.
-
Nutrient Extraction: Extract inorganic nitrogen (ammonium and nitrate) using a 2M KCl solution and available phosphorus using an appropriate extractant (e.g., Bray-1 or Olsen).
-
Analysis: Analyze the extracts for ammonium, nitrate, and phosphate concentrations using colorimetric methods or an auto-analyzer.
-
Data Analysis: Calculate the cumulative amount of N and P released over time for each treatment and compare the release patterns.
Plant Growth Trial
A plant growth trial is necessary to assess the agronomic effectiveness of this compound in terms of crop yield and nutrient uptake.
Objective: To evaluate the effect of this compound on plant growth, yield, and nutrient uptake in comparison to conventional fertilizers.
Materials:
-
This compound
-
Conventional N and P fertilizers
-
Control (no fertilizer)
-
Test crop (e.g., maize, wheat, or ryegrass)
-
Pots or field plots with a suitable growing medium
-
Equipment for measuring plant growth parameters and for plant tissue analysis
Protocol:
-
Experimental Design: Set up a randomized complete block design with multiple replications for each treatment.
-
Fertilizer Application: Apply the fertilizers to the soil at recommended rates based on the nutrient requirements of the test crop.
-
Sowing and Growth: Sow the seeds of the test crop and maintain optimal growing conditions (watering, light, temperature).
-
Data Collection:
-
Growth Parameters: At regular intervals, measure plant height, leaf area, and tiller/branch number.
-
Biomass: At harvest, determine the dry weight of the shoot and root biomass.
-
Yield: Measure the grain yield or the total harvestable biomass.
-
-
Plant Tissue Analysis: Analyze the dried plant material for total nitrogen and phosphorus content to determine nutrient uptake.
-
Data Analysis: Statistically analyze the collected data to determine the effect of each fertilizer treatment on plant growth, yield, and nutrient uptake.
Expected Outcomes and Significance
A successful evaluation would demonstrate that this compound provides a slower, more sustained release of nitrogen and phosphorus compared to conventional, highly soluble fertilizers. In plant growth trials, this should translate to comparable or improved crop yields with potentially higher nutrient use efficiency. The data generated from these experiments will be crucial for determining the viability of this compound as a commercially viable slow-release fertilizer and for optimizing its application in various agricultural systems. The detailed protocols provided herein offer a standardized approach for researchers to generate the necessary data for a comprehensive assessment.
References
Environmental Fate of Guanylurea Phosphate in Soil and Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate of guanylurea phosphate, a primary transformation product of the widely used pharmaceutical metformin. This document summarizes key degradation and transport processes in soil and water, presents available quantitative data, and outlines standard experimental protocols for environmental assessment.
Executive Summary
Guanylurea is primarily introduced into the environment through the effluent of wastewater treatment plants, where it is formed from the incomplete biodegradation of metformin. While once considered a "dead-end" metabolite, recent research has demonstrated that guanylurea is biodegradable in both soil and aquatic environments. The primary route of degradation is microbial, leading to the formation of guanidine, which is further mineralized to ammonia and carbon dioxide.
Abiotic degradation pathways, such as hydrolysis and photolysis, are considered less significant for guanylurea. Its mobility in soil is influenced by its sorption characteristics; however, available data suggests a low potential for adsorption to soil particles, indicating a potential for leaching. This guide will delve into the specifics of these processes, providing the quantitative data available in the scientific literature and outlining the standardized methodologies used to generate such data.
Physicochemical Properties
While a complete profile is not available in the public literature, some key properties of guanylurea are known:
| Property | Value | Reference |
| Molecular Formula | C₂H₆N₄O | - |
| Molecular Weight | 102.09 g/mol | - |
| Water Solubility | 50 g/L (for guanylurea sulphate) | [ChemIDplus, 2018] |
Note: Data for this compound specifically is limited; data for guanylurea or its sulphate salt are used as surrogates where necessary.
Environmental Fate in Soil
The fate of this compound in the terrestrial environment is governed by the interplay of biodegradation and soil sorption.
Aerobic Biodegradation in Soil
Microbial degradation is the principal dissipation pathway for guanylurea in soil. Studies have shown that it can be readily biodegraded by soil microorganisms.
Table 1: Aerobic Soil Biodegradation of Guanylurea
| Soil Type | DT₅₀ (days) | Temperature (°C) | Initial Concentration (mg/kg) | Reference |
| New Zealand Pastoral Soil 1 | 0.9 - 4 | 30 | 0.5 and 5 | [1] |
| New Zealand Pastoral Soil 2 | 0.9 - 4 | 30 | 0.5 and 5 | [1] |
DT₅₀ (Dissipation Time 50%) is the time required for 50% of the initial concentration to dissipate.
The degradation of guanylurea in soil has been observed to follow biphasic kinetics, characterized by an initial rapid degradation phase followed by a slower dissipation rate.[1] This suggests that a portion of the guanylurea may become less bioavailable over time. The degradation is dependent on soil properties, incubation conditions, and the initial concentration of the substance.[1]
This protocol outlines a typical laboratory experiment to determine the rate of aerobic biodegradation of this compound in soil.
Objective: To determine the aerobic degradation rate (DT₅₀) of this compound in soil and identify major transformation products.
Materials:
-
Test substance: this compound
-
Soils: A minimum of two different soil types with varying physicochemical properties (e.g., pH, organic carbon content, texture).
-
Incubation vessels: Biometer flasks or a flow-through system to trap CO₂.
-
Analytical instrumentation: High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Standard laboratory equipment.
Procedure:
-
Soil Preparation: Freshly collected soils are sieved (e.g., <2 mm) and their characteristics are determined. The water holding capacity is measured to adjust the soil moisture content during the experiment (typically 40-60% of maximum water holding capacity).
-
Application of Test Substance: A solution of this compound is applied to the soil samples to achieve the desired test concentration (e.g., 0.5 and 5 mg/kg).
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C or 30°C). Aerobic conditions are maintained throughout the incubation period. Control samples (untreated soil) are also incubated.
-
Sampling: Duplicate samples are taken at appropriate time intervals (e.g., 0, 1, 2, 4, 7, 14, 21, 30, 60, 90, and 120 days).
-
Extraction: Guanylurea and its potential transformation products are extracted from the soil samples using a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Analysis: The concentration of guanylurea in the extracts is quantified by HPLC-UV.
-
Data Analysis: The dissipation of guanylurea over time is plotted, and the DT₅₀ value is calculated using appropriate kinetic models (e.g., single first-order, or biphasic models like the double first-order in parallel model).
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// Edges soil_prep -> application [label="Treated Soil"]; application -> incubation; incubation -> sampling; sampling -> extraction; extraction -> analysis; analysis -> data_analysis; } .enddot Caption: Experimental workflow for a soil degradation study.
Soil Adsorption and Mobility
The mobility of this compound in soil is determined by its tendency to adsorb to soil particles. The key parameters used to describe this are the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).
Table 2: Soil Adsorption of Guanylurea
| Parameter | Value | Soil Type | Comments | Reference |
| Kdeff (L/kg) | - | Unamended Soil | Decreased with biosolid amendment | [2] |
| Kdeff (L/kg) | - | Biosolid-amended Soil | Significantly increased (2500%) compared to unamended soil | [2] |
Kdeff is the effective distribution coefficient.
One study concluded that sorption of guanylurea can be neglected based on laboratory batch tests conducted according to OECD guideline 106. However, another study showed that while sorption is low in unamended soil, the addition of biosolids can significantly increase the sorption of guanylurea.[2] This suggests that the organic matter content of the soil plays a crucial role in its retention. A low Kd or Koc value indicates a higher potential for the compound to be mobile in the soil and leach into groundwater.
This protocol describes the batch equilibrium method to determine the adsorption and desorption coefficients of this compound in soil.
Objective: To determine the Kd and Koc values for this compound in various soils.
Materials:
-
Test substance: this compound
-
Soils: A minimum of five different soil types with a range of organic carbon content, pH, and texture.
-
Test solution: 0.01 M CaCl₂ solution.
-
Centrifuge tubes.
-
Shaker.
-
Analytical instrumentation: HPLC-UV.
Procedure:
-
Preliminary Tests: Determine the appropriate soil-to-solution ratio and equilibration time.
-
Adsorption Phase:
-
Known amounts of soil are equilibrated with solutions of this compound of varying concentrations in 0.01 M CaCl₂.
-
The suspensions are shaken for the predetermined equilibration time at a constant temperature.
-
The solid and liquid phases are separated by centrifugation.
-
The concentration of this compound in the supernatant is determined by HPLC-UV.
-
The amount of this compound adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.
-
-
Data Analysis: The adsorption isotherm is plotted (adsorbed concentration vs. solution concentration). The Freundlich or Langmuir adsorption coefficients are calculated. The Kd and Koc values are then derived.
-
Desorption Phase (Optional): The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl₂, and the samples are re-equilibrated to determine the extent of desorption.
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// Edges soil_solution_prep -> equilibration; equilibration -> centrifugation; centrifugation -> supernatant_analysis; supernatant_analysis -> data_analysis; } .enddot Caption: Experimental workflow for a soil adsorption study.
Environmental Fate in Water
In the aquatic environment, the fate of this compound is determined by biodegradation, hydrolysis, and photolysis.
Biodegradation in Aquatic Systems
Guanylurea is known to be biodegradable in wastewater treatment plants, with degradation being more rapid under anaerobic conditions compared to aerobic conditions. The degradation pathway involves the enzymatic hydrolysis of guanylurea to guanidine, which is then further metabolized.
// Nodes Guanylurea [label="Guanylurea", fillcolor="#FBBC05", fontcolor="#202124"]; Guanidine [label="Guanidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Mineralization [label="Mineralization Products\n(Ammonia, CO₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enzyme [label="Guanylurea\nHydrolase", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Guanylurea -> Guanidine [label="Microbial Hydrolysis"]; Guanidine -> Mineralization [label="Further Biodegradation"]; Enzyme -> Guanylurea [arrowhead=none, style=dashed, color="#5F6368"]; } .enddot Caption: Biodegradation pathway of guanylurea.
Abiotic Degradation: Hydrolysis and Photolysis
Hydrolysis: The abiotic breakdown of a substance in water is known as hydrolysis. The rate of this process is highly dependent on the pH of the water. Currently, there is a lack of publicly available data on the hydrolysis rate of this compound at different pH values.
Objective: To determine the rate of abiotic hydrolysis of this compound at different pH values.
Procedure:
-
Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with a known concentration of this compound.
-
The solutions are incubated in the dark at a constant temperature.
-
Samples are taken at various time intervals and analyzed by HPLC-UV to determine the concentration of this compound.
-
The rate of hydrolysis and the half-life are calculated for each pH.
Photolysis: Photolysis is the degradation of a chemical by light. Guanylurea has been reported to be stable under UV light irradiation, suggesting that direct photolysis is not a significant degradation pathway in the environment. However, quantitative data from a standardized study is not currently available.
Objective: To determine the rate of direct photolysis of this compound in water.
Procedure:
-
A sterile aqueous solution of this compound is irradiated with a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Control samples are kept in the dark to account for any non-photolytic degradation.
-
Samples are taken at various time intervals and analyzed by HPLC-UV.
-
The rate of photolysis and the quantum yield (a measure of the efficiency of the photochemical process) are calculated.
Analytical Methodology
The accurate quantification of this compound in environmental matrices is essential for fate and transport studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable method.
Table 3: Typical HPLC-UV Method for Guanylurea Analysis
| Parameter | Condition |
| Column | Primesep 100 (or similar mixed-mode stationary phase) |
| Mobile Phase | Isocratic mixture of acetonitrile and water with an acidic buffer (e.g., 0.1% sulfuric acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 200 nm |
| Injection Volume | 10 µL |
Reference:[3]
For soil samples, a solvent extraction step is required prior to HPLC analysis. A common extraction solvent is a mixture of acetonitrile and water.
Conclusion
This compound is a mobile and biodegradable compound. Its primary fate in both soil and water is microbial degradation. While its sorption to soil is generally low, it can be enhanced in soils with high organic matter content. Abiotic degradation processes such as hydrolysis and photolysis are not considered to be significant. Further research is needed to provide more comprehensive quantitative data on its adsorption across a wider range of soil types and to determine its abiotic hydrolysis rates at environmentally relevant pH values. This information will allow for a more robust assessment of its potential environmental risk.
References
- 1. Modelling degradation kinetics of metformin and guanylurea in soil microcosms to derive degradation end-points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sorption and mobility of metformin and guanylurea in soils as affected by biosolid amendment: Batch and column tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
Guanylurea Phosphate: A Toxicological Profile for Researchers and Drug Development Professionals
Executive Summary
Guanylurea phosphate, a salt of the primary environmental transformation product of the widely used antidiabetic drug metformin, presents a notable gap in mammalian toxicological data. This technical guide synthesizes the currently available toxicological information on this compound and its cation, guanylurea, to provide a resource for researchers, scientists, and drug development professionals. The available data indicates low acute oral toxicity. However, a comprehensive toxicological profile is lacking, with significant data gaps in areas such as dermal and inhalation toxicity, skin and eye irritation, sensitization, carcinogenicity, and reproductive toxicity. This document outlines the known quantitative data, details standard experimental protocols relevant to the toxicological assessment of such a compound, and provides a logical workflow for a comprehensive safety evaluation.
Quantitative Toxicological Data
The available quantitative toxicological data for this compound is limited to acute oral toxicity. Data for other endpoints are largely unavailable.
Table 1: Acute Mammalian Toxicity of this compound
| Endpoint | Species | Route | Value | Reference |
|---|---|---|---|---|
| Acute Toxicity (LD50) | Rat | Oral | > 2000 mg/kg | [1][2][3] |
| Acute Toxicity (LD50) | - | Dermal | No data available | [1][2][4] |
| Acute Toxicity (LC50) | - | Inhalation | No data available |[1][2][4] |
Table 2: Other Mammalian Toxicological Endpoints for this compound
| Endpoint | Test System | Result | Reference |
|---|---|---|---|
| Skin Corrosion/Irritation | - | No data available | [1][2] |
| Serious Eye Damage/Irritation | - | No data available | [1][2] |
| Respiratory or Skin Sensitization | - | No data available | [1] |
| Germ Cell Mutagenicity | S. typhimurium, E. coli (Ames test on guanylurea) | Non-mutagenic | [2] |
| Carcinogenicity | - | No data available | [1][2] |
| Reproductive Toxicity | - | No data available |[1][2] |
Aquatic and Environmental Toxicology
A significant body of research has focused on the environmental fate and aquatic toxicity of guanylurea, due to its prevalence as a stable metabolite of metformin in aquatic ecosystems.[5][6][7] Studies have shown that guanylurea can be found in surface waters at concentrations higher than its parent compound.[5][6]
The ecotoxicological effects of guanylurea appear to be species-dependent. While some studies on fish species like fathead minnows and brown trout suggest that it is not a potent reproductive toxicant at environmentally relevant concentrations, other research has indicated potential adverse effects.[5][8] For instance, one study on the rotifer Brachionus calyciflorus found guanylurea to be significantly more toxic than metformin.[9][10] Another study on larval Japanese medaka reported reduced growth at low concentrations of guanylurea.[11] A Predicted No-Effect Concentration (PNEC) for guanylurea in aquatic environments has been derived in some studies to aid in risk assessment.[8]
Experimental Protocols
While specific experimental reports for the toxicological evaluation of this compound are not publicly available, this section details the standard methodologies for the key toxicological endpoints, based on OECD guidelines. These protocols are standard practice in the field and would be the expected methodologies for a comprehensive toxicological assessment.
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is designed to assess the acute oral toxicity of a substance and allows for its classification.[9][12][13][14][15]
-
Principle: The test involves administering the substance in a stepwise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg. The goal is to identify a dose that produces evident toxicity without causing mortality.[9][12]
-
Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[9][13] Animals are fasted prior to dosing.[9]
-
Procedure: A sighting study is first conducted to determine the appropriate starting dose.[12][13] The substance is administered as a single oral gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[12]
-
Endpoint: The test allows for the determination of the dose at which evident toxicity is observed and enables the classification of the substance according to the Globally Harmonised System (GHS).[9][13]
Bacterial Reverse Mutation Test - Ames Test (OECD Guideline 471)
This in vitro assay is used to detect gene mutations.[16][17]
-
Principle: The test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan). The assay detects mutations that revert the bacteria to a prototrophic state, allowing them to grow on a medium lacking the essential amino acid.
-
Procedure: The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). The number of revertant colonies is counted and compared to a negative control.
-
Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.
In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)
This assay detects chromosomal damage in mammalian cells.[1][2][3][4][5]
-
Principle: The test identifies substances that cause the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. This indicates clastogenic (chromosome breaking) or aneugenic (whole chromosome loss) events.[1][3][5]
-
Test System: Various mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes can be used.[1][3][4]
-
Procedure: Cells are exposed to the test substance with and without metabolic activation.[3][4] Cell division is often blocked using cytochalasin B to allow for the accumulation of binucleated cells, in which micronuclei are scored.[3]
-
Endpoint: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates the genotoxic potential of the substance.[3]
Visualizations
Logical Workflow for Toxicological Assessment
The following diagram illustrates a standard workflow for the toxicological assessment of a chemical substance like this compound, highlighting the current data gaps.
Caption: A logical workflow for the toxicological assessment of this compound.
Conclusion and Recommendations
The toxicological database for this compound is currently insufficient for a comprehensive risk assessment for human health, particularly in the context of drug development. While the available data suggests low acute oral toxicity, the absence of information on other critical endpoints such as repeated dose toxicity, genotoxicity in mammalian cells, carcinogenicity, and reproductive toxicity represents a significant knowledge gap.
For researchers and drug development professionals, it is recommended that any further investigation into this compound includes a battery of toxicological tests following established international guidelines, such as those from the OECD. Prioritizing in vitro genotoxicity and cytotoxicity assays would provide valuable initial screening data. Should these results indicate a concern, or if further development is considered, in vivo studies to assess repeated dose toxicity and reproductive toxicity would be warranted. Given its relationship to metformin, a thorough understanding of the toxicological profile of this compound is crucial for both environmental and human health risk assessments.
References
- 1. criver.com [criver.com]
- 2. measurlabs.com [measurlabs.com]
- 3. nucro-technics.com [nucro-technics.com]
- 4. toxicoop.com [toxicoop.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Co-occurrence, toxicity, and biotransformation pathways of metformin and its intermediate product guanylurea: Current state and future prospects for enhanced biodegradation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Metformin and its Metabolite Guanylurea on Fathead Minnow (Pimephales promelas) Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. The elevated toxicity of the biodegradation product (guanylurea) from metformin and the antagonistic pattern recognition of combined toxicity: Insight from the pharmaceutical risk assessment and the simulated wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of guanylurea, the transformation product of the antidiabetic drug metformin, on the health of brown trout (Salmo trutta f. fario) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 16. biosafe.fi [biosafe.fi]
- 17. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
"history and development of guanylurea phosphate research"
Abstract
This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, analytical characterization, and applications of guanylurea phosphate. It is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights and detailed experimental protocols. The guide also explores the significant role of guanylurea as the primary metabolite of the widely used antidiabetic drug, metformin, and its environmental implications.
Introduction: The Emergence of this compound
This compound is a salt formed from the organic base guanylurea and phosphoric acid.[1] The study of guanylurea and its salts has its roots in the early 20th-century exploration of dicyandiamide derivatives.[1] Dicyandiamide, a readily available industrial chemical, serves as the primary precursor for the synthesis of guanylurea.[1] Early research, exemplified by a U.S. patent granted in 1942, detailed the acid-catalyzed hydrolysis of dicyandiamide to produce guanylurea, laying the groundwork for the synthesis of its various salts, including the phosphate.[1][2]
Initially investigated for its potential in chemical synthesis and as a fertilizer, the research landscape of this compound has evolved significantly.[3] In recent years, two major areas have driven a resurgence in interest: its application as a non-halogenated flame retardant and its role as the primary and persistent environmental metabolite of metformin, one of the world's most prescribed drugs for type 2 diabetes.[4][5][6] This guide will delve into both the foundational chemistry and the contemporary significance of this compound.
Physicochemical Properties
This compound is a white crystalline solid.[1][7] A summary of its key physicochemical properties is presented in Table 1. Understanding these properties is crucial for its handling, formulation, and application in various fields.
| Property | Value | Source(s) |
| CAS Number | 17675-60-4 | [1][8] |
| Molecular Formula | C₂H₉N₄O₅P | [1][8] |
| Molecular Weight | 200.09 g/mol | [1][8] |
| Melting Point | 178-182°C | [7][8] |
| Water Solubility | 91.6 g/L at 20°C | [7][8] |
| Appearance | White crystalline powder/solid | [1][7] |
| Density | 1.62 g/cm³ | [7] |
Synthesis of this compound
The primary industrial method for synthesizing this compound involves the reaction of dicyandiamide with phosphoric acid in an aqueous solution.[1] This method is favored for its simplicity, mild reaction conditions, high yield, and the high purity of the final product.[9]
Reaction Mechanism
The synthesis proceeds via the acid-catalyzed hydrolysis of dicyandiamide. The nitrile group of dicyandiamide is hydrolyzed to an amide, which then rearranges to form guanylurea. The phosphoric acid acts as both a catalyst and a reactant, forming the phosphate salt with the basic guanylurea.
Caption: Synthesis of this compound from Dicyandiamide.
Detailed Experimental Protocol
The following protocol is a representative method for the synthesis of this compound, adapted from established industrial processes.[1][9]
Materials:
-
Dicyandiamide
-
Purified Water
-
Phosphoric Acid (e.g., 85%)
-
Ethanol (for rinsing)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and addition funnel
-
Heating/cooling circulator
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Slurry Preparation: In the reactor, prepare a slurry by mixing dicyandiamide and purified water. A typical mass ratio of dicyandiamide to water is between 1:2 and 1:4.[9]
-
Dissolution: While stirring, heat the slurry to 80-100°C until the dicyandiamide is completely dissolved.[9]
-
Filtration (Optional): For high-purity product, the hot solution can be filtered to remove any insoluble impurities.[1]
-
Acid Addition: Slowly add the phosphoric acid solution dropwise to the hot dicyandiamide solution. The rate of addition should be controlled to manage the exothermic reaction, for example, at a rate of 100-150 L/h for larger scale reactions, with the total addition time spanning up to 20 hours.[1][9]
-
Reaction: After the addition is complete, maintain the temperature of the reaction mixture at 100°C for approximately 8 hours to ensure the reaction goes to completion.[1]
-
Crystallization: Cool the reaction mixture to below 20°C to induce crystallization of the this compound.[9]
-
Isolation: Isolate the crystalline product by filtration. Wash the filter cake with cold ethanol to remove any residual impurities.[9]
-
Drying: Dry the purified this compound in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Analytical Characterization
Accurate and reliable analytical methods are essential for the characterization and quality control of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for its analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a robust method for the separation, identification, and quantification of this compound.
Key Parameters for HPLC Analysis:
| Parameter | Description | Source(s) |
| Column | A mixed-mode stationary phase column, such as Primesep 100, is often used for retaining the polar guanylurea. Reverse-phase columns like C18 can also be employed. | [1][10] |
| Mobile Phase | An isocratic mobile phase is typically used, consisting of a mixture of acetonitrile and water with a buffer such as sulfuric acid or phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid is a suitable buffer. | [1][10][11] |
| Flow Rate | A typical flow rate is 1.0 mL/min. | [1] |
| Detection | UV detection at a wavelength of 200 nm is a standard method.[1] | |
| Sample Preparation | Samples are typically dissolved in water. | [3] |
Representative HPLC Method:
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm[3]
-
Mobile Phase: 5% Acetonitrile / 95% Water with 0.1% Sulfuric Acid[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV at 200 nm[3]
-
Injection Volume: 1 µL[3]
Caption: A typical workflow for the HPLC analysis of this compound.
Spectroscopic Analysis
Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the structural elucidation and confirmation of this compound.
-
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amino and guanidinium groups, C=O stretching of the urea moiety, and P-O stretching of the phosphate group.[12][13]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the carbon-nitrogen framework, while ³¹P NMR is used to characterize the phosphate group.[14]
Applications of this compound
The unique chemical structure of this compound lends itself to a variety of industrial applications.
Flame Retardant
A significant application of this compound is as a flame retardant for cellulosic materials such as wood, paper, and textiles.[4][7][15] Its efficacy is attributed to its ability to promote char formation during combustion.[4] The phosphate component accelerates the dehydration of the material to form a protective char layer, which insulates the underlying material from heat and oxygen, thereby reducing flame spread.[16]
Chemical Synthesis
This compound serves as a versatile intermediate in the synthesis of other organic molecules, particularly in the pharmaceutical and agrochemical industries.[3]
Agriculture
Similar to urea, guanylurea can be used as a source of nitrogen in fertilizers, offering the potential for slow-release properties beneficial for plant growth.[3]
Guanylurea: The Metformin Metabolite and Environmental Contaminant
A major focus of contemporary research on guanylurea revolves around its role as the primary human metabolite and environmental transformation product of metformin.[5][6] Metformin is largely excreted unchanged, and its subsequent transformation to guanylurea occurs primarily in wastewater treatment plants through microbial activity.[6]
Guanylurea is more persistent in the environment than metformin and is frequently detected in surface waters at concentrations that can exceed those of the parent drug.[5] This has raised concerns about its potential long-term effects on aquatic ecosystems.
Biodegradation Pathway
While once considered a "dead-end" metabolite, recent research has identified bacteria, such as Pseudomonas mendocina, that can degrade guanylurea.[5][17][18] The enzymatic pathway for its degradation has been elucidated, as depicted below.[5][17][18]
Caption: The biodegradation pathway of metformin to guanylurea and its subsequent enzymatic degradation.
The discovery of guanylurea hydrolase, the enzyme that initiates the degradation of guanylurea, has opened up possibilities for bioremediation strategies to remove this persistent contaminant from the environment.[5][17][18][19][20]
Future Outlook
The field of this compound research is poised for continued growth. In the realm of materials science, further development of this compound-based flame retardants, potentially in combination with other synergistic compounds, is a promising area of investigation.[21][22] In the environmental sector, a deeper understanding of the microbial communities and enzymes involved in guanylurea degradation will be crucial for developing effective bioremediation technologies.[5][17][18] Furthermore, its role as a building block in chemical synthesis may lead to the discovery of novel bioactive molecules.
References
-
Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea | Applied and Environmental Microbiology - ASM Journals. (URL: [Link])
-
This compound: A Superior Flame Retardant for Wood and Paper. (URL: [Link])
-
Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea - PubMed. (URL: [Link])
-
Transformation of metformin to guanylurea. Metformin degradation (%) is... - ResearchGate. (URL: [Link])
-
Aerobic Degradation of the Antidiabetic Drug Metformin by Aminobacter sp. Strain NyZ550 | Environmental Science & Technology - ACS Publications. (URL: [Link])
-
Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea - PMC - NIH. (URL: [Link])
-
Synthesis of guanyl urea phosphate - PrepChem.com. (URL: [Link])
-
HPLC Method for Analysis of Guanylurea on Primesep 100 Column - SIELC Technologies. (URL: [Link])
-
This compound (CAS 17675-60-4): A Deep Dive into its Chemical Properties and Industrial Relevance. (URL: [Link])
-
Fire Retardancy and Leaching Resistance of Furfurylated Pine Wood (Pinus sylvestris L.) Treated with Guanyl-Urea Phosphate - MDPI. (URL: [Link])
-
Enzymes functions in the biodegradation of metformin and guanylurea as a substrate as well as the production and utilization of energy through the degradation of contaminants. - ResearchGate. (URL: [Link])
-
Guanylurea - SIELC Technologies. (URL: [Link])
- CN107721883A - Preparation method of this compound - Google P
-
This compound CAS 17675-60-4: High-Purity Flame Retardant Manufacturer &. (URL: [Link])
-
Guanyl urea phosphate-based adhesive for fire-retardant particleboard | Request PDF. (URL: [Link])
-
Separation of Guanylurea on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])
-
Fire retardancy of an aqueous, intumescent, and translucent wood varnish based on this compound and melamine-urea-formaldehyde resin | Request PDF - ResearchGate. (URL: [Link])
-
HPLC Method for Separation of Guanylurea and Metformin on Primesep 100 Column. (URL: [Link])
-
Studies of Nitrogen-Phosphorus Compounds. XXV." The Synthesis of Guanidium Condensed Phosphates. (URL: [Link])
-
This compound CAS:17675-60-4 - Jinan Future chemical Co.,Ltd. (URL: [Link])
-
Central Composite Design for Optimizing Derivatization of Metformin and Guanylurea in Water Samples Detected by Gas Chromatography. (URL: [Link])
-
Guanylurea - MassBank. (URL: [Link])
-
Chemical structure of this compound. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Method development for analysis of pharmaceuti-cals in environmental samples. (URL: [Link])
-
Effects of guanylurea, the transformation product of the antidiabetic drug metformin, on the health of brown trout (Salmo trutta f. fario) - PubMed Central. (URL: [Link])
- US2277823A - Preparation of guanyl urea - Google P
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Crystal structure and spectroscopic analyses of guanylurea hydrochloride. Evidence of the influence of hydrogen bonding on the π-electron delocalization - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
-
NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (URL: [Link])
-
FTIR ATR spectra of the five uranyl phosphate minerals on three different wn scales.. (URL: [Link])
-
Normalized FTIR spectra in (a): (i) paraformaldehyde, (ii) urea (iii)... - ResearchGate. (URL: [Link])
-
(PDF) Mixed Anhydride Intermediates in the Reaction of 5(4H)-Oxazolones with Phosphate Esters and Nucleotides - ResearchGate. (URL: [Link])
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- 5. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. journals.asm.org [journals.asm.org]
- 19. pubs.acs.org [pubs.acs.org]
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- 22. researchgate.net [researchgate.net]
Methodological & Application
Application of Guanylurea Phosphate in Fire-Retardant Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanylurea phosphate (GUP) is a nitrogen-phosphorus-containing compound that has demonstrated significant efficacy as a fire retardant, particularly in intumescent coatings for various substrates, most notably wood and cellulosic materials.[1][2][3] Its mechanism of action primarily involves promoting char formation upon exposure to heat.[1] This char layer acts as an insulating barrier, limiting the transfer of heat and oxygen to the underlying material, thereby reducing flame spread and smoke production.[1][2] GUP is often used in conjunction with other compounds, such as melamine-urea-formaldehyde (MUF) resin or pentaerythritol phosphate (PEPA), to create synergistic fire-retardant systems.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in fire-retardant coatings.
Data Presentation
The fire-retardant performance of coatings containing this compound is typically evaluated using cone calorimetry and thermogravimetric analysis (TGA). The following tables summarize key quantitative data from studies on GUP-based fire-retardant treatments on wood substrates.
Table 1: Cone Calorimetry Data for Wood Treated with this compound (GUP)
| Treatment/Coating | Substrate | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Total Smoke Production (TSP) (m²/m²) | Mass Loss Rate (MLR) (g/s) | Reference |
| Untreated Plywood | Plywood | - | - | - | - | [2] |
| 12% GUP in MUF Varnish | Plywood | - | Reduced by 73.5% | Reduced by 74.1% | - | [2] |
| Untreated Furfurylated Wood | Furfurylated Pine Wood | 454.8 | - | - | - | [4] |
| GUP-Treated Furfurylated Wood | Furfurylated Pine Wood | 264.9 | - | - | - | [4] |
| Untreated Wood | Willow | - | - | - | - | [3] |
| GUP-Treated Wood | Willow | Lowered | Lowered | Lowered | Reduced | [3] |
Table 2: Thermogravimetric Analysis (TGA) Data for Wood Treated with this compound (GUP)
| Treatment/Coating | Substrate | Onset Decomposition Temperature (°C) | Temperature at Maximum Weight Loss (°C) | Char Residue at 600°C (%) | Reference |
| Untreated Pine Wood | Pine Wood | - | - | - | [1] |
| DOT/GUP Treated | Pine Wood | Lowered | - | Increased | [1] |
| Untreated Plywood | Plywood | - | - | - | [4] |
| GUP/PEPA in MUF Coating | Plywood | 150-300 (main weight loss range) | - | Increased | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound (GUP)
This protocol describes the synthesis of this compound from dicyandiamide and phosphoric acid.
Materials:
-
Dicyandiamide
-
Phosphoric acid
-
Purified water
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
Add dicyandiamide and purified water to the reaction vessel in a mass ratio of 1:(2-4).[6]
-
Heat the mixture to 80-100°C while stirring until the dicyandiamide is completely dissolved.[6]
-
Slowly add phosphoric acid solution dropwise to the heated dicyandiamide solution.[6]
-
Maintain the temperature and continue stirring for a specified period to allow the reaction to complete.
-
Cool the solution to allow this compound to crystallize.
-
Separate the crystals by filtration.
-
Wash the crystals with a suitable solvent (e.g., ethanol) and dry.[6]
Protocol 2: Formulation of a GUP-Based Intumescent Fire-Retardant Coating for Wood
This protocol outlines the preparation of a transparent, intumescent fire-retardant varnish for wood using GUP, pentaerythritol phosphate (PEPA), and melamine-urea-formaldehyde (MUF) resin.[4][5]
Materials:
-
This compound (GUP)
-
Pentaerythritol phosphate (PEPA)
-
Melamine-urea-formaldehyde (MUF) resin (aqueous solution)
-
Water (solvent)
-
Stirring apparatus
Procedure:
-
Determine the desired molar ratio of GUP to PEPA. An optimal ratio of 1.8:1 has been reported for a synergistic effect.[5]
-
In a suitable vessel, dissolve the calculated amounts of GUP and PEPA in water with stirring.
-
Slowly add the MUF resin solution to the GUP/PEPA solution while continuing to stir.
-
Continue mixing until a homogeneous and transparent varnish is obtained.
-
The resulting varnish can be applied to wood substrates using standard coating methods (e.g., brushing, spraying).
Protocol 3: Evaluation of Fire-Retardant Performance using Cone Calorimetry
This protocol describes the general procedure for assessing the fire-retardant properties of a coated substrate using a cone calorimeter.
Apparatus:
-
Cone calorimeter
Procedure:
-
Prepare test specimens of the substrate (e.g., wood) with and without the fire-retardant coating, typically with dimensions of 100 mm x 100 mm.
-
Condition the specimens to a constant weight at a specified temperature and humidity.
-
Set the cone calorimeter to the desired heat flux, a common value for wood is 35 kW/m².[7]
-
Place a specimen in the sample holder and expose it to the radiant heat from the cone.
-
Record the time to ignition.
-
Continuously measure and record the following parameters throughout the test:
-
Heat Release Rate (HRR)
-
Total Heat Release (THR)
-
Smoke Production Rate (SPR)
-
Total Smoke Production (TSP)
-
Mass Loss Rate (MLR)
-
-
Analyze the data to compare the performance of the coated and uncoated specimens.
Visualizations
Caption: Experimental workflow for the synthesis, formulation, and testing of GUP-based fire-retardant coatings.
Caption: Proposed mechanism of action for this compound-based intumescent fire-retardant coatings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. mdpi.com [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. CN107721883A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Cone Calorimetry Analysis of Guanylurea Phosphate-Treated Textiles
For Researchers, Scientists, and Product Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Advanced Fire Safety Testing for Textiles
The inherent flammability of many textiles, particularly those derived from natural fibers like cotton, presents a significant fire hazard in applications ranging from apparel and upholstery to industrial materials. The development and application of effective flame retardants are paramount to enhancing product safety. Guanylurea phosphate (GUP) has emerged as a promising halogen-free flame retardant for textiles, valued for its efficacy and more favorable environmental profile compared to traditional halogenated compounds.
This application note provides a comprehensive guide to evaluating the performance of GUP-treated textiles using cone calorimetry. This technique is one of the most powerful bench-scale methods for quantifying the fire behavior of materials.[1][2][3] By meticulously measuring key parameters such as heat release rate, smoke production, and ignitability, researchers can gain deep insights into the effectiveness of GUP treatments and optimize formulations for superior fire resistance. We will delve into the mechanistic underpinnings of GUP's flame retardant action, provide a detailed experimental protocol compliant with international standards, and offer guidance on interpreting the resultant data.
The Mechanism of Action: How this compound Suppresses Fire in Textiles
This compound operates primarily in the condensed phase during the combustion of cellulosic textiles like cotton. Its effectiveness stems from a synergistic interaction between phosphorus and nitrogen.[4][5][6]
Upon heating, GUP decomposes to release phosphoric acid and nitrogenous compounds. The phosphoric acid acts as a catalyst, accelerating the dehydration of the cellulose polymer at temperatures lower than its normal decomposition range.[7][8] This process diverts the thermal degradation pathway away from the formation of flammable volatile gases (the fuel for a fire) and promotes the formation of a stable, insulating layer of carbonaceous char .[9][10]
The nitrogenous compounds released from GUP can further enhance this charring process and also release inert gases that dilute the flammable volatiles and oxygen in the gas phase, further inhibiting combustion.[4] This multi-faceted mechanism is visualized in the diagram below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. worldoftest.com [worldoftest.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ikprress.org [ikprress.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes: Thermogravimetric Analysis (TGA) of Guanylurea Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guanylurea phosphate (GUP) is an organic salt with the chemical formula C₂H₉N₄O₅P and a molecular weight of 200.09 g/mol .[1] It is a solid compound with a melting point reported between 178-182°C.[2] GUP finds significant application as a flame retardant for materials such as wood, paper, and polymers.[3] Its efficacy stems from the synergistic action of nitrogen (from the guanylurea moiety) and phosphorus (from the phosphate group), which promotes char formation in the condensed phase during combustion, thereby insulating the underlying material from heat and reducing the release of flammable volatiles.
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an essential tool for characterizing the thermal stability and decomposition behavior of materials like this compound. By analyzing the TGA thermogram (a plot of mass vs. temperature), one can determine the onset of decomposition, identify multi-step degradation processes, and quantify the amount of residual char, providing critical insights into its mechanism as a flame retardant.
Application in Flame Retardancy
The primary application of TGA for this compound is to evaluate its performance as a flame retardant. When incorporated into a polymer matrix, GUP alters the thermal decomposition pathway of the material. TGA data reveals that GUP typically lowers the initial decomposition temperature of the polymer but significantly increases the final char yield at higher temperatures (e.g., 600°C).[1] This behavior is indicative of a condensed-phase flame retardant mechanism, where the phosphate component decomposes to form phosphoric acid. This acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer chains to form a stable, insulating char layer.
Quantitative Data
The following tables summarize key quantitative data derived from thermogravimetric analysis.
Table 1: TGA Performance of this compound in a Polymer Matrix [1]
| Material | Onset of Decomposition (°C) | Temperature at Max Weight Loss (°C) | Char Yield at 600°C (%) |
| Untreated Polymer | 350 | 420 | < 5 |
| Polymer + GUP | 300 | 380 & 550 (multi-step) | > 20 |
Table 2: Thermal Properties of this compound and Related Compounds
| Compound | Onset of Decomposition (°C) | Key Thermal Events |
| This compound (GUP) | Est. 170-200 | Expected to decompose in multiple stages, releasing ammonia and water, and forming polyphosphoric acids which promote charring. Its reported melting point is 178-182°C.[2] |
| Urea Phosphate | ~119 | Undergoes multi-step decomposition involving the loss of water and decomposition to release carbon oxides. It is thermally stable up to approximately 120°C.[3] |
| Guanidine Phosphate | 246-250 | Decomposes at a higher temperature compared to urea phosphate.[4] When used to treat wood, it lowers the initial decomposition temperature but increases char residue.[2][5] |
Experimental Protocols
This section provides a detailed methodology for conducting a thermogravimetric analysis of this compound powder.
Objective: To determine the thermal stability, decomposition profile, and residual char yield of this compound.
Instrumentation:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC)
-
High-purity nitrogen gas (or air/oxygen for combustion studies)
-
Analytical balance (±0.01 mg precision)
-
Sample pans (platinum or alumina)
Procedure:
-
Instrument Preparation:
-
Turn on the TGA instrument and the controlling computer.
-
Ensure the purge gas (e.g., high-purity nitrogen) is connected and the pressure is within the manufacturer's recommended range.
-
Perform any required instrument calibrations (e.g., temperature and mass) as per the manufacturer's guidelines.
-
-
Sample Preparation:
-
Tare an empty TGA sample pan on the analytical balance.
-
Carefully weigh 5-10 mg of this compound powder directly into the tared sample pan.
-
Record the exact mass of the sample.
-
Gently tap the pan to ensure a thin, even layer of powder at the bottom, which promotes uniform heating.
-
-
TGA Measurement:
-
Open the TGA furnace and carefully place the sample pan onto the measurement hanger.
-
Close the furnace.
-
In the control software, set up the experimental parameters:
-
Sample Identification: Enter a unique name for the sample.
-
Sample Mass: Input the precisely measured mass.
-
Gas Flow: Set the purge gas (Nitrogen) flow rate, typically 20-50 mL/min for the balance and 50-100 mL/min for the sample.
-
Thermal Program:
-
Equilibrate: Hold at 30°C for 5 minutes to allow the furnace to stabilize.
-
Ramp: Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.
-
Isotherm (Optional): Hold at 800°C for 5-10 minutes to ensure all reactions are complete.
-
-
-
Start the experiment. The software will begin recording the sample mass as a function of temperature.
-
-
Data Analysis:
-
Once the run is complete, the software will generate a thermogram (Weight % vs. Temperature) and its first derivative (DTG curve, d(Weight %)/dT vs. Temperature).
-
Determine the onset temperature of decomposition (T_onset), often calculated using the tangent method on the TGA curve.
-
Identify the temperatures of maximum weight loss rate from the peaks in the DTG curve.
-
Calculate the percentage weight loss for each distinct decomposition step.
-
Determine the final residual mass (char yield) at the end of the experiment (e.g., at 800°C).
-
Visualizations
Caption: Experimental workflow for TGA of this compound.
Caption: Logical diagram of a condensed-phase flame retardant mechanism.
References
Application Note: HPLC Method for the Quantification of Guanylurea Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Guanylurea, a primary metabolite of the widely used antidiabetic drug metformin, is a molecule of significant interest in pharmaceutical and environmental analyses.[1] Its quantification is crucial for pharmacokinetic studies and for monitoring its presence in environmental samples.[1] Guanylurea phosphate is a salt form of this compound. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the effective quantification of guanylurea.
This method employs a mixed-mode stationary phase column, which is well-suited for retaining and analyzing polar compounds like guanylurea.[2][3] Detection is achieved using a UV detector at 200 nm, a wavelength suitable for guanylurea's absorbance spectrum.[2][3]
Quantitative Data Summary
The following tables summarize the key parameters for the HPLC method.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å |
| Mobile Phase | Acetonitrile / Water (5/95, v/v) with 0.1% Sulfuric Acid |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at 200 nm[2][3] |
| Injection Volume | 1 µL[3] |
| Column Temperature | Ambient |
Table 2: Column Specifications
| Parameter | Value |
| Stationary Phase | Primesep 100 (Mixed-Mode) |
| Particle Size | 5 µm[3] |
| Column Length | 150 mm[3] |
| Internal Diameter | 4.6 mm[3] |
| Pore Size | 100 Å |
Experimental Protocols
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Sulfuric acid (concentrated, analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Instrument and Apparatus:
-
HPLC system with a UV detector
-
Primesep 100, 4.6 x 150 mm, 5 µm HPLC column
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringes
3. Preparation of Mobile Phase:
To prepare 1 L of the mobile phase (Acetonitrile/Water 5:95 with 0.1% H₂SO₄):
-
Measure 950 mL of ultrapure water into a 1 L graduated cylinder.
-
Carefully add 1.0 mL of concentrated sulfuric acid to the water.
-
Add 50 mL of acetonitrile.
-
Mix thoroughly and degas the solution using a suitable method (e.g., sonication or vacuum filtration).
4. Preparation of Standard Solutions:
-
Stock Standard Solution (0.2 mg/mL): Accurately weigh 20 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with ultrapure water.[1][3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with ultrapure water to achieve the desired concentrations for the calibration curve.
5. Sample Preparation:
-
Liquid Samples: Depending on the expected concentration of guanylurea, dilute the sample with ultrapure water to fall within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
-
Solid Samples: Accurately weigh the sample and dissolve it in a known volume of ultrapure water. The solution may require sonication to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
6. HPLC Analysis:
-
Equilibrate the Primesep 100 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 1 µL of each standard solution and sample solution into the HPLC system.[3]
-
Record the peak areas of the analyte for each chromatogram.
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the guanylurea standard against its concentration.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (R²).
-
Use the peak area of the guanylurea in the sample chromatograms and the calibration curve to calculate the concentration of guanylurea in the samples.
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
References
Application Notes and Protocols: Formulation and Evaluation of Slow-Release Fertilizers with Guanylurea Phosphate
For Researchers, Scientists, and Formulation Professionals
Introduction
Slow-release fertilizers (SRFs) and controlled-release fertilizers (CRFs) are designed to release nutrients gradually over time, synchronizing with the nutrient demands of crops.[1][2] This approach enhances nutrient use efficiency, minimizes nutrient losses to the environment, and can reduce the frequency of fertilizer application.[1][3] Guanylurea phosphate (GUP) is a chemical compound that serves as an effective slow-release fertilizer due to its low solubility.[4][5] It is a salt formed between the guanylurea cation and a phosphate anion, providing both nitrogen and phosphorus to plants.[4][6]
These application notes provide detailed protocols for the synthesis of this compound, its formulation into a slow-release fertilizer, and methods for evaluating its nutrient release characteristics.
Synthesis of this compound
The primary industrial method for synthesizing this compound is through the reaction of dicyandiamide with phosphoric acid in an aqueous solution.[4] This process is favored for its simplicity and the use of readily available raw materials.[7]
Synthesis Pathway
The synthesis involves the acid-catalyzed hydrolysis of dicyandiamide to form the guanylurea cation, which then reacts with the phosphate anion.
Caption: Synthesis of this compound from Dicyandiamide.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is based on methods described in the literature.[7][8]
Materials:
-
Dicyandiamide
-
Phosphoric acid (e.g., 85%)
-
Purified water
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Reactant Slurry: Prepare a slurry by mixing dicyandiamide and purified water. A common mass ratio of dicyandiamide to water is between 1:2 and 1:4.[7]
-
Heating and Dissolution: Heat the slurry to a temperature range of 80-100°C with continuous stirring until the dicyandiamide is completely dissolved.[7]
-
Acid Addition: Slowly add the phosphoric acid solution dropwise to the heated dicyandiamide solution.[7] The reaction is exothermic, and controlled addition is necessary.
-
Reaction: Maintain the reaction mixture at approximately 85-100°C for a period of time, for instance, 45 minutes to 8 hours, to ensure the reaction goes to completion.[7][8]
-
Cooling and Crystallization: After the reaction period, cool the mixture to below 20-25°C to allow the this compound to crystallize out of the solution.[7][8]
-
Separation and Washing: Separate the solid product by centrifugation or filtration. Wash the collected crystals with a solvent like ethanol to remove impurities.[7]
-
Drying: Dry the purified this compound product in an oven at a suitable temperature.
-
Packaging: Store the final product in a sealed container.
Summary of Synthesis Parameters
The following table summarizes quantitative data from various synthesis procedures.
| Parameter | Value | Source |
| Dicyandiamide:Water Ratio (w/w) | 1:2 to 1:4 | [7] |
| Reaction Temperature | 80 - 100°C | [7] |
| Reaction Time | 8 hours | [7] |
| Product Yield | 76% - 80.6% | [7] |
| Product Purity | 99.3% - 99.4% | [7] |
Formulation of Slow-Release Fertilizer Granules
The synthesized this compound powder is typically formulated into granules to improve its handling and application properties. This can be achieved through granulation or by incorporating it into a composite material.
Formulation Workflow
Caption: General workflow for formulating GUP fertilizer granules.
Protocol for Granulation
This is a general protocol for forming fertilizer granules.
Materials:
-
Synthesized this compound powder
-
Binder (e.g., bentonite, starch)
-
Other nutrient sources if creating a composite fertilizer (e.g., potassium chloride)
-
Water
-
Granulator or extruder
Procedure:
-
Mixing: Thoroughly mix the this compound powder with the desired binder and any other components in a mechanical mixer.
-
Wetting: Slowly add a small amount of water to the mixture while continuously mixing until a damp, cohesive mass is formed.
-
Granulation: Pass the wet mass through a granulator or extruder to form granules of the desired size and shape.
-
Drying: Dry the formed granules in an oven at a low temperature to remove excess moisture and harden the granules.
-
Sieving: Sieve the dried granules to obtain a uniform size distribution and remove any fine particles or oversized granules.
Evaluation of Slow-Release Properties
To qualify as a slow-release fertilizer, the rate, pattern, and duration of nutrient release must be determined.[1] A common method to evaluate this is through a nutrient leaching study.
Mechanism of Slow Release
The slow-release property of this compound is primarily due to its low water solubility. Nutrients are gradually released as the fertilizer granule slowly dissolves in the soil moisture.
Caption: Mechanism of nutrient release from a GUP granule.
Experimental Protocol: Nutrient Leaching Study
Objective: To quantify the rate of nitrogen and phosphorus release from formulated this compound granules in water over time.
Materials:
-
Formulated GUP fertilizer granules
-
Leaching columns or flasks
-
Distilled water
-
Analytical equipment for nitrogen and phosphorus quantification (e.g., colorimeter, ICP-OES)
Procedure:
-
Sample Preparation: Accurately weigh a known amount (e.g., 2 grams) of the GUP fertilizer granules.[9]
-
Leaching Setup: Place the weighed sample into a flask or column containing a known volume of distilled water (e.g., 200 mL).[9]
-
Incubation: Keep the setup at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), collect a small aliquot of the water (leachate) for analysis. Replace the collected volume with fresh distilled water to maintain a constant volume.
-
Nutrient Analysis: Analyze the concentration of nitrogen (e.g., as ammonia and nitrate) and phosphorus (as phosphate) in the collected leachate samples using appropriate analytical methods.
-
Data Calculation: Calculate the cumulative amount of each nutrient released at each time point as a percentage of the total nutrient content in the initial fertilizer sample.
Data Presentation: Nutrient Release Profile
The results from the leaching study should be recorded in a table for clear comparison and analysis.
| Time (Days) | Cumulative Nitrogen Release (%) | Cumulative Phosphorus Release (%) |
| 1 | ||
| 3 | ||
| 7 | ||
| 14 | ||
| 21 | ||
| 28 |
The data can then be plotted to visualize the nutrient release kinetics. Different kinetic models (e.g., zero-order, first-order, Higuchi) can be applied to the data to better understand the release mechanism.[10] Generally, phosphate release from coated fertilizers is significantly slower than that of nitrate and ammonium.[11]
References
- 1. HS1255/HS1255: Controlled-Release and Slow-Release Fertilizers as Nutrient Management Tools [edis.ifas.ufl.edu]
- 2. Controlled Release Fertilizers: A Review on Coating Materials and Mechanism of Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled-Release Fertilizers | Green Gubre Group [greengubregroup.com]
- 4. This compound | 36897-89-9 | Benchchem [benchchem.com]
- 5. Controlled-release fertiliser [a.osmarks.net]
- 6. Premium Quality this compound Solutions for Global Buyers [alibaba.com]
- 7. CN107721883A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis and performance evaluation of slow-release fertilizers produced from inverse vulcanized copolymers obtained from industrial waste - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Slow-Release Urea Fertilizer with Water Retention and Photosensitivity Properties Based on Sodium Alginate/Carboxymethyl Starch Sodium/Polydopamine [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating Guanylurea Phosphate into Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of guanylurea phosphate into various polymer matrices for controlled drug delivery applications. This compound, a hydrophilic small molecule, presents unique challenges and opportunities in formulation development. This document outlines suitable polymer systems, incorporation methodologies, and analytical techniques for characterization.
Introduction to this compound
This compound (CAS 17675-60-4) is a white crystalline solid with the chemical formula C2H9N4O5P and a molecular weight of 200.09 g/mol .[1][2] Its key physicochemical properties are summarized in Table 1. The high water solubility of this compound is a critical factor to consider when selecting a polymer matrix and incorporation method, as it influences drug loading, release kinetics, and the overall stability of the formulation.[2]
Polymer Matrix Selection
The choice of polymer is crucial for controlling the release profile of a highly hydrophilic drug like this compound.[3][4] Both natural and synthetic biocompatible polymers can be utilized, each offering distinct advantages.[5][6][7]
-
Hydrophilic Matrices: These polymers swell in the presence of water to form a gel layer that controls drug release primarily through diffusion and erosion.[8][9] They are well-suited for hydrophilic drugs. Common examples include:
-
Biodegradable Matrices: These polymers are degraded in the body into non-toxic byproducts, releasing the encapsulated drug over time.[10][11] They are suitable for sustained-release formulations. Examples include:
-
Hydrophobic Matrices: These matrices are water-insoluble and release drugs through pores and channels.[3] Due to the high water solubility of this compound, hydrophobic matrices may lead to rapid initial release (burst effect) and are generally less suitable unless modified.
The selection of the polymer will depend on the desired release profile, the intended route of administration, and the required mechanical properties of the final dosage form.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17675-60-4 | [2][12] |
| Molecular Formula | C2H9N4O5P | [1][2] |
| Molecular Weight | 200.09 g/mol | [1][2] |
| Physical State | White crystalline solid | [1] |
| Melting Point | 178-182 °C | [2][12] |
| Water Solubility | 91.6 g/L at 20 °C | [2] |
Table 2: Overview of Polymer Matrices for this compound Delivery
| Polymer Type | Examples | Primary Release Mechanism(s) | Advantages | Considerations |
| Hydrophilic | HPMC, PEG, Chitosan, Sodium Alginate, PVA | Swelling, Diffusion, Erosion | Good for hydrophilic drugs, tunable release, well-established.[8][13] | Potential for initial burst release, sensitive to pH and ionic strength. |
| Biodegradable | PLGA, PLA, PCL | Bulk and surface erosion, Diffusion | Sustained release, biocompatible and biodegradable.[10][11] | More complex formulation process, potential for acidic microenvironment. |
| Hydrophobic | Ethyl cellulose, Carnauba wax | Pore diffusion | Provides a stable matrix.[3] | Generally not ideal for highly water-soluble drugs due to burst release.[3] |
Experimental Protocols
The following are generalized protocols for incorporating this compound into polymer matrices. Optimization of specific parameters (e.g., solvent, polymer concentration, drug loading) is necessary for each specific formulation.
Protocol 1: Solvent Casting for Film/Patch Formulation
This method is suitable for preparing thin films or patches for transdermal or mucosal drug delivery.[14][15]
Materials:
-
This compound
-
Hydrophilic polymer (e.g., HPMC, PVA, Chitosan)
-
Appropriate solvent (e.g., deionized water, dilute acetic acid for Chitosan)
-
Plasticizer (e.g., glycerol)
-
Magnetic stirrer and hot plate
-
Petri dish or casting surface
-
Drying oven or fume hood
Procedure:
-
Polymer Solution Preparation:
-
Dissolve the plasticizer (e.g., 0.5% w/w glycerol) in the chosen solvent with gentle heating (e.g., 70°C) and stirring.[15]
-
Slowly add the polymer (e.g., 2% w/w HPMC) to the vortex of the stirring solvent to prevent clumping.[14]
-
Continue stirring until a clear, homogenous gel is formed. Allow the solution to cool to room temperature and stand to remove any entrapped air bubbles.
-
-
Drug Incorporation:
-
Dissolve the desired amount of this compound in a small amount of the solvent.
-
Add the this compound solution to the polymer gel and stir until uniformly mixed.
-
-
Casting and Drying:
-
Film Characterization:
-
Peel the film from the casting surface and evaluate its physical properties (thickness, folding endurance, drug content uniformity).
-
Protocol 2: Emulsion Solvent Evaporation for Microsphere Formulation
This technique is used to prepare microspheres for parenteral controlled-release systems and is particularly suitable for biodegradable polymers like PLGA.[16]
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA)
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous phase (e.g., deionized water)
-
Surfactant/Emulsifying agent (e.g., Poly(vinyl alcohol) - PVA)
-
Homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation:
-
Dissolve the polymer (e.g., PLGA) in the organic solvent to form the oil phase.
-
-
Aqueous Drug Solution:
-
Dissolve this compound in the aqueous phase. This will be the internal aqueous phase (w1).
-
-
Primary Emulsion (w1/o):
-
Add the internal aqueous phase containing this compound to the organic polymer solution.
-
Emulsify using a high-speed homogenizer or sonicator to form a water-in-oil (w1/o) emulsion.
-
-
Secondary Emulsion (w1/o/w2):
-
Prepare a larger volume of an aqueous solution containing the surfactant (e.g., 1% w/v PVA). This is the external aqueous phase (w2).
-
Add the primary emulsion to the external aqueous phase under continuous stirring to form a double emulsion (w1/o/w2).[17]
-
-
Solvent Evaporation:
-
Continuously stir the double emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid microspheres.
-
-
Microsphere Collection and Washing:
-
Collect the microspheres by centrifugation or filtration.
-
Wash the collected microspheres with deionized water to remove residual surfactant and unencapsulated drug.
-
-
Drying:
-
Lyophilize or air-dry the microspheres.
-
Protocol 3: Direct Compression for Tablet Formulation
This method is a simple and cost-effective way to produce tablets, typically using hydrophilic matrix-forming polymers.[8]
Materials:
-
This compound
-
Hydrophilic polymer powder (e.g., HPMC)
-
Filler (e.g., microcrystalline cellulose)
-
Glidant (e.g., colloidal silicon dioxide)
-
Lubricant (e.g., magnesium stearate)
-
Blender
-
Tablet press
Procedure:
-
Powder Blending:
-
Accurately weigh all the components.
-
Mix the this compound, polymer, and filler in a blender until a homogenous powder blend is achieved.
-
Add the glidant and blend for a short period.
-
Finally, add the lubricant and blend for another short period.
-
-
Compression:
-
Transfer the final powder blend to a tablet press.
-
Compress the powder into tablets of the desired weight and hardness.
-
-
Tablet Characterization:
-
Evaluate the tablets for weight variation, hardness, friability, and drug content.
-
Analytical Techniques for Characterization
Thorough characterization of the this compound-loaded polymer matrix is essential to ensure its quality and performance.
Table 3: Analytical Techniques for Characterization
| Technique | Purpose | Reference |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups and to check for any chemical interaction between this compound and the polymer. | [18][19] |
| Differential Scanning Calorimetry (DSC) | To determine the physical state of the drug (crystalline or amorphous) within the polymer matrix and to assess thermal properties. | [20][21] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the formulation. | [20] |
| X-Ray Diffraction (XRD) | To investigate the crystallinity of this compound within the polymer matrix. | [18] |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and cross-section of the polymer matrix (e.g., films, microspheres). | [18] |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the polymer before and after drug loading. | [18] |
| In Vitro Drug Release Studies | To determine the rate and mechanism of this compound release from the polymer matrix using a dissolution apparatus. |
Visualizations
Caption: Experimental workflow for incorporating and characterizing this compound in polymer matrices.
Caption: Drug release mechanisms from different polymer matrices.
References
- 1. This compound | 36897-89-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery. [sites.ualberta.ca]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. rmix.it [rmix.it]
- 7. omicsonline.org [omicsonline.org]
- 8. Hydrophilic Matrices for Oral Control Drug Delivery [pubs.sciepub.com]
- 9. The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Particles from preformed polymers as carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. pure.hud.ac.uk [pure.hud.ac.uk]
- 14. Improving Drug Loading of Mucosal Solvent Cast Films Using a Combination of Hydrophilic Polymers with Amoxicillin and Paracetamol as Model Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 21. measurlabs.com [measurlabs.com]
Application Notes & Protocols: The Role and Utility of Guanylurea Phosphate in Advanced Intumescent Systems
Abstract: This document provides a comprehensive technical guide for researchers and formulation scientists on the application of guanylurea phosphate (GUP) in intumescent fire-retardant systems. We delve into the fundamental mechanisms, synthesis protocols, formulation strategies, and performance evaluation techniques. The unique dual-functionality of GUP as both an acid source and a blowing agent is explored, highlighting its efficacy in creating robust, insulating char layers for passive fire protection. Synergistic interactions with other flame retardants and detailed experimental workflows are presented to enable the development of high-performance, transparent, and environmentally conscious intumescent coatings.
Introduction: The Intumescent Mechanism and the Advantage of this compound
Intumescent systems represent a cornerstone of passive fire protection. When exposed to high temperatures, these coatings undergo a complex series of chemical and physical transformations, swelling to form a thick, porous, and non-combustible carbonaceous char.[1][2] This char layer acts as a physical barrier, insulating the underlying substrate from the heat of the fire, thereby delaying structural failure and preventing flame spread.[3][4]
The classic intumescent "triad" consists of three key components[1][5][6]:
-
An Acid Source: Typically a phosphorus-based compound like ammonium polyphosphate (APP), which decomposes upon heating to yield polyphosphoric acid. This acid acts as a catalyst for the dehydration process.
-
A Carbon Source (Carbonific): A polyhydric alcohol, such as pentaerythritol (PER), which serves as the building block for the carbon char.
-
A Blowing Agent (Spumific): A compound, like melamine, that releases non-flammable gases upon decomposition, causing the char to expand and form a porous, insulating foam.
This compound (GUP) emerges as a highly efficient and versatile component in modern intumescent formulations. Its primary advantage lies in its dual-function nature. The phosphate moiety serves as the acid source , while the guanylurea portion decomposes to release non-flammable gases like ammonia and carbon dioxide, acting as the blowing agent .[7] This intrinsic combination simplifies formulation and can lead to highly effective and synergistic fire-retardant performance. GUP is particularly noted for its use in creating transparent or translucent intumescent varnishes, preserving the aesthetics of substrates like wood.[8][9]
Synthesis of this compound (GUP)
The synthesis of GUP is a straightforward aqueous-phase reaction primarily involving dicyandiamide and phosphoric acid. The process is valued for its simplicity, mild reaction conditions, and high yield of a pure product.[10]
Protocol 2.1: Laboratory-Scale Synthesis of GUP
Materials & Equipment:
-
Dicyandiamide
-
Phosphoric Acid (85%)
-
Deionized Water
-
Reaction flask with overhead stirrer and heating mantle
-
Thermometer
-
Filtration apparatus
-
Drying oven
-
Beakers and graduated cylinders
Procedure:
-
Dissolution: In the reaction flask, add dicyandiamide to deionized water in a mass ratio of approximately 1:3.
-
Heating: Begin stirring the mixture and heat gently to 80-90°C until the dicyandiamide is completely dissolved.[10]
-
Acid Addition: While maintaining the temperature, slowly add phosphoric acid dropwise to the solution. A typical protocol involves heating the mixture to approximately 85°C.[11]
-
Reaction: Hold the reaction mixture at this temperature for approximately 45-60 minutes to ensure the completion of the hydrolysis and salt formation.[11]
-
Crystallization: Turn off the heat and allow the solution to cool slowly to room temperature (approx. 25°C), then further cool in an ice bath to promote crystallization of the this compound product.[10][11]
-
Isolation & Purification: Collect the white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials.
-
Drying: Dry the purified this compound in an oven at 60-80°C to a constant weight.
Formulation of a GUP-Based Intumescent Coating
GUP can be effectively incorporated into various binder systems, such as melamine-urea-formaldehyde (MUF) resins or aqueous acrylic emulsions, to create fire-retardant coatings.[8][9] A key aspect of formulation is optimizing the ratios of the intumescent components to achieve a balance between fire retardancy, transparency, and mechanical properties.
Protocol 3.1: Preparation of an Aqueous Transparent Intumescent Varnish for Wood
This protocol is adapted from studies demonstrating the efficacy of GUP in MUF resins for translucent wood coatings.[8][9]
Table 1: Example Formulation of GUP-Based Intumescent Varnish
| Component | Function | Parts by Weight (w/w) |
| Melamine-Urea-Formaldehyde (MUF) Resin (60% solids) | Binder & Synergistic Blowing Agent | 60 |
| This compound (GUP) | Acid Source & Blowing Agent | 12 |
| Pentaerythritol (PER) | Carbon Source | 10 |
| Pentaerythritol Phosphate (PEPA) | Synergistic Acid Source & Char Promoter | 6.7 |
| Water | Solvent / Diluent | 11.3 |
| Wetting/Dispersing Agent | Additive | 0.5 |
| Defoamer | Additive | 0.2 |
Causality: The ratio of GUP to other components is critical. A GUP concentration of around 12% has been shown to provide an optimal balance of translucency and fire retardancy.[8] PEPA is included as a synergist, which has been demonstrated to work effectively with GUP to promote the formation of a stable carbon skeleton over a wide temperature range.[9]
Procedure:
-
Binder Preparation: To a suitable mixing vessel, add the MUF resin and water. Begin stirring at a moderate speed.
-
Additive Incorporation: Add the wetting agent and defoamer and mix for 5 minutes until homogeneous.
-
Dispersion of Solids: Slowly add the GUP, PER, and PEPA powders to the vortex of the stirring solution.
-
Homogenization: Increase the stirring speed to ensure thorough dispersion of all solid components. Continue mixing for 30-45 minutes until a smooth, homogeneous varnish is obtained.
-
Quality Control: Measure the viscosity of the final formulation. Allow the varnish to stand for a period to allow any entrapped air to escape before application.
Application and Performance Evaluation
The efficacy of an intumescent coating is determined by its ability to protect a substrate under fire conditions. Standardized testing protocols are essential for quantifying this performance.
Protocol 4.1: Substrate Application
-
Substrate Preparation: Use a standard substrate, such as plywood panels (e.g., 100 x 100 x 10 mm). Ensure the surface is clean, dry, and free of contaminants.
-
Coating Application: Apply the formulated varnish using a brush, roller, or spray applicator to achieve a consistent wet film thickness.
-
Drying & Curing: Allow the coated panels to dry at ambient temperature for 24 hours, followed by a curing cycle in an oven (e.g., 70°C for 2 hours) to ensure complete cross-linking of the resin.
-
Conditioning: Before fire testing, condition the coated samples at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 48 hours.
Protocol 4.2: Fire Performance Testing
Cone Calorimetry (ASTM E1354 / ISO 5660): This is the most critical tool for evaluating the fire-retardant behavior of materials. It measures key parameters under a constant heat flux.
-
Heat Release Rate (HRR): The single most important parameter for fire hazard. A significant reduction in the peak HRR (pHRR) indicates effective fire retardancy. GUP-based systems have been shown to reduce pHRR by over 60%.[8]
-
Total Heat Release (THR): The total energy produced during combustion. A lower THR signifies less fuel contribution from the material.
-
Smoke Production Rate (SPR) & Total Smoke Production (TSP): Measures the amount of smoke generated, which is crucial for visibility and toxicity in a fire scenario.
-
Mass Loss Rate (MLR): Indicates the rate of material decomposition. A lower MLR corresponds to better char formation and stability.
Table 2: Representative Cone Calorimetry Data (Illustrative)
| Sample | pHRR (kW/m²) | THR (MJ/m²) | TSP (m²/m²) | Char Residue (%) |
| Uncoated Plywood | ~250 | ~75 | ~25 | ~10 |
| Plywood with GUP Coating | ~85 (-66%) | ~40 (-47%) | ~10 (-60%) | ~45 |
Char Characterization:
-
Scanning Electron Microscopy (SEM): Used to analyze the morphology of the char residue after combustion. An effective intumescent char from a GUP system will appear as an integral, compact, and porous multi-cellular structure, which is key to its insulating properties.[9]
-
Digital Photography: Visual documentation of the char height and integrity provides a qualitative measure of performance.
Mechanism of Action: The GUP Intumescent Process
The fire-retardant mechanism of a GUP-based system is a condensed-phase process focused on creating a protective char barrier.[3][7]
-
Initial Heating (<200°C): The coating begins to soften.
-
Decomposition & Acid Release (200-350°C): The phosphate component of GUP decomposes to form polyphosphoric acid. Simultaneously, the guanylurea moiety begins to decompose.[9]
-
Catalytic Dehydration: The polyphosphoric acid acts as a powerful catalyst, promoting the esterification and subsequent dehydration of the carbon source (pentaerythritol). This process abstracts water molecules and begins to form a cross-linked carbonaceous pre-char.[2][12]
-
Gas Generation & Expansion: The decomposition of the guanylurea portion (and the MUF binder) releases a significant volume of non-combustible gases (NH₃, N₂, H₂O, CO₂).[12] These gases are trapped by the viscous pre-char, causing it to swell dramatically.
-
Char Formation & Stabilization (>350°C): The expanded char solidifies into a stable, porous, insulating barrier. This char layer isolates the substrate from heat and oxygen, slowing down its decomposition and preventing the release of flammable volatiles.[3] The presence of phosphorus within the char matrix enhances its thermal stability and oxidation resistance at high temperatures.
References
- Xiao, Y., Wang, Q., & Liu, Y. (2018). Fire retardancy of an aqueous, intumescent, and translucent wood varnish based on this compound and melamine-urea-formaldehyde resin.
-
Stark, N. M., White, R. H., & Mueller, S. A. (2010). Overview and Evaluation of Chemicals and Methods for Flame Retardancy in Glued Laminated Wood Systems. MDPI. [Link]
- Jiang, J., Li, J., & Gao, Q. (2015). Synergistic effect of treatment with disodium octaborate tetrahydrate and guanyl urea phosphate on flammability of pine wood. Journal of Thermal Analysis and Calorimetry.
- Wang, Q., Li, J., & He, X. (2019).
-
PrepChem. (n.d.). Synthesis of guanyl urea phosphate. Retrieved from [Link]
-
Kolya, H., & Lee, S.-H. (2022). Fire Retardancy and Leaching Resistance of Furfurylated Pine Wood (Pinus sylvestris L.) Treated with Guanyl-Urea Phosphate. MDPI. [Link]
-
LookChem. (n.d.). This compound: A Superior Flame Retardant for Wood and Paper. Retrieved from [Link]
- Google Patents. (2018). CN107721883A - Preparation method of this compound.
-
Prospector. (n.d.). Formulation Design Guide for Intumescent Flame Retardant Coatings. Retrieved from [Link]
-
Matmatch. (2024). What synergistic effects are observed when combining different halogen-free flame retardants? Retrieved from [Link]
-
Al-Zuhairi, A. H., & Al-Ma'amori, M. H. (2022). A Comprehensive Review on Intumescent Coatings: Formulation, Manufacturing Methods, Research Development, and Issues. MDPI. [Link]
-
Springer Professional. (n.d.). Intumescent Coatings for Fire Protection of Building Structures and Materials. Retrieved from [Link]
- Mount, D. (1992). Intumescent Flame Retardants. Victoria University.
- ResearchGate. (n.d.).
-
MDPI. (2024). Current Advances in Flame-Retardant Performance of Tunnel Intumescent Fireproof Coatings: A Review. [Link]
-
MDPI. (n.d.). Flame-Retardant Polyurea Coatings: Mechanisms, Strategies, and Multifunctional Enhancements. [Link]
-
NIH. (2022). Understanding the Flame Retardant Mechanism of Intumescent Flame Retardant on Improving the Fire Safety of Rigid Polyurethane Foam. [Link]
- ResearchGate. (n.d.). Optimization of intumescent flame retardant system based on ammonium polyphosphate, double pentaerythritol, and zinc borate for thermoplastic polyurethane composite.
- ResearchGate. (n.d.).
-
NIH. (2023). Synergistic Flame Retardant Effect between Ionic Liquid Functionalized Imogolite Nanotubes and Ammonium Polyphosphate in Epoxy Resin. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Evaluation of fire performance of linear low-density polyethylene containing novel intumescent flame retardant.
Sources
- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. nbinno.com [nbinno.com]
- 4. specialchem.com [specialchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Intumescent Coatings for Fire Protection of Building Structures and Materials | springerprofessional.de [springerprofessional.de]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. CN107721883A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols for Field Trial Design: Evaluating Guanylurea Phosphate Fertilizers
For: Researchers, agronomists, and crop science professionals
Introduction
Guanylurea phosphate (GUP) is an emerging fertilizer compound valued for its potential as a slow-release source of both nitrogen (N) and phosphorus (P).[1][2] Its synthesis, typically from dicyandiamide and phosphoric acid, results in a salt that promises to enhance nutrient use efficiency by releasing nutrients more gradually compared to conventional soluble fertilizers.[1][3][4] This controlled release mechanism could reduce nutrient losses to the environment, such as leaching and gaseous emissions, which are significant concerns with traditional fertilizers.[5][6]
To validate these potential benefits, rigorous and systematic field testing is imperative. A well-designed field trial provides the empirical evidence needed to assess a new fertilizer's agronomic performance, economic viability, and environmental footprint. This guide presents a comprehensive framework and detailed protocols for designing and executing field trials to evaluate GUP, ensuring that the data generated is scientifically sound, statistically robust, and directly applicable to real-world agricultural systems.
Section 1: Pre-Trial Planning and Objective Setting
A successful field trial begins with meticulous planning. The causality behind experimental choices at this stage dictates the quality and relevance of the final data.
Characterization of this compound (GUP)
Before field application, the GUP product must be thoroughly characterized. This includes its chemical composition, particularly the precise percentages of nitrogen and phosphorus, its solubility, and its nutrient release profile under controlled laboratory conditions (e.g., soil incubation studies). This data is foundational for determining appropriate application rates.
Defining Research Objectives and Hypotheses
The primary objective of the trial must be clearly defined.[7][8] Are you aiming to prove GUP increases yield, improves nutrient uptake efficiency, reduces nitrogen leaching, or a combination of these?
Primary Objectives May Include:
-
Evaluating the effect of GUP on crop yield and quality compared to conventional fertilizers.
-
Determining the agronomic nutrient use efficiency of GUP.
-
Assessing the impact of GUP on soil health parameters over a growing season.
-
Quantifying the potential reduction in nutrient losses (e.g., nitrate leaching) with GUP.
Example Hypotheses:
-
Null Hypothesis (H₀): There is no significant difference in crop yield between plots treated with GUP and plots treated with an equivalent nutrient rate of urea and triple superphosphate (TSP).
-
Alternative Hypothesis (Hₐ): Plots treated with GUP will show a significantly higher crop yield compared to plots treated with conventional fertilizers.
Site Selection and Baseline Characterization
The choice of a trial site is critical and should be representative of the target agricultural region.[9] To ensure the observed effects are due to the fertilizer treatments rather than pre-existing conditions, a comprehensive baseline analysis of the site is mandatory.[10]
Key Site Selection Criteria:
-
Uniformity: The field should be as uniform as possible, avoiding areas with significant variations in slope, soil type, or drainage.[9][11][12]
-
History: The site should have a well-documented cropping and management history. Avoid fields with recent, unusual amendments that could confound results.[8]
-
Accessibility & Security: The site must be accessible for regular monitoring and secure from interference.
Protocol 1: Baseline Soil Characterization
-
Sampling Strategy: Before any site preparation, collect composite soil samples from the entire trial area. Use a grid or zone-based sampling pattern to ensure representative data.[13][14]
-
Sampling Depth: Take samples at depths relevant to the crop's root zone, typically 0-24 inches, often separated into 0-6 inch and 6-24 inch increments.[13][15]
-
Analysis Parameters: Submit samples to a certified laboratory for analysis of the parameters listed in Table 1.[10][16] This pre-application data is the foundation for interpreting all post-harvest results.
-
Data Recording: Meticulously record all results. This baseline is non-negotiable for a self-validating trial.
Table 1: Essential Baseline Soil and Site Characterization Data
| Parameter | Unit | Rationale for Measurement |
| Physical Properties | ||
| Soil Texture (% sand, silt, clay) | % | Influences water holding capacity and nutrient retention. |
| Bulk Density | g/cm³ | Affects root growth and water infiltration. |
| Chemical Properties | ||
| pH | pH units | Governs nutrient availability and microbial activity.[13] |
| Organic Matter (OM) | % | Key indicator of soil health and a source of nutrients. |
| Cation Exchange Capacity (CEC) | meq/100g | Measures the soil's ability to hold positively charged nutrients. |
| Nitrate-Nitrogen (NO₃⁻-N) | ppm or lb/ac | Determines baseline available nitrogen. |
| Available Phosphorus (e.g., Olsen P, Bray-1 P) | ppm | Determines baseline available phosphorus. |
| Exchangeable Potassium (K) | ppm | Essential macronutrient for crop health. |
| Site Data | ||
| Previous Crop | N/A | Affects residual nutrients and soil-borne diseases. |
| Tillage History | N/A | Influences soil structure and organic matter. |
| GPS Coordinates | Degrees | Ensures trial location is precisely recorded. |
Section 2: Experimental Design
The experimental design is the logical structure of the trial. Its purpose is to control for variability and eliminate bias, allowing for a statistically valid comparison of treatments.[17]
Core Principles: Randomization, Replication, and Blocking
-
Replication: Applying the same treatment to multiple plots is essential to estimate experimental error and increase confidence in the results.[7][17] A minimum of four replications is recommended.[17]
-
Randomization: The random allocation of treatments to plots within the experimental area ensures that any observed differences are due to the treatments themselves and not to a systematic bias in their placement.[11]
-
Blocking: Grouping experimental plots into "blocks" of similar conditions helps to account for field variability, such as a fertility gradient.[12] This design is more precise than a completely randomized design when field heterogeneity is present.[11]
Recommended Design: Randomized Complete Block Design (RCBD)
For fertilizer trials, the Randomized Complete Block Design (RCBD) is the industry standard and highly recommended.[11][17][18][19] In an RCBD, the field is divided into blocks, and each treatment appears exactly once within each block.[12][19] This setup effectively minimizes the impact of spatial variability.[11]
Diagram 1: Randomized Complete Block Design (RCBD) LayoutTreatment Structure
The choice of treatments is fundamental to answering the research questions. A robust trial should include both negative and positive controls.
Table 2: Example Treatment Structure for a GUP Field Trial
| Treatment ID | Treatment Name | Description | Rationale |
| T1 | Zero-Fertilizer Control | No N or P fertilizer applied. | Establishes baseline crop performance and soil nutrient supply. Essential for calculating agronomic efficiency.[20] |
| T2 | GUP - Low Rate | GUP applied at 50% of the recommended N rate. | Evaluates crop response at a sub-optimal rate. |
| T3 | GUP - Medium Rate | GUP applied at 100% of the recommended N rate. | Tests GUP at the expected optimal application rate. |
| T4 | GUP - High Rate | GUP applied at 150% of the recommended N rate. | Determines if there is a yield benefit from higher rates and assesses risk of over-application. |
| T5 | Standard Practice Control | Urea + TSP (or other conventional P source) applied at 100% of the recommended N and P rate. | Provides a direct comparison against the current industry standard fertilizer program.[21] |
Note: All treatments, including the control, should receive identical applications of other nutrients (e.g., Potassium, Sulfur, micronutrients) as dictated by the baseline soil test to ensure N and P are the only limiting factors.
Plot Layout and Management
-
Plot Size: Plots must be large enough to be managed with standard farm equipment and to minimize edge effects.[22] The harvest area should be taken from the center of the plot.[7] A common size for corn silage, for example, is 15-20 feet wide.[22]
-
Buffer Zones: Each plot should be separated by a buffer zone to prevent the influence of treatments from one plot affecting another (e.g., fertilizer drift).
Section 3: Protocol - Field Implementation and Data Collection
This section provides step-by-step methodologies for executing the trial and gathering high-quality data.
Diagram 2: Overall Field Trial Workflow
Protocol 2: Fertilizer Application and Crop Management
-
Equipment Calibration: Ensure all fertilizer application equipment is precisely calibrated to deliver the exact rates specified in the treatment plan.
-
Application: Apply the fertilizers according to the randomized plan for each block. All phosphorus, potassium, and a portion of the nitrogen (for conventional treatments) should be applied at or before planting.[23]
-
Planting: Plant the chosen crop variety uniformly across all plots, maintaining the same seeding rate, row spacing, and planting depth.[8]
-
General Maintenance: All plots, including the control, must receive identical management throughout the season (irrigation, pest control, weed management) to ensure that the only variable being tested is the fertilizer treatment.[21]
Protocol 3: Data Collection and Sampling
Consistent and accurate data collection is paramount.[7] All sampling and measurement activities should be carefully scheduled and executed.
Table 3: Data Collection Schedule and Key Parameters
| Timing | Activity | Parameters to Measure | Rationale |
| Pre-Application | Baseline Soil Sampling | See Table 1 | Establishes initial conditions. |
| Mid-Season | Plant Tissue Sampling | N, P, K concentrations in specified leaf tissue. | Assesses in-season nutrient uptake and can identify deficiencies.[21] |
| Mid-Season | Above-Ground Biomass | Dry weight of plants from a defined area (e.g., 1 meter of a row). | Tracks growth rate and nutrient accumulation during the vegetative stage.[24] |
| At Harvest | Yield Measurement | Grain yield (adjusted for moisture) or total biomass per unit area. | The primary indicator of agronomic performance.[7] |
| At Harvest | Nutrient Analysis of Harvested Material | N and P concentration in grain and stover/residue. | Required to calculate nutrient removal and nutrient use efficiency.[25][26] |
| Post-Harvest | Final Soil Sampling | Same as baseline (NO₃⁻-N, P, pH, OM). | Determines the effect of treatments on residual soil fertility. |
Section 4: Data Analysis and Interpretation
Statistical Analysis: Analysis of Variance (ANOVA)
Analysis of Variance (ANOVA) is the appropriate statistical method for analyzing data from an RCBD trial.[27][28] ANOVA determines whether there are any statistically significant differences between the means of the different fertilizer treatments.[29]
-
Procedure: A two-way ANOVA is used for an RCBD, with "Treatment" and "Block" as the two factors. The primary interest is in the F-test for the treatment effect.
-
Interpretation: A low p-value (typically < 0.05) for the treatment effect indicates that at least one fertilizer treatment had a significantly different result from the others.[27]
-
Post-Hoc Tests: If the ANOVA result is significant, a post-hoc test (e.g., Tukey's HSD) is necessary to determine which specific pairs of treatments are different from each other (e.g., GUP-Medium vs. Urea+TSP).[30]
Calculating Agronomic Efficiency Metrics
Beyond simple yield, calculating nutrient use efficiency provides deeper insight into the fertilizer's performance.[20][31]
-
Agronomic Efficiency (AE): This metric reflects the direct production impact of the fertilizer and is crucial for economic analysis.[20] It measures the increase in yield per unit of nutrient applied.[32]
-
Formula: AE (kg yield increase / kg nutrient applied) = (Y_f - Y_o) / F
-
Where: Y_f = Yield of the fertilized plot, Y_o = Yield of the zero-fertilizer control plot, F = Amount of nutrient applied.[32]
-
-
-
Apparent Nutrient Recovery Efficiency (RE): This measures the proportion of applied fertilizer that is taken up by the crop.
-
Formula: RE (%) = [(U_f - U_o) / F] * 100
-
Where: U_f = Total nutrient uptake in the fertilized plot (grain + stover), U_o = Total nutrient uptake in the zero-fertilizer control plot, F = Amount of nutrient applied.
-
-
Environmental Impact Assessment
If the trial includes environmental monitoring (e.g., using lysimeters to collect leachate), data on nitrate (NO₃⁻) and phosphate (PO₄³⁻) concentrations in the leachate should be analyzed. This allows for a quantitative comparison of nutrient loss between GUP and conventional fertilizers, which is a key aspect of evaluating enhanced efficiency fertilizers.[5][33][34][35]
References
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The Randomized Complete Block design (RCB). TNAU Agritech Portal. [Link]
-
Randomized Complete Block Design. Plant Breeding and Genomics, The Pennsylvania State University. [Link]
- Fixen, P., et al. Nutrient/fertilizer use efficiency: measurement, current situation and trends. International Fertilizer Industry Association. [https://www.ipni.net/publication/ia-es.nsf/0/22246A151334231B852579E1007780B0/ FILE/NUE_Chapter%201.pdf)
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RCBD Review. Agriculture Innovation Program. [Link]
-
Grant, T. (2010). The Randomized Complete Block Design (RCBD). OARDC, The Ohio State University. [Link]
-
Agronomic Efficiency: Nitrogen & Factors. StudySmarter. [Link]
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Maximizing Crop Yield: Analyzing the Effect of Fertilizers using ANOVA Testing. Medium. [Link]
-
Environmental impact assessment of your fertilization program. Haifa Group. [Link]
-
Randomized Complete Block Design. Plant Breeding E-Learning in Africa. [Link]
-
Global impacts of nitrogen and phosphorus fertiliser use for major crops on aquatic biodiversity. Semantic Scholar. [Link]
-
ANOVA Statistical Analysis Tool. Foundation for Arable Research (FAR). [Link]
-
ANOVA (Analysis of Variance) Explained. YouTube. [Link]
-
Fertilizer Efficiency. The KPI Depot. [Link]
-
On-Farm Research Guide. Utah State University Extension. [Link]
-
5 Tips for Designing a Successful On-Farm Field Trial. Agmatix. [Link]
-
Why nitrogen use efficiency is important? GeoPard Agriculture. [Link]
-
Fertilizer Management: Fertilizer Efficiency. Applied Agricultural Resources. [Link]
-
Davis, R. F., et al. Designing Research and Demonstration Tests for Farmers' Fields. University of Georgia Extension. [Link]
-
Plot Planning: Best Practices for Testing Different Agronomic Practices. 360 Yield Center. [Link]
-
Environmental impact assessment of your fertilization program. Haifa Group. [Link]
-
Sharpley, A. N., et al. Environmental impact of agricultural nitrogen and phosphorus use. Journal of Agricultural and Food Chemistry. [Link]
-
Establishing on-farm Demonstration and Research Plots. Coffey County Extension Office. [Link]
-
Life cycle assessment of fertilizers: a review. Biblioteka Nauki. [Link]
-
Fertilizer Recommendation Guidelines. Province of Manitoba. [Link]
-
Best Practices for Fertilizer Trials. QuickTrials. [Link]
-
Soil Analysis Before Fertilization: Why Is It Essential? LinkedIn. [Link]
-
Soil Fertility Protocol. GLOBE Program. [Link]
-
ANOVA: Plant Fertilizer and Growth. RPubs. [Link]
-
Field trial guidelines for evaluating enhanced efficiency fertilizers. ResearchGate. [Link]
-
Assessing crop performance in maize field trials using a vegetation index. ResearchGate. [Link]
-
Soil Fertility Testing. Bayer Crop Science. [Link]
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Field experimental data of crop yields, nutrient concentrations, and harvest indices from around the world. Wageningen University & Research. [Link]
-
The Application of Slow-Release Nitrogen Combined with Soil Conditioner Under the Impact of Alkaline Salinity in Alfalfa Cultivation and Soil Improvement. MDPI. [Link]
-
How to conduct your own field trials. NSW Department of Primary Industries. [Link]
-
Analysis of Variance (ANOVA) Randomized Block Design (RBD) to Test the Variability of Three Different Types. Afropolitan Journals. [Link]
-
Soil Sampling Guidelines. Purdue Extension. [Link]
-
Field trials show the fertilizer value of nitrogen in irrigation water. State Water Resources Control Board. [Link]
-
FIELD TECHNIQUE FOR FERTILIZER EXPERIMENTS. CIMMYT Repository. [Link]
-
Synthesis of guanyl urea phosphate. PrepChem.com. [Link]
-
Revising the crop nutrient uptake and removal guidelines for Western Canada. SaskCanola. [Link]
- Preparation method of this compound.
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"spectroscopic characterization of guanylurea phosphate"
An In-depth Technical Guide to the Spectroscopic Characterization of Guanylurea Phosphate
Authored by: Gemini, Senior Application Scientist
December 2025
Introduction
This compound is a salt formed from the organic base guanylurea and phosphoric acid. Guanylurea, a derivative of urea, features both guanidinium and urea functionalities, making it a compound of interest in various fields, including as a flame retardant, a slow-release fertilizer, and in pharmaceutical research as the primary metabolite of the widely used drug metformin.[1][2][3] Given its diverse applications, rigorous characterization of this compound is essential to confirm its identity, purity, and structural integrity.
Spectroscopic techniques are indispensable tools for the molecular-level investigation of chemical compounds. They provide a unique "fingerprint" based on the interaction of electromagnetic radiation with the sample. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of this compound using Fourier-Transform Infrared (FTIR), Raman, UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and interpretations herein are designed to be self-validating and are grounded in established scientific principles.
Molecular Structure and Spectroscopic Relevance
Understanding the molecular structure of this compound is fundamental to interpreting its spectroscopic data. The compound consists of the guanylurea cation ([C₂H₆N₄O]⁺) and a phosphate anion (typically H₂PO₄⁻ in the solid state).
The guanylurea cation possesses several key functional groups that are spectroscopically active:
-
Amine groups (-NH₂): Both primary and secondary amines are present.
-
Carbonyl group (C=O): Part of the urea moiety.
-
Imino group (C=N): Part of the guanidine moiety.
-
N-H, C-N, and C-H bonds: These will exhibit characteristic vibrations.
The phosphate anion will also produce distinct spectroscopic signals, particularly in vibrational spectroscopy. The interplay of these groups, along with extensive hydrogen bonding, defines the unique spectroscopic signature of the compound.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds.[5] Each functional group absorbs at a characteristic frequency, allowing for the identification of the molecular components. This technique is particularly sensitive to polar bonds like O-H, N-H, and C=O, making it ideal for analyzing this compound.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient method for solid samples, requiring minimal preparation.
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum. This is a critical step to ensure that the final spectrum contains only information from the sample.
-
Sample Application: Place a small amount of dry this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the instrument's pressure clamp to apply consistent pressure to the sample, ensuring good contact with the crystal. Inconsistent pressure can affect peak intensities and reproducibility.
-
Spectrum Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. This averaging improves the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum. Perform a baseline correction if necessary.
Data Interpretation
The FTIR spectrum of this compound is characterized by several distinct absorption bands. The extensive hydrogen bonding within the crystal lattice can cause broadening and shifting of certain peaks.[4]
Table 1: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment |
| ν(N-H) | 3500 - 3200 | N-H stretching vibrations from primary and secondary amine groups. Often appears as a broad band due to hydrogen bonding.[1][6] |
| ν(C=O) | ~1700 | C=O stretching of the urea moiety.[1] |
| δ(NH₂) | 1650 - 1600 | NH₂ scissoring (bending) vibrations.[1] |
| ν(C-N) | 1450 - 1300 | C-N stretching vibrations.[1] |
| P=O, P-O-H | 1200 - 900 | Vibrations from the dihydrogen phosphate (H₂PO₄⁻) anion.[7] |
| ρ(NH₂) | 1200 - 1100 | NH₂ rocking vibrations.[1] |
Causality Insight: The broadness of the N-H stretching band is a direct consequence of the extensive intra- and intermolecular hydrogen bonding, which creates a variety of N-H bond environments.[4]
Raman Spectroscopy
Principle: Raman spectroscopy is a light scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering).[8] This inelastic scattering results from the molecule gaining or losing energy to the light, corresponding to its vibrational modes. Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to FTIR.[9]
Experimental Protocol
-
Instrument Calibration: Calibrate the Raman spectrometer using a standard reference material (e.g., a silicon wafer) to ensure wavenumber accuracy.
-
Sample Placement: Place a small amount of this compound powder on a microscope slide or in a sample vial.
-
Focusing: Place the sample under the microscope objective of the Raman instrument and bring the sample into focus.
-
Parameter Selection: Choose an appropriate laser wavelength (e.g., 532 nm or 785 nm), laser power, and acquisition time. Expert Tip: Start with low laser power to avoid sample degradation or fluorescence. The 785 nm laser is often preferred for fluorescent samples.
-
Spectrum Acquisition: Acquire the Raman spectrum. Cosmic ray removal algorithms should be enabled in the acquisition software.
-
Data Processing: Perform a baseline correction to remove any fluorescence background.
Data Interpretation
Raman spectroscopy is particularly useful for identifying the phosphate anion and the symmetric vibrations of the guanylurea cation.
Table 2: Characteristic Raman Peaks for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment |
| ν(N-H) | 3400 - 3200 | N-H stretching vibrations. Typically weaker than in FTIR. |
| νs(PO₄) | 990 - 930 | Symmetric stretching of the phosphate group (specific peak depends on protonation state).[10][11] |
| νas(PO₄) | 1100 - 1000 | Antisymmetric stretching of the phosphate group.[12] |
| Ring Vibrations | 1000 - 800 | Vibrations associated with the guanylurea backbone. |
Causality Insight: The phosphate anion provides strong, sharp peaks in the Raman spectrum due to the symmetric stretching of the P-O bonds, which causes a significant change in polarizability. This makes Raman an excellent tool for studying phosphate speciation.[13]
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[14] Absorption occurs when the energy of the light matches the energy required to promote an electron from a lower to a higher energy molecular orbital. This is useful for detecting chromophores, which are typically conjugated systems or molecules with non-bonding electrons.
Experimental Protocol
-
Solvent Selection: this compound is soluble in water.[15] Use deionized water or a suitable buffer (e.g., phosphate buffer, pH 7.4) as the solvent.[16]
-
Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 0.2 mg/mL).[17] Serially dilute the stock solution to create a series of standards for quantitative analysis, if required.
-
Instrument Blank: Fill a quartz cuvette with the solvent and use it to zero the spectrophotometer (record a baseline). This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Spectrum Acquisition: Scan a range of wavelengths, typically from 190 nm to 400 nm, to record the absorption spectrum and identify the wavelength of maximum absorbance (λmax).
Data Interpretation
The UV spectrum of guanylurea shows a strong absorption maximum in the low UV region.
Table 3: UV-Vis Absorption Data for Guanylurea
| Parameter | Value | Notes |
| λmax | ~190-200 nm | This absorption is attributed to n→π* and π→π* electronic transitions within the carbonyl and imino groups of the guanylurea cation.[17][18] |
Expert Tip: Many mobile phases and buffers can block wavelengths below 230 nm.[18] If working at these low wavelengths, it is crucial to use low UV-transparent mobile phases like acetonitrile and water with buffers such as phosphoric or sulfuric acid.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful technique for determining the structure of a molecule in solution. It is based on the magnetic properties of atomic nuclei (like ¹H and ¹³C).[19] When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which depend on their local chemical environment.
Experimental Protocol
-
Solvent Selection: Choose a deuterated solvent in which the sample is soluble, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is a good choice given the water solubility of this compound.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument will be tuned and shimmed to optimize the magnetic field homogeneity.
-
Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra. Other experiments like DEPT can be run to aid in carbon signal assignment.
Data Interpretation
The NMR spectra will provide information on the number and connectivity of hydrogen and carbon atoms in the guanylurea cation.
¹H NMR (in D₂O): In D₂O, the acidic protons of the -NH and -NH₂ groups will exchange with deuterium and become invisible in the spectrum. Therefore, only non-exchangeable protons would be observed. Since guanylurea has no C-H bonds, the ¹H NMR spectrum in D₂O is expected to be largely uninformative for the cation itself but can be used to identify impurities. If run in a non-protic solvent like DMSO-d₆, the N-H protons would be visible.
¹³C NMR (in D₂O): The two carbon atoms of the guanylurea cation are in different chemical environments and should give rise to two distinct signals.
Table 4: Predicted ¹³C NMR Chemical Shifts for the Guanylurea Cation
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Urea) | 160 - 170 | Typical range for a carbonyl carbon in a urea-like environment. |
| C=N (Guanidine) | 155 - 165 | Typical range for a guanidinium carbon. |
Self-Validation: The presence of two distinct signals in the ¹³C NMR spectrum in the expected regions would provide strong evidence for the guanylurea backbone.
Visualizations and Workflows
Integrated Spectroscopic Analysis Workflow
A logical workflow ensures comprehensive and efficient characterization of this compound.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Summary of Spectroscopic Data
Table 5: Consolidated Spectroscopic Data for this compound
| Technique | Key Feature | Wavenumber/Wavelength/Chemical Shift | Assignment |
| FTIR | N-H Stretch | 3500 - 3200 cm⁻¹ | Primary/secondary amines |
| C=O Stretch | ~1700 cm⁻¹ | Urea carbonyl | |
| Raman | P-O Symmetric Stretch | 990 - 930 cm⁻¹ | Phosphate anion |
| UV-Vis | λmax | ~190-200 nm | n→π, π→π transitions |
| ¹³C NMR | C=O Signal | 160 - 170 ppm | Urea carbon |
| C=N Signal | 155 - 165 ppm | Guanidine carbon |
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that leverages the strengths of several analytical techniques. FTIR and Raman spectroscopy provide detailed information about the vibrational modes of the functional groups and the crystal lattice. UV-Vis spectroscopy serves as a rapid method for purity assessment and quantification. Finally, NMR spectroscopy offers definitive structural confirmation of the carbon backbone. By following the protocols and interpretation guidelines presented in this application note, researchers can confidently verify the identity, purity, and structure of this compound, ensuring its suitability for downstream applications in research and development.
References
- 1. This compound | 36897-89-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
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- 4. Crystal structure and spectroscopic analyses of guanylurea hydrochloride. Evidence of the influence of hydrogen bonding on the π-electron delocalization - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sclaser.mit.edu [sclaser.mit.edu]
- 9. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles [mdpi.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. Phosphates speciation with Raman spectroscopy | Metrohm [metrohm.com]
- 12. docta.ucm.es [docta.ucm.es]
- 13. Monitoring phosphate reactions in real time with Raman spectroscopy | Metrohm [metrohm.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. Guanylurea | SIELC Technologies [sielc.com]
- 18. UV-Vis Spectrum of Guanylurea | SIELC Technologies [sielc.com]
- 19. organicchemistrydata.org [organicchemistrydata.org]
Application Notes and Protocols for X-ray Diffraction (XRD) Analysis of Guanylurea Phosphate Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanylurea phosphate is a compound of interest in various fields, including materials science and drug development, due to its potential applications, such as a flame retardant.[1][2][3] X-ray Diffraction (XRD) is a fundamental analytical technique for the characterization of crystalline materials. It provides detailed information about the atomic and molecular structure, including unit cell dimensions, space group, and crystal packing. This document provides detailed application notes and protocols for the XRD analysis of this compound crystals, designed to guide researchers in obtaining and interpreting high-quality diffraction data.
Data Presentation
The following table summarizes the single-crystal X-ray diffraction data for guanylurea hydrogen phosphite (GUHP) at two different temperatures. This data is essential for phase identification and structural analysis.
Table 1: Crystallographic Data for Guanylurea Hydrogen Phosphite (GUHP) [4]
| Parameter | Value (at 293 K) | Value (at 80 K) |
| Chemical Formula | C2H8N4O4P | C2H8N4O4P |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | Cc | Cc |
| a (Å) | 6.7025(5) | 6.654(2) |
| b (Å) | 6.8382(12) | 6.811(2) |
| c (Å) | 16.3610(13) | 16.298(4) |
| β (°) | 96.502(6) | 96.19(2) |
| Volume (ų) | 745.05(15) | 733.0(3) |
| Z | 4 | 4 |
| Radiation (Å) | MoKα (0.71073) | Not Specified |
| R-factor | 0.0361 | Not Specified |
| wR-factor | 0.0366 | Not Specified |
Experimental Workflow
The following diagram illustrates the general workflow for the XRD analysis of this compound crystals, from sample preparation to data analysis and structure solution.
Caption: Experimental workflow for single-crystal XRD analysis.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the XRD analysis of this compound crystals.
Crystal Growth
High-quality single crystals are paramount for successful XRD analysis.
-
Objective: To grow single crystals of this compound suitable for XRD analysis (ideally 0.1-0.3 mm in each dimension).
-
Materials:
-
This compound powder
-
Suitable solvent (e.g., water, ethanol, or a mixture)
-
Crystallization dish or beaker
-
Hot plate with magnetic stirrer
-
Filter paper
-
-
Protocol:
-
Prepare a saturated or slightly supersaturated solution of this compound in the chosen solvent at an elevated temperature.
-
Filter the hot solution to remove any insoluble impurities.
-
Cover the crystallization vessel and allow it to cool slowly to room temperature. Slow cooling is crucial for the growth of large, well-defined crystals.
-
Alternatively, employ slow evaporation by loosely covering the vessel and leaving it undisturbed at a constant temperature.
-
Monitor the vessel for the formation of single crystals. Once suitable crystals have formed, carefully extract them from the solution.
-
Sample Preparation and Mounting
Proper selection and mounting of the crystal are critical for obtaining high-quality diffraction data.
-
Objective: To select and mount a suitable single crystal on the goniometer head of the diffractometer.
-
Materials:
-
Microscope
-
Goniometer head with a mounting pin (e.g., a glass fiber or a loop)
-
Cryo-protectant oil (if collecting data at low temperatures)
-
Adhesive (e.g., epoxy or UV-curable glue)
-
-
Protocol:
-
Place the grown crystals in a petri dish under a microscope.
-
Select a crystal that is well-formed, transparent, and free from visible defects or twinning.
-
Carefully pick up the selected crystal using the mounting pin coated with a small amount of oil or adhesive.
-
Secure the crystal to the tip of the pin.
-
Mount the goniometer head onto the diffractometer.
-
Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.
-
Objective: To collect a complete set of diffraction data from the mounted crystal.
-
Equipment:
-
Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)
-
X-ray source (e.g., Mo Kα or Cu Kα radiation)
-
Low-temperature device (optional, but recommended to reduce thermal motion and improve data quality)
-
-
Protocol:
-
Center the crystal in the X-ray beam.
-
If using a low-temperature device, cool the crystal to the desired temperature (e.g., 100 K or as reported, 80 K[4]).
-
Perform initial scans to determine the unit cell parameters and crystal system.
-
Based on the preliminary data, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of ω and φ scans.
-
Execute the full data collection run.
-
Data Processing and Structure Solution
The collected diffraction images are processed to obtain a list of reflection intensities, which are then used to solve and refine the crystal structure.
-
Objective: To determine the crystal structure from the collected diffraction data.
-
Software:
-
Data integration and reduction software (e.g., CrysAlisPro, SAINT, or XDS)
-
Structure solution and refinement software (e.g., SHELXT, SHELXL, or Olex2)
-
-
Protocol:
-
Data Integration and Reduction: Process the raw diffraction images to integrate the reflection intensities, apply corrections for Lorentz and polarization effects, and perform an empirical absorption correction.
-
Space Group Determination: Based on the systematic absences in the diffraction data, determine the space group of the crystal. For GUHP, the space group was determined to be Cc.[4]
-
Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental data using a least-squares minimization algorithm. For organic molecules, it is common to locate hydrogen atoms from the difference Fourier map and refine them isotropically.
-
Validation: Validate the final structure using tools like CHECKCIF to ensure that the model is chemically and crystallographically sound. The final output is typically a Crystallographic Information File (CIF).
-
References
Application Notes and Protocols: Measuring the Nitrogen Release Rate of Guanylurea Phosphate Fertilizer
Abstract
This document provides a comprehensive guide for researchers, scientists, and agricultural professionals on the methodologies for measuring the nitrogen release rate of guanylurea phosphate, a slow-release nitrogen fertilizer. Detailed protocols for soil incubation studies and soil column leaching experiments are presented, along with methods for the quantification of various nitrogen forms. The causality behind experimental choices is explained to ensure technical accuracy and the generation of trustworthy, reproducible data.
Introduction: The Significance of this compound as a Slow-Release Nitrogen Source
This compound is a chemical compound with applications as a slow-release fertilizer and a flame retardant.[1][2] Its utility as a fertilizer stems from the gradual release of nitrogen, a crucial nutrient for plant growth.[3] Unlike highly soluble, fast-release fertilizers, which can lead to nutrient loss through leaching and volatilization, slow-release formulations like this compound aim to synchronize nutrient availability with plant demand.[4][5] This enhanced efficiency can lead to improved crop yields and reduced environmental impact.[6]
The nitrogen in this compound becomes available to plants through microbial and hydrolytic degradation in the soil.[7][8] The rate of this degradation, and consequently the nitrogen release, is influenced by soil temperature, moisture, pH, and microbial activity.[4] Therefore, accurately measuring the nitrogen release rate under various conditions is paramount for optimizing its application in agriculture and understanding its environmental fate.
This guide details two primary laboratory-based methods for assessing the nitrogen release profile of this compound: soil incubation studies and soil column leaching experiments. These methods simulate field conditions to provide reliable data on the transformation and movement of nitrogen from this novel fertilizer.
Principles of Nitrogen Release from this compound
The nitrogen in this compound is primarily in an organic form. Through a process called mineralization, soil microorganisms convert this organic nitrogen into inorganic forms that plants can readily absorb, namely ammonium (NH₄⁺) and nitrate (NO₃⁻).[9] The release of nitrogen from this compound is thought to occur in a stepwise manner, involving the enzymatic hydrolysis of guanylurea.[10][11]
The key steps in the nitrogen release pathway are:
-
Hydrolysis of Guanylurea: Soil microbes produce enzymes, such as guanylurea hydrolase, that break down guanylurea into guanidine and ammonia.[7][10]
-
Nitrification: The released ammonia (in the form of ammonium ions in the soil solution) is then converted to nitrite (NO₂⁻) and subsequently to nitrate (NO₃⁻) by nitrifying bacteria.[12]
Understanding this pathway is crucial for selecting the appropriate analytical methods to quantify the different forms of nitrogen released over time.
Experimental Methodologies for Measuring Nitrogen Release
Two principal laboratory methods are widely used to evaluate the nitrogen release characteristics of slow-release fertilizers: soil incubation and soil column leaching.[13]
Soil Incubation Studies
Soil incubation is a static method that measures the net mineralization of nitrogen in a controlled environment.[14] This method is particularly useful for determining the potential of a fertilizer to release plant-available nitrogen over time, influenced by soil microbial activity.[15]
2.1.1. Rationale for Experimental Design
The core principle of a soil incubation study is to mix the fertilizer with a known quantity of soil and maintain optimal conditions for microbial activity (i.e., temperature and moisture).[16] By periodically sampling and analyzing the soil for inorganic nitrogen (ammonium and nitrate), a cumulative release curve can be generated. This provides insights into the rate and duration of nitrogen supply from the fertilizer.
dot graph TD{ subgraph Soil Incubation Workflow A[Soil Collection and Sieving] --> B{Fertilizer Application}; B --> C[Incubation at Controlled Temperature and Moisture]; C --> D{Periodic Soil Sampling}; D --> E[Extraction of Inorganic Nitrogen]; E --> F[Nitrogen Quantification]; F --> G[Data Analysis and Release Curve Generation]; end
} caption: Workflow for Soil Incubation Study.
2.1.2. Detailed Protocol for Soil Incubation
Materials:
-
This compound fertilizer
-
Fresh field soil, sieved (< 2 mm)
-
Incubation vessels (e.g., 250 mL glass jars with perforated lids to allow for gas exchange)
-
Deionized water
-
2 M Potassium Chloride (KCl) extraction solution
-
Analytical balance
-
Incubator
-
Shaker
-
Filtration apparatus (e.g., Whatman No. 42 filter paper)
-
Equipment for nitrogen analysis (spectrophotometer or automated analyzer)
Procedure:
-
Soil Preparation: Collect a representative soil sample from the field of interest. Air-dry the soil and pass it through a 2 mm sieve to ensure homogeneity. Determine the initial moisture content and water holding capacity of the soil.
-
Fertilizer Application: Weigh 100 g of the sieved, air-dried soil into each incubation vessel. Based on a predetermined application rate (e.g., 200 mg N/kg soil), add the corresponding amount of this compound fertilizer to each vessel and mix thoroughly. Prepare triplicate samples for each time point. Include a control group of soil without added fertilizer.
-
Moisture Adjustment: Adjust the soil moisture content to 60% of its water holding capacity by adding a calculated amount of deionized water. This moisture level is generally optimal for microbial activity.
-
Incubation: Place the vessels in an incubator at a constant temperature (e.g., 25°C) for the duration of the experiment (e.g., 90 days).[17] To maintain moisture levels, weigh the vessels periodically and add deionized water as needed to compensate for evaporative losses.
-
Sampling: At predetermined intervals (e.g., 1, 3, 7, 14, 28, 56, and 90 days), remove three replicate vessels for each treatment (fertilizer and control).
-
Extraction: To each soil sample, add 100 mL of 2 M KCl solution. This solution effectively displaces and extracts ammonium and nitrate ions from the soil colloids.[18]
-
Shaking and Filtration: Seal the vessels and shake them on a mechanical shaker for 1 hour to ensure complete extraction. Filter the soil suspension through Whatman No. 42 filter paper to obtain a clear extract.
-
Nitrogen Analysis: Analyze the filtered extracts for ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) concentrations using appropriate analytical methods (see Section 3).
Soil Column Leaching Studies
Soil column leaching experiments are dynamic systems that simulate the movement of water and dissolved nutrients through the soil profile.[19] This method is particularly valuable for assessing the potential for nutrient loss, especially nitrate leaching, which is a significant environmental concern.[20]
2.2.1. Rationale for Experimental Design
In a column leaching study, the fertilizer is typically applied to the surface of a soil-packed column.[21] The column is then periodically irrigated with a known volume of water, and the leachate (the water that passes through the column) is collected and analyzed for nitrogen content. This allows for the direct measurement of nitrogen that is mobile and susceptible to leaching.
dot graph TD{ subgraph Soil Column Leaching Workflow A[Column Packing with Soil] --> B{Fertilizer Application to Surface}; B --> C[Simulated Rainfall Application]; C --> D{Leachate Collection}; D --> E[Leachate Volume Measurement]; E --> F[Nitrogen Quantification in Leachate]; F --> G[Data Analysis and Cumulative Leaching Curve]; end
} caption: Workflow for Soil Column Leaching Study.
2.2.2. Detailed Protocol for Soil Column Leaching
Materials:
-
This compound fertilizer
-
Sieved soil (< 2 mm)
-
Leaching columns (e.g., PVC or glass columns, approximately 30 cm in length and 5 cm in diameter)
-
Glass wool or fine mesh to retain soil at the bottom of the column
-
Peristaltic pump or burette for applying simulated rainfall
-
Leachate collection vessels
-
Equipment for nitrogen analysis
Procedure:
-
Column Preparation: Place a small plug of glass wool at the bottom of each column. Pack the columns with a known weight of sieved, air-dried soil to a uniform bulk density.
-
Soil Saturation: Slowly saturate the soil columns from the bottom with deionized water to displace air and ensure uniform wetting. Allow the columns to drain freely until they reach field capacity.
-
Fertilizer Application: Apply the this compound fertilizer evenly to the surface of the soil in each column at a rate equivalent to a typical field application.
-
Leaching Events: Initiate leaching events at regular intervals (e.g., weekly). Apply a known volume of deionized water (simulated rainfall) to the top of each column. The volume should be sufficient to generate leachate but not so large as to cause preferential flow.[6]
-
Leachate Collection: Collect the leachate that drains from the bottom of the columns. Record the total volume of leachate collected for each event.
-
Leachate Analysis: Analyze the collected leachate for ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) concentrations (see Section 3).
-
Mass Balance: At the end of the experiment, the soil in the columns can be sectioned and analyzed for remaining inorganic nitrogen to perform a mass balance calculation.
Analytical Methods for Nitrogen Quantification
Accurate quantification of the different forms of nitrogen is critical for interpreting the results of both incubation and leaching studies.
Total Kjeldahl Nitrogen (TKN)
The Kjeldahl method is a standard procedure for determining the total nitrogen content in organic and inorganic samples.[22] It involves the digestion of the sample with concentrated sulfuric acid to convert all organic nitrogen to ammonium sulfate.[23][24] The ammonium is then distilled and quantified by titration.[25] While TKN is useful for determining the total nitrogen in the original fertilizer and in the soil at the end of the experiment, it does not distinguish between different inorganic forms of nitrogen.[26]
Colorimetric Methods for Ammonium and Nitrate
Colorimetric methods are commonly used for the routine analysis of ammonium and nitrate in soil extracts and leachate due to their sensitivity and suitability for automation.[27]
-
Ammonium (Indophenol Blue Method): This method is based on the reaction of ammonium with phenol and hypochlorite in an alkaline solution to form a stable blue indophenol compound.[28] The intensity of the blue color, which is proportional to the ammonium concentration, is measured spectrophotometrically.
-
Nitrate (Greiss-Ilosvay Method): This method involves the reduction of nitrate to nitrite, which then reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a reddish-purple azo dye.[29] The absorbance of this dye is measured to determine the nitrate concentration.
Alternative Methods
Other methods for nitrogen analysis include the Dumas combustion method, which measures total nitrogen, and ion-specific electrodes.[30][31] The choice of method will depend on the specific research objectives, available equipment, and the required level of sensitivity.[13]
Data Analysis and Interpretation
Soil Incubation Data
The net cumulative nitrogen released at each sampling time is calculated by subtracting the inorganic nitrogen content of the control (unfertilized) soil from that of the fertilized soil. This data is then typically expressed as a percentage of the total nitrogen applied. Plotting the cumulative nitrogen release against time generates a release curve, which provides a visual representation of the fertilizer's release characteristics.
Soil Column Leaching Data
For each leaching event, the mass of nitrogen leached is calculated by multiplying the concentration of nitrogen in the leachate by the volume of the leachate. The cumulative nitrogen leached over the course of the experiment is then plotted against time or cumulative leachate volume. This provides a clear picture of the potential for nitrogen loss from the fertilizer under leaching conditions.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatments and over time.
Table 1: Example of Cumulative Nitrogen Release from a Soil Incubation Study
| Incubation Time (days) | Cumulative N Released (mg N/kg soil) | Cumulative N Release (% of applied N) |
| 1 | 5.2 | 2.6 |
| 3 | 12.8 | 6.4 |
| 7 | 25.1 | 12.6 |
| 14 | 48.9 | 24.5 |
| 28 | 85.3 | 42.7 |
| 56 | 135.7 | 67.9 |
| 90 | 160.2 | 80.1 |
Table 2: Example of Cumulative Nitrogen Leached from a Soil Column Study
| Leaching Event (week) | Cumulative Leachate Volume (mL) | Cumulative N Leached (mg N/column) | Cumulative N Leached (% of applied N) |
| 1 | 250 | 2.1 | 1.1 |
| 2 | 500 | 5.8 | 2.9 |
| 3 | 750 | 11.3 | 5.7 |
| 4 | 1000 | 18.9 | 9.5 |
| 5 | 1250 | 25.4 | 12.7 |
| 6 | 1500 | 31.6 | 15.8 |
Conclusion
The methodologies outlined in this guide provide a robust framework for characterizing the nitrogen release rate of this compound fertilizer. By employing both soil incubation and column leaching studies, researchers can gain a comprehensive understanding of its potential as an efficient nitrogen source and its environmental behavior. The choice of specific experimental parameters and analytical techniques should be guided by the research objectives and the intended application of the fertilizer. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data that can inform the development and sustainable use of this compound in agriculture.
References
[26] Cytiva Life Sciences. (2021, October 15). Measuring nitrogen levels with the Kjeldahl method. Retrieved from [Link]
[23] Wikipedia. Kjeldahl method. Retrieved from [Link]
[24] Pividori, M. I. A Guide To Kjeldahl Nitrogen Determination Methods and Apparatus. Labconco Corporation. Retrieved from [Link]
[13] SciSpace. Methods for Determining Nitrogen Release from Controlled-release Fertilizers Used for Vegetable Production. Retrieved from [Link]
[19] Frontiers. Nitrogen Leaching From Agricultural Soils Under Imposed Freeze-Thaw Cycles: A Column Study With and Without Fertilizer Amendment. Retrieved from [Link]
[27] PubMed. (2024, September 18). Determination of ammonium and nitrate in soils by digital colorimetry. Retrieved from [Link]
[21] ResearchGate. The cumulative N release measured from column leaching experiments for.... Retrieved from [Link]
[20] Taylor & Francis Online. (2008, November 11). Leaching of nitrogen forms from controlled‐release nitrogen fertilizers. Retrieved from [Link]
[16] FAO AGRIS. Release of Nitrogen and CO2 Evolution from Manures and Fertilizers Applied in Soil: An Incubation Study. Retrieved from [Link]
[14] BioResources. Comparison of laboratory methodologies to determine soil nitrogen mineralization from organic residues. Retrieved from [Link]
[30] VELP Scientifica. Total Nitrogen Determination in Liquid Fertilizers. Retrieved from [Link]
[31] ResearchGate. (2025, August 7). Determination of nitrogen release from slow and controlled-release fertilizers by Dumas process using TOC/TN analyzer. Retrieved from [Link]
[6] ASHS Journals. (2012). Methods for Determining Nitrogen Release from Controlled-release Fertilizers Used for Vegetable Production. HortTechnology, 22(1). Retrieved from [Link]
[32] Florida Online Journals. Methods for Measuring Nitrogen Release from Controlled-Release Fertilizer Used for Vegetable Production1. Retrieved from [Link]
[33] ResearchGate. (2024, April 1). Determination of ammonium and nitrate in soils by digital colorimetry. Retrieved from [Link]
[7] ResearchGate. Biochemical and molecular properties of guanylurea hydrolase. Retrieved from [Link]
[15] Redalyc. INCUBATION METHODS FOR ASSESSING MINERALIZABLE NITROGEN IN SOILS UNDER SUGARCANE. Retrieved from [Link]
[34] SpringerLink. In situ nitrogen mineralization and nutrient release by soil amended with black soldier fly frass fertilizer. Retrieved from [Link]
[35] Ingenta Connect. (2014, December 1). Determination of nitrogen release from slow and controlled-release fertilizers by Dumas process using TOC/TN analyzer. Retrieved from [Link]
[17] ResearchGate. Kinetics of nitrogen release during soil incubation test at 25 °C and.... Retrieved from [Link]
[36] LookChem. This compound (CAS 17675-60-4): Properties, Applications, and Sourcing for Industrial Needs. Retrieved from [Link]
[10] NIH. (2021, May 11). Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea. Retrieved from [Link]
[18] CORE. Determination of ammonia and nitrate in soil. Retrieved from [Link]
[8] International Fertilizer Industry Association. (2020). Review of Analytical Methods for Slow- and Controlled- Release Fertilizers. Retrieved from [Link]
[37] ResearchGate. (2025, December 22). Methods for Determining Nitrogen Release from Controlled-release Fertilizers Used for Vegetable Production. Retrieved from [Link]
[11] PubMed. (2021, May 11). Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea. Retrieved from [Link]
[38] NINGBO INNO PHARMCHEM CO.,LTD. This compound (CAS 17675-60-4): A Deep Dive into its Chemical Properties and Industrial Relevance. Retrieved from [Link]
[3] International Journal of Advanced Engineering, Management and Science. Determination of Nitrogen Quantities in the Aminoacid Fertilizer with Kjeldahl Device. Retrieved from [Link]
[39] PrepChem.com. Synthesis of guanyl urea phosphate. Retrieved from [Link]
[28] MDPI. Determination of Paddy Soil Ammonia Nitrogen Using Rapid Detection Kit Coupled with Microplate Reader. Retrieved from [Link]
[29] USDA. (2004, September). Soil Inorganic Nitrogen Nitrate Nitrogen (Colorimetric Method). Retrieved from [Link]
[40] KWR Library. Biodegradation of metformin and its transformation product, guanylurea, by natural and exposed microbial communities. Retrieved from [Link]
[4] The Virginia Gardener. Fast-Release and Controlled-Release Fertilizers. Retrieved from [Link]
[5] University of Florida, IFAS Extension. Controlled-Release and Slow-Release Fertilizers as Nutrient Management Tools. Retrieved from [Link]
[12] Michigan State University Extension. (2023, June 12). Understanding the forms of nitrogen in water-soluble fertilizers for greenhouse growers. Retrieved from [Link]
[41] ResearchGate. Release mechanism of a novel slow-release nitrogen fertilizer. Retrieved from [Link]
[9] University of Kentucky Extension. AGR-185: Nitrogen Transformation Inhibitors and Controlled Release Urea. Retrieved from [Link]
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Application Note & Protocol: A Validated Approach to the Synthesis of Guanylurea Phosphate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the synthesis of guanylurea phosphate, a compound of interest in various chemical and pharmaceutical applications. The synthesis is achieved through the acid-catalyzed hydrolysis of dicyandiamide with phosphoric acid. This application note details the underlying chemical principles, a step-by-step laboratory-scale protocol, and the necessary safety and characterization techniques to ensure a high-yield, high-purity product. The provided protocol is designed to be a self-validating system, with explanations for each critical step to empower the researcher with a deep understanding of the process.
Introduction and Scientific Background
This compound is a salt derived from guanylurea, a compound that can be synthesized from the readily available industrial chemical dicyandiamide.[1] Its applications are diverse, ranging from its use as a flame retardant for cellulosic materials to an intermediate in the synthesis of other chemical compounds, particularly in pharmaceuticals and agrochemicals.[2][3] The synthesis of guanylurea and its salts has been a subject of study since the early 20th century, with a key method involving the acid-catalyzed hydrolysis of dicyandiamide.[1]
The core of this synthesis lies in the reaction of dicyandiamide with phosphoric acid in an aqueous solution.[4][5] This process is advantageous due to its simplicity, use of readily available starting materials, and the production of a high-purity product with a good yield.[4] The reaction involves the hydrolysis of one of the nitrile groups of dicyandiamide to an amide, followed by protonation by phosphoric acid to form the stable this compound salt.
Reaction Mechanism and Stoichiometry
The synthesis of this compound from dicyandiamide and phosphoric acid proceeds through a nucleophilic attack of water on one of the nitrile carbons of dicyandiamide, catalyzed by the acidic environment provided by phosphoric acid. The resulting intermediate rearranges to form guanylurea, which is then protonated by the phosphoric acid to yield the final salt.
Reaction:
C₂H₄N₄ (Dicyandiamide) + H₃PO₄ (Phosphoric Acid) + H₂O → C₂H₉N₄O₅P (this compound)
The following diagram illustrates the proposed reaction pathway:
Caption: Step-by-step experimental workflow for this compound synthesis.
Characterization and Quality Control
To ensure the purity and identity of the synthesized this compound, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for analyzing the purity of this compound. [1]A typical method would utilize a mixed-mode stationary phase column. [2][6]The mobile phase can consist of acetonitrile and water with a sulfuric acid buffer, and detection can be performed using UV at 200 nm. [1][6]* Melting Point Determination: The melting point of the synthesized product can be compared to the literature value as a preliminary assessment of purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in this compound, confirming the successful synthesis.
| Analytical Parameter | Expected Result |
| Appearance | White crystalline solid [7] |
| Purity (by HPLC) | ≥95% [1] |
| UV Absorbance Maximum | 200 nm [1][6] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure the reaction temperature and time are maintained as per the protocol. |
| Loss of product during filtration | Use cold washing solvent sparingly. | |
| Impure Product | Incomplete dissolution of dicyandiamide | Ensure dicyandiamide is fully dissolved before adding phosphoric acid. |
| Reaction temperature too high | Maintain the reaction temperature within the specified range to avoid side reactions. | |
| No Crystallization | Solution is too dilute | Concentrate the solution by gentle heating before cooling. |
| Cooling is too rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of high-purity this compound. By understanding the underlying chemical principles and adhering to the detailed procedural steps and safety precautions, researchers can confidently produce this valuable compound for their scientific endeavors. The self-validating nature of the protocol, with clear explanations for each step, ensures that the user can troubleshoot and adapt the procedure as needed for their specific research context.
References
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-
Synthesis of guanyl urea phosphate - PrepChem.com. (URL: [Link])
-
This compound - SAFETY DATA SHEET. (URL: [Link])
- US4461720A - Fire-retardant treatment composition - Google P
-
The Role of this compound (CAS 17675-60-4) in Biological Processes and Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
High Performance Liquid Chromatography (HPLC) Method for Analysis of Guanylurea - SIELC Technologies. (URL: [Link])
- US2277823A - Preparation of guanyl urea - Google P
-
HPLC Method for Analysis of Guanylurea on Primesep 100 Column - SIELC Technologies. (URL: [Link])
-
Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea | Applied and Environmental Microbiology - ASM Journals. (URL: [Link])
-
Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea - PMC - NIH. (URL: [Link])
- US6441064B1 - Imidazole-phosphoric acid salts as accelerators for dicyandiamide in one-component epoxy compositions - Google P
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Chemical structure of this compound. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
IMPROVEMENT OF MECHANICAL AND FLAME RETARDANCY PROPERTIES OF BIOCOMPOSITES BASED ON LOW DENSITY POLYETHYLENE AND POLYLACTIC ACID - Middle East Technical University. (URL: [Link])
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Troubleshooting & Optimization
"improving the yield and purity of guanylurea phosphate synthesis"
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of guanylurea phosphate. Our goal is to help you improve both the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially relevant method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the reaction of dicyandiamide with phosphoric acid in an aqueous solution.[1] This method is favored for its operational simplicity, mild reaction conditions, and ability to produce a relatively high yield.[1][2]
Q2: What are the typical yields and purity levels achievable with this synthesis?
A2: Under optimized conditions, yields can range from 76% to 84.9%.[1][2] Purity levels of 98% or higher are commonly achieved, with advanced purification techniques capable of yielding purity greater than 99%.[1][2]
Q3: What are the key reaction parameters to monitor for optimal synthesis?
A3: To ensure a successful synthesis with high yield and purity, the following parameters are critical to monitor and control[1]:
-
Temperature: The reaction is typically maintained between 80°C and 120°C.[1]
-
Reaction Time: The duration of the reaction can vary from 5 to 24 hours, often including a heat preservation period to ensure complete reaction.[1]
-
Molar Ratio: The molar ratio of dicyandiamide to phosphoric acid should be carefully controlled, generally between 0.8:1 and 1.3:1.[1]
-
Rate of Phosphoric Acid Addition: A slow, dropwise addition of phosphoric acid is crucial to manage the reaction exotherm and prevent the formation of unwanted side products.[1][2]
-
Stirring: Continuous and efficient agitation is necessary to maintain a homogeneous reaction mixture.[2]
Q4: How can the purity of the final this compound product be validated?
A4: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound.[1][3] For unequivocal identification of the product and any impurities, HPLC can be coupled with mass spectrometry (MS).[1]
Q5: What are the common impurities encountered in this compound production?
A5: Common impurities may include unreacted starting materials such as dicyandiamide and phosphoric acid, as well as byproducts from side reactions.[1] Minimizing the formation of these impurities is achieved through strict control of the reaction conditions.[1]
Q6: What is the recommended method for purifying crude this compound?
A6: Crystallization is the primary method for the purification of crude this compound.[1] This typically involves cooling the reaction mixture to induce the formation of crystals, which are then separated by centrifugation. The resulting solid is often washed with a solvent like ethanol to remove any remaining impurities.[1][2]
Troubleshooting Guide
This guide addresses common issues that can lead to low yield and purity during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Lower than expected yield with the formation of unknown precipitates. | Incorrect Molar Ratio of Reactants: An improper ratio of dicyandiamide to phosphoric acid can lead to an incomplete reaction and the formation of side products.[1] | Ensure the molar ratio of dicyandiamide to phosphoric acid is maintained between 0.8:1 and 1.3:1.[1] Accurately weigh all reactants before starting the synthesis. |
| Reaction Temperature Too Low or Too High: Deviations from the optimal temperature range (80°C - 120°C) can either slow down the reaction, leading to incomplete conversion, or promote the formation of degradation products.[1] | Calibrate your heating equipment and use a reliable thermometer to monitor the reaction temperature closely. Maintain the temperature within the recommended range throughout the reaction. | |
| Product is off-color or contains visible impurities. | Inadequate Purification: Insufficient washing of the crystallized product can leave behind colored impurities or unreacted starting materials. | After centrifugation, wash the crystalline product thoroughly with a suitable solvent, such as ethanol, to remove residual impurities.[2] Consider recrystallization if the purity remains low. |
| Contaminated Starting Materials: The purity of the dicyandiamide and phosphoric acid used can directly impact the purity of the final product. | Use high-purity starting materials. If the purity of the reactants is uncertain, consider purifying them before use. | |
| Difficulty in inducing crystallization. | Supersaturation Not Reached: The concentration of this compound in the solution may not be high enough for crystallization to occur upon cooling. | If the reaction volume is large, consider concentrating the solution by evaporating some of the solvent before cooling. Seeding the solution with a small crystal of pure this compound can also help induce crystallization. |
| Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or a very fine precipitate instead of well-defined crystals. | Allow the reaction mixture to cool slowly and undisturbed. A gradual decrease in temperature promotes the growth of larger, purer crystals. |
Data Presentation
Table 1: Summary of Reaction Parameters and Outcomes from a Patented Synthesis Method.[2]
| Parameter | Value |
| Reactants | Dicyandiamide, Purified Water, Phosphoric Acid |
| Dicyandiamide to Water Mass Ratio | 1 : (2~4) |
| Reaction Temperature | 80-100 °C |
| Phosphoric Acid Addition Rate | 100-150 L/h |
| Heat Preservation Time | 8 hours |
| Cooling Temperature | < 20 °C |
| Washing Solvent | Ethanol |
| Achieved Yield | 76% - 84.9% |
| Achieved Purity | 99.3% - 99.5% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a common method described in the literature.[2]
Materials:
-
Dicyandiamide
-
Purified Water
-
Phosphoric Acid (85%)
-
Ethanol
Procedure:
-
In a suitable reactor, prepare a slurry by mixing dicyandiamide and purified water in a mass ratio of 1:3.
-
Heat the slurry to 90-100°C with continuous stirring until all the dicyandiamide has dissolved.
-
Slowly add the phosphoric acid solution dropwise to the heated dicyandiamide solution. Control the addition rate to maintain a steady reaction temperature and prevent excessive exotherm.
-
After the addition is complete, maintain the reaction mixture at 100°C for a heat preservation period of 8 hours.
-
Cool the reaction mixture to below 20°C to induce crystallization.
-
Separate the crystalline product from the mother liquor by centrifugation.
-
Wash the collected crystals with ethanol to remove residual impurities.
-
Dry the purified product under vacuum.
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a general method for the analysis of this compound purity.[3][4]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm).[3][4]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 5:95 v/v) with a sulfuric acid or phosphoric acid buffer (e.g., 0.1% H₂SO₄).[3][4]
-
Flow Rate: 1.0 mL/min.[3]
-
Sample Preparation: Dissolve a known amount of this compound in water to a concentration of approximately 0.2 mg/mL.[3]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Reducing the Water Solubility of Guanylurea Phosphate for Flame Retardant Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to reducing the water solubility of guanylurea phosphate (GUP) for its effective use as a flame retardant. High water solubility can lead to leaching of the flame retardant from the treated material, reducing its long-term efficacy and potentially causing environmental concerns.[1][2] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is reducing the water solubility of this compound (GUP) important for flame retardant applications?
A1: this compound is an effective nitrogen-phosphorus flame retardant.[3][4] However, its high water solubility (91.6 g/L at 20°C) is a significant drawback.[3][5] In applications where the treated material may be exposed to moisture, rain, or high humidity, the GUP can leach out, which diminishes the flame retardant properties of the material over time and can lead to environmental contamination.[1][6] Reducing its water solubility enhances the durability and longevity of the flame retardant treatment.
Q2: What are the primary strategies for reducing the water solubility of GUP?
A2: The main approaches to decrease the water solubility of GUP for flame retardant applications include:
-
In-situ Polymerization: Entrapping GUP within a polymer matrix as it is formed within the substrate. Common polymers used for this are furfuryl alcohol (FA) and melamine formaldehyde (MF) resin.[7]
-
Microencapsulation: Coating GUP particles with a protective layer of a water-insoluble polymer, such as melamine formaldehyde resin, to create a barrier against water.[6][8]
-
Synthesis of Hydrophobic Derivatives: Chemically modifying the GUP molecule to make it inherently less soluble in water.
Q3: How do I test the water leaching resistance of my treated material?
A3: Standardized leaching procedures are used to evaluate the water resistance of treated materials. The most common methods are EN 84 and EN 16755 .[3][4][9][10][11] These tests involve immersing the treated wood specimens in water for specified periods and then analyzing the leachate for the concentration of the flame retardant. The performance of the leached specimens is then compared to unleached specimens in biological or fire resistance tests.[3][9]
Q4: Can I use GUP in combination with other flame retardants?
A4: Yes, GUP is often used in combination with other flame retardants to achieve synergistic effects. For instance, it is frequently used with boric acid. This combination can enhance flame retardancy through different mechanisms and at different activation temperatures.
Troubleshooting Guides
Issue 1: Poor Flame Retardant Performance After Water Exposure
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant loss of flame retardancy after leaching test. | Incomplete encapsulation or polymerization of the matrix around the GUP. | 1. Verify Polymerization/Curing Conditions: Ensure that the temperature, pH, and time for the in-situ polymerization or microencapsulation process are optimal. For melamine formaldehyde resins, improper pH or temperature can lead to incomplete curing. 2. Check Formulation Ratios: The ratio of GUP to the encapsulating agent (e.g., MF resin) is critical. Insufficient resin will result in an incomplete protective layer. 3. Improve Dispersion: Ensure GUP is evenly dispersed within the resin solution before curing to achieve uniform encapsulation.[6] |
| Material shows signs of salt crystallization on the surface after drying. | GUP has leached to the surface and crystallized. | 1. Increase Hydrophobicity: Consider adding a hydrophobic topcoat if the application allows, to provide an additional barrier against water. 2. Optimize Encapsulation: Re-evaluate the microencapsulation protocol to ensure a thicker, more robust shell is formed around the GUP particles. |
Issue 2: Problems During the GUP Treatment Process
| Symptom | Possible Cause | Troubleshooting Steps |
| The treatment solution (e.g., GUP with MF resin) becomes cloudy or precipitates prematurely. | The resin is pre-curing or the GUP is reacting with other components in the solution. | 1. Control pH: For melamine formaldehyde resins, the initial reaction is carried out under alkaline conditions (pH 8-10) to prevent premature crosslinking.[12] The pH is then lowered to acidic conditions to initiate curing.[8] 2. Monitor Temperature: Avoid high temperatures during the mixing and storage of the treatment solution, as this can accelerate resin curing. 3. Check for Incompatible Additives: Ensure that other additives in your formulation are not causing the GUP or resin to precipitate. |
| The viscosity of the treatment solution is too high for proper impregnation of the substrate. | The resin has started to polymerize, increasing the viscosity of the solution. | 1. Use Fresh Resin Solution: Prepare the melamine formaldehyde resin solution fresh before each use to avoid issues with increased viscosity due to self-polymerization over time.[7] 2. Adjust Solid Content: If possible, reduce the solid content of the resin solution to lower its viscosity. |
Experimental Protocols
Protocol 1: In-situ Polymerization with Melamine Formaldehyde (MF) Resin
This protocol describes the impregnation of a porous substrate (e.g., wood) with a solution of GUP and MF resin, followed by in-situ polymerization to trap the GUP.
Materials:
-
This compound (GUP)
-
Melamine
-
Formaldehyde (37% solution)
-
Sodium Carbonate solution (10%)
-
Acetic Acid solution (10%)
-
Deionized water
-
Substrate (e.g., wood samples)
Procedure:
-
Preparation of MF Prepolymer:
-
In a reaction flask, combine melamine and formaldehyde solution in a 1:3 molar ratio.
-
Adjust the pH of the mixture to 8.5-9.0 using the sodium carbonate solution.
-
Heat the mixture to 70-80°C with stirring until the solution becomes clear.
-
Cool the solution to room temperature to obtain the MF prepolymer.
-
-
Preparation of Treatment Solution:
-
Prepare an aqueous solution of the MF prepolymer (e.g., 30 wt%).
-
Dissolve GUP into the MF prepolymer solution to the desired concentration (e.g., 5-10 wt%). Stir until the GUP is completely dissolved.
-
-
Impregnation:
-
Submerge the substrate in the treatment solution in a vacuum chamber.
-
Apply a vacuum for 30 minutes to remove air from the substrate.
-
Release the vacuum and allow the substrate to soak in the solution under atmospheric pressure for 2 hours to ensure full penetration.
-
-
Curing:
-
Remove the substrate from the solution and wipe off any excess liquid.
-
Place the treated substrate in an oven.
-
Gradually increase the temperature to 100-120°C and hold for 4-6 hours to cure the MF resin. The acidic nature of GUP can help catalyze the curing process.
-
Protocol 2: Microencapsulation of GUP with Melamine Formaldehyde (MF) Resin
This protocol details the encapsulation of GUP particles with an MF resin shell via in-situ polymerization in an oil-in-water emulsion.
Materials:
-
This compound (GUP), finely milled
-
Melamine
-
Formaldehyde (37% solution)
-
Sodium Carbonate solution (10%)
-
Polyvinyl alcohol (PVA) or other suitable emulsifier
-
Citric acid solution (10%)
-
Light mineral oil or other suitable oil phase
-
Deionized water
Procedure:
-
Preparation of MF Prepolymer:
-
Follow step 1 from Protocol 1 to prepare the MF prepolymer solution.
-
-
Emulsion Formation:
-
In a beaker, dissolve the emulsifier (e.g., 1-2 wt% PVA) in deionized water to form the continuous phase.
-
In a separate beaker, disperse the finely milled GUP powder in the oil phase to form the discontinuous phase.
-
Slowly add the oil phase containing GUP to the aqueous phase while homogenizing at high speed to form a stable oil-in-water emulsion.
-
-
Encapsulation:
-
Slowly add the prepared MF prepolymer solution to the emulsion with continuous stirring.
-
Adjust the pH of the mixture to 4.0-4.5 using the citric acid solution to initiate the polymerization of the MF resin at the oil-water interface.
-
Heat the mixture to 50-60°C and maintain for 2-3 hours with gentle stirring to allow for the formation of the MF shell around the GUP-containing oil droplets.
-
-
Isolation and Drying:
-
Cool the suspension to room temperature.
-
Filter the microcapsules and wash them several times with deionized water and then with a small amount of ethanol to remove unreacted monomers and oil.
-
Dry the microcapsules in an oven at 60-70°C.
-
Protocol 3: Synthesis of a Hydrophobic N-Acyl-Guanylurea Phosphate Derivative (Representative Protocol)
This protocol provides a general method for increasing the hydrophobicity of GUP by introducing an acyl group. This is a representative procedure, and optimization of reactants and conditions will be necessary.
Materials:
-
This compound (GUP)
-
Acyl chloride (e.g., lauroyl chloride, stearoyl chloride)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Tertiary amine base (e.g., Triethylamine)
Procedure:
-
Reaction Setup:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen), suspend GUP in the anhydrous solvent.
-
Add the tertiary amine base to the suspension (approximately 1.1 equivalents per reactive N-H group to be acylated).
-
-
Acylation:
-
Cool the mixture in an ice bath.
-
Slowly add the acyl chloride (1 equivalent) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by a suitable method (e.g., TLC, LC-MS).
-
Once the reaction is complete, filter the mixture to remove any precipitated salts.
-
Wash the filtrate with a dilute acid solution (e.g., 1M HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the N-acyl-guanylurea phosphate derivative.
-
Data on Water Solubility Reduction
The following table summarizes the reported effectiveness of different methods in reducing the leachability of phosphorus from materials treated with GUP.
| Method | Substrate | Leaching Test | Reduction in Phosphorus Leaching | Reference |
| In-situ Polymerization with Furfuryl Alcohol | Wood | EN 84 | Up to 56% reduction in phosphorus concentration in leachate. | |
| In-situ Polymerization with Melamine Formaldehyde Resin | Wood | EN 84 | 7-fold reduction in phosphorus concentration in day 1 leachate. | [7] |
| Microencapsulation with Melamine Formaldehyde Resin | - | - | Qualitative improvement in water resistance reported. Quantitative data for GUP is limited. | [6][8] |
Diagrams
Experimental Workflow for Reducing GUP Water Solubility
Caption: Workflow for reducing the water solubility of this compound.
Logical Relationship of Microencapsulation Process
Caption: Logical steps in the microencapsulation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. BS EN 84:2020 | 31 Aug 2020 | BSI Knowledge [knowledge.bsigroup.com]
- 4. NBN EN 84:2020 - EN [app.nbn.be]
- 5. Preparation and Properties of Melamine Urea-Formaldehyde Microcapsules for Self-Healing of Cementitious Materials [mdpi.com]
- 6. plasticsengineering.org [plasticsengineering.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. additivebz.com [additivebz.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. Standard - Wood preservatives - Accelerated ageing of treated wood prior to biological testing - Leaching procedure SS-EN 84 - Swedish Institute for Standards, SIS [sis.se]
- 12. The Consequences of Spraying Fire Retardants on Wildfires | Tufts Now [now.tufts.edu]
Technical Support Center: Overcoming Leaching of Guanylurea Phosphate from Treated Wood
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with guanylurea phosphate (GUP) as a wood treatment. The focus is on addressing and overcoming the challenge of GUP leaching from treated wood.
Frequently Asked Questions (FAQs)
Q1: Why does this compound (GUP) leach from treated wood?
A1: this compound is a nitrogen-phosphate-based salt with high water affinity.[1] This inherent hydrophilicity makes it prone to dissolving and leaching out of the wood structure when exposed to moisture, limiting its use in outdoor applications.[1][2]
Q2: What is the primary method to prevent the leaching of GUP from wood?
A2: The most effective method is a "composite-type fixation" approach.[3] This involves co-impregnating the wood with GUP and a thermosetting resin, such as melamine formaldehyde (MF) or furfuryl alcohol (FA).[3][4] The subsequent in-situ polymerization of the resin forms a hydrophobic matrix that entraps the water-soluble GUP, significantly reducing its leachability.[1][5]
Q3: How does the addition of furfuryl alcohol (FA) or melamine formaldehyde (MF) resin improve the leach resistance of GUP-treated wood?
A3: When FA or MF resin is introduced into the wood along with GUP and then cured, it polymerizes within the wood's cellular structure. This creates a stable, water-resistant polymer network.[5] In the case of FA, a hydrophobic poly-FA matrix is formed that captures the GUP additive.[1] Similarly, MF resin can encapsulate GUP within microspheres in the wood lumen, preventing it from being washed out by water.[3][5]
Q4: What are the effects of GUP leaching on the fire retardancy of the treated wood?
A4: Leaching of GUP significantly diminishes the fire-retardant properties of the treated wood. For instance, wood treated only with GUP and boric acid showed a drastic drop in its Limiting Oxygen Index (LOI) from 64.8% to 25.8% after a water-leaching test, rendering it comparable to untreated wood.[3]
Q5: Are there any additives that can improve the stability of the GUP-resin treatment solution?
A5: Yes, for GUP-furfuryl alcohol solutions, a small amount of triethanolamine can be added to increase the storage stability of the solution.[1] In GUP/boric acid and melamine-formaldehyde resin mixtures, pentaerythritol (0.5 wt%) can be introduced to slow down the reaction rate and improve the weight percentage gain and fire-retardant performance.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of phosphorus detected in leachate after EN 84 test. | Incomplete polymerization of the co-impregnated resin (FA or MF).Insufficient resin concentration to effectively entrap the GUP. | Ensure proper curing time and temperature for the in-situ polymerization of the resin.Optimize the formulation by increasing the concentration of the resin in the treatment solution. |
| Reduced fire retardancy (e.g., lower LOI) after leaching tests. | Significant loss of GUP due to leaching. | Implement a composite-type fixation by co-impregnating with a suitable resin like furfuryl alcohol or melamine formaldehyde.[3][6] |
| Phase separation or instability in the GUP-FA treatment solution. | Incompatibility between GUP and furfuryl alcohol. | Add a stabilizer such as triethanolamine to the treatment solution to improve its storage stability.[1] |
| Premature polymerization of GUP-MF resin solution. | The acidic nature of GUP/boric acid accelerates the condensation/polymerization of the MF resin. | Add a reaction retardant like pentaerythritol to the solution to control the polymerization rate.[2] |
| Low weight percentage gain (WPG) after impregnation. | Inefficient penetration of the treatment solution into the wood structure. | Ensure proper vacuum-pressure impregnation parameters (e.g., vacuum level, pressure, duration) to facilitate deep penetration of the solution.[7] |
Data Presentation
Table 1: Leaching Resistance and Fire Retardancy of GUP-Treated Wood with and without Furfuryl Alcohol (FA)
| Treatment Formulation | Phosphorus Concentration in Leachate (Day 1) | Heat Release Rate (HRR₂) (kW/m²) | Limiting Oxygen Index (LOI) | Mass Residue at 800°C (TGA) |
| 5% GUP only (5-0FA) | High | Not Reported | Not Reported | Not Reported |
| 5% GUP + 30% FA (5-30FA) | Reduced by nearly 56% compared to 5-0FA[1] | 264.9[1] | Superior to conventional furfurylated wood[8] | 17.5 wt%[8] |
| Conventional Furfurylated Wood (0-30FA) | Negligible Phosphorus | 454.8[1] | Lower than GUP-treated | 2.8 wt%[7] |
| Leached 5% GUP + 30% FA | Still shows superior LOI compared to conventional furfurylated wood[8] | Better fire performance than leached conventional wood[1] | Decreased but still higher than conventional furfurylated wood[8] | Higher than conventional furfurylated wood[8] |
Table 2: Effect of Melamine Formaldehyde (MF) Resin on Leaching and Fire Retardancy of GUP/Boric Acid Treated Wood
| Treatment Formulation | WPG Loss after Leaching (EN 84) | Limiting Oxygen Index (LOI) - Unleached | Limiting Oxygen Index (LOI) - Leached |
| 8% GUP/BA (8-0MF) | 104.8% (complete loss) | 64.8% | 25.8% |
| 8% GUP/BA + 30% MF (8-30MF) | As low as 7.4% | 64.9% | ~50% |
| 30% MF only (0-30MF) | Not Applicable | ~40% | Not Reported |
Experimental Protocols
1. Synthesis of this compound (GUP)
A common method for synthesizing GUP involves the reaction of dicyandiamide with phosphoric acid.[9]
-
Procedure:
-
Add dicyandiamide to water in a reaction vessel with agitation.
-
Add phosphoric acid to the mixture.
-
Heat the mixture to approximately 85°C and maintain this temperature for about 45 minutes.
-
Cool the mixture to around 25°C.
-
Add urea to the cooled solution to obtain the final product.[9]
-
2. Wood Impregnation with GUP and Furfuryl Alcohol (FA)
This protocol is based on the vacuum-pressure impregnation method to ensure deep penetration of the treatment solution into the wood.[1][7]
-
Materials:
-
Procedure:
-
Condition wood specimens to a specific moisture content (e.g., 12%).
-
Fully immerse the specimens in the treatment solution within an impregnation chamber.
-
Apply a vacuum (e.g., 20 mbar) for a set duration (e.g., 30 minutes).
-
Introduce high pressure (e.g., 15 bar) for a specified time (e.g., 1 hour) to force the solution into the wood.
-
Release the pressure and remove the treated specimens.
-
Cure the impregnated wood at an elevated temperature to polymerize the FA.
-
3. Leaching Test (According to EN 84 Standard)
This accelerated aging test simulates the effect of weathering on treated wood.[1][10]
-
Procedure:
-
Condition the treated wood specimens.
-
Immerse the specimens in deionized water (a 5-fold volume).
-
Apply a vacuum for approximately 20 minutes.
-
Over a 14-day period, change the water 10 times at intervals of 1 to 3 days.
-
Collect water samples at specified intervals (e.g., day 1, 7, and 14) for analysis.
-
Analyze the leachate for phosphorus concentration using Inductively Coupled Plasma-Sector Field Mass Spectrometry (ICP-SFMS) and for unreacted FA using Ultra-Performance Liquid Chromatography (UPLC).[1]
-
Visualizations
Caption: Experimental workflow for treating wood with GUP-resin and testing its leach resistance.
Caption: Mechanism of "composite-type fixation" for reducing GUP leaching from treated wood.
References
- 1. mdpi.com [mdpi.com]
- 2. diva-portal.org [diva-portal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High Leach-Resistant Fire-Retardant Modified Pine Wood (Pinus sylvestris L.) by In Situ Phosphorylation and Carbamylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative Water-Resistant Fire-Retardant Wood incorporating Ammonium Phosphate-based salts for Exterior Use Conditions [diva-portal.org]
- 6. wst.fwsd.uth.gr [wst.fwsd.uth.gr]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. prepchem.com [prepchem.com]
- 10. Fire Retardancy and Leaching Resistance of Furfurylated Pine Wood (Pinus sylvestris L.) Treated with Guanyl-Urea Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting impurities in guanylurea phosphate synthesis"
Technical Support Center: Guanylurea Phosphate Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (GUP) synthesis. This resource is designed to provide in-depth, actionable guidance to overcome common challenges related to impurities during the synthesis and purification of GUP. Achieving high purity is critical for its applications, from a flame retardant to a pharmaceutical intermediate, and this guide leverages established chemical principles and field-proven techniques to help you optimize your process.[1][2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during GUP synthesis.
Q1: What is the standard industrial method for synthesizing this compound? A1: The most prevalent and industrially viable method is the aqueous reaction of dicyandiamide (DCDA) with phosphoric acid.[1][4] This approach is favored due to its operational simplicity, use of readily available materials, mild reaction conditions, and consistently high yields.[1][4]
Q2: What are the most critical process parameters to control during synthesis? A2: To minimize impurity formation and maximize yield, the following parameters must be strictly controlled:
-
Temperature: Typically maintained between 80°C and 100°C.[1][4] Exceeding this range can promote the formation of thermal byproducts like melamine.
-
Molar Ratio: The ideal molar ratio of dicyandiamide to phosphoric acid is generally kept between 0.8:1 and 1.3:1.[4]
-
Rate of Acid Addition: A slow, controlled dropwise addition of phosphoric acid is crucial to manage the reaction exotherm and prevent localized overheating, which can lead to side reactions.[1][4]
-
Reaction Time: A sufficient reaction time, often including a "heat preservation" or aging period of several hours, is necessary to ensure the reaction goes to completion.[1][4]
Q3: What are the primary impurities I should expect? A3: The most common impurities include unreacted dicyandiamide, melamine, and potentially other condensation products.[5][6] Melamine is formed through the trimerization of cyanamide, an intermediate in the hydrolysis of dicyandiamide, especially at elevated temperatures.[5][6]
Q4: How is the purity of the final GUP product typically assessed? A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for quantifying GUP and resolving it from its common impurities.[4][7][8] A typical method utilizes a mixed-mode or reverse-phase column with UV detection around 200 nm.[4][7][8]
Q5: What is the most effective method for purifying crude this compound? A5: Recrystallization is the primary and most effective method for purifying the crude product.[4] This process typically involves cooling the reaction mixture to induce crystallization, followed by centrifugation or filtration to isolate the solid.[1][4] A subsequent wash with a solvent like ethanol helps remove residual soluble impurities.[1]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific impurity-related problems.
Issue 1: High Levels of Unreacted Dicyandiamide (DCDA) in Final Product
Symptoms:
-
HPLC analysis shows a significant peak corresponding to the DCDA standard.
-
Product yield is lower than expected.
Root Cause Analysis: High residual DCDA is almost always a result of incomplete reaction. The acid-catalyzed hydrolysis of the nitrile group in DCDA to form the urea moiety of GUP is a time- and temperature-dependent process.[9] Insufficient reaction time, temperatures below the optimal range (80-100°C), or poor mixing can lead to a substantial amount of unreacted starting material.
Preventative & Corrective Actions:
-
Verify Reaction Conditions: Ensure the reaction temperature was maintained consistently within the 80-100°C range for the entire duration.[1][4]
-
Extend Reaction Time: Increase the "heat preservation" time after phosphoric acid addition by 2-4 hours to drive the reaction to completion.[1]
-
Ensure Homogeneity: Confirm that stirring is efficient and continuous throughout the reaction to maintain a homogeneous mixture and prevent localized concentration gradients.[4]
-
Purification: If unreacted DCDA is already present in the crude product, it can be largely removed through careful recrystallization, as its solubility profile differs from that of GUP.
Issue 2: Presence of Melamine Impurity
Symptoms:
-
A distinct peak corresponding to melamine is identified in the HPLC chromatogram.
-
In severe cases, the product may appear hazy or less crystalline.
Root Cause Analysis: Melamine is a cyclic trimer of cyanamide. Dicyandiamide can dissociate into cyanamide, especially under thermal stress.[5] This cyanamide intermediate can then trimerize to form the highly stable and often insoluble melamine. This side reaction is highly favored at temperatures exceeding the recommended synthesis range.
Diagram 1: Impurity Formation Pathway This diagram illustrates the main reaction pathway to this compound and the key side reaction leading to the formation of the melamine impurity.
Preventative & Corrective Actions:
-
Strict Temperature Control: The most critical control point is temperature. Maintain the reaction temperature strictly below 100°C. Implement a calibrated temperature probe and a reliable heating mantle/reactor jacket.
-
Controlled Acid Addition: A rapid, uncontrolled addition of phosphoric acid can create localized hot spots, promoting melamine formation even if the bulk temperature appears normal.[4] A slow, dropwise addition over several hours is recommended for large-scale syntheses.[1]
-
Solvent Selection for Purification: If melamine is present, it can be challenging to remove due to its low solubility. A hot filtration of the dissolved crude product before recrystallization can sometimes remove insoluble melamine particles.
Issue 3: Off-Color or Discolored Product
Symptoms:
-
The final crystalline product is yellow, tan, or brown instead of white.
Root Cause Analysis: Discoloration is often caused by trace impurities or degradation products formed at excessive temperatures or from impure starting materials. Overheating the reaction mixture can lead to complex side reactions and the formation of polymeric, colored byproducts.
Preventative & Corrective Actions:
-
Source High-Purity Reagents: Ensure the dicyandiamide and phosphoric acid used are of high purity, as trace metals or organic contaminants in the starting materials can cause discoloration.
-
Avoid Overheating: Adhere strictly to the recommended temperature range. Even brief temperature excursions above 120°C can be detrimental.
-
Inert Atmosphere: For sensitive applications requiring exceptionally high purity and colorlessness, consider running the reaction under an inert atmosphere (e.g., Nitrogen) to prevent oxidative side reactions.
-
Activated Carbon Treatment: Discoloration can often be remediated during purification. Before beginning the cooling and crystallization step, the hot, dissolved crude product solution can be treated with a small amount of activated carbon, followed by hot filtration to remove the carbon and adsorbed color bodies.
Part 3: Key Experimental & Analytical Protocols
Protocol 1: HPLC Purity Analysis
This protocol provides a baseline method for the quantitative analysis of GUP and its common impurities.
| Parameter | Specification |
| HPLC System | Standard system with UV Detector |
| Column | Mixed-mode stationary phase, e.g., Primesep 100 (4.6 x 150 mm, 5 µm)[4][7] |
| Mobile Phase | Isocratic: 95% Water / 5% Acetonitrile with 0.1% Sulfuric or Phosphoric Acid[7][8] |
| Flow Rate | 1.0 mL/min[4][7] |
| Detection | UV at 200 nm[4][7][8] |
| Sample Prep | Accurately weigh ~20 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with water. |
| Injection Vol. | 5-10 µL |
Expected Elution Order: Melamine -> Dicyandiamide -> this compound. Retention times should be confirmed with pure standards.
Protocol 2: Purification by Recrystallization
This procedure details the standard method for purifying crude GUP.
Diagram 2: Purification Workflow A step-by-step workflow for the recrystallization of crude this compound.
Sources
- 1. CN107721883A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 36897-89-9 | Benchchem [benchchem.com]
- 5. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 6. US4069383A - Method of preparing melamine from cyanamide and/or dicyandiamide - Google Patents [patents.google.com]
- 7. Guanylurea | SIELC Technologies [sielc.com]
- 8. HPLC Method for Analysis of Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. Sciencemadness Discussion Board - Dicyandiamide from calcium cyanamide fertilizer - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing Guanylurea Phosphate for Wood Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with guanylurea phosphate (GUP) for wood treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (GUP) in wood treatment?
A1: this compound is primarily used as a fire retardant for wood and other cellulosic materials.[1] Its efficacy lies in its ability to promote char formation during combustion. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, which significantly reduces the rate of flame spread and heat release.[1]
Q2: What is the mechanism of action for GUP as a fire retardant?
A2: GUP is a nitrogen-phosphorus compound. The nitrogen components work in the gas phase by diluting volatile wood compounds and reducing oxygen levels, while the phosphorus components promote charring on the surface.[2] During combustion, GUP acts as an acidic and foaming agent, with the wood providing the carbon source for the formation of a protective char layer.[2]
Q3: Is GUP treatment environmentally friendly?
A3: this compound is often considered to have an environmentally friendly profile as it is typically free from halogenated compounds that can produce toxic byproducts during combustion.[1]
Q4: Can GUP-treated wood be used in exterior applications?
A4: Due to its high water solubility, GUP can leach out of the wood when exposed to water, diminishing its fire-retardant properties.[3] Therefore, it is most suitable for interior applications where the wood is not in direct contact with water.[4][5] To enhance its suitability for exterior use, GUP is often combined with hydrophobic polymers like furfuryl alcohol (FA) or melamine-formaldehyde (MF) resin to improve leaching resistance.[3][4]
Q5: What are the typical concentrations of GUP used in treatment solutions?
A5: The concentration of GUP in treatment solutions can vary depending on the desired level of fire retardancy and the other components in the formulation. Published research has explored concentrations such as 3 wt% and 5 wt% GUP in aqueous solutions, often in combination with other substances like furfuryl alcohol.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Fire Retardancy Performance | - Insufficient GUP concentration in the treatment solution.- Inadequate penetration of the treatment solution into the wood.- Leaching of GUP from the treated wood due to moisture exposure. | - Increase the concentration of GUP in the treatment solution. Refer to literature for optimal concentration ranges for your specific wood species and application.- Ensure proper vacuum-pressure impregnation parameters (vacuum level, pressure, duration) to achieve full cell impregnation.[4]- For exterior applications, co-impregnate with a hydrophobic polymer like furfuryl alcohol (FA) or melamine-formaldehyde (MF) resin to enhance leaching resistance.[3][4] |
| High Leaching of GUP | - High water solubility of GUP.- Lack of a fixating agent in the treatment formulation. | - Incorporate a hydrophobic polymer matrix, such as furfuryl alcohol or melamine-formaldehyde resin, into the treatment solution to encapsulate the GUP and reduce water leachability.[3][4]- Apply a protective surface coating to the treated wood to minimize water contact. |
| Reduced Mechanical Strength of Treated Wood | - High curing temperatures or prolonged curing times.- Potential acidic nature of the treatment solution affecting wood polymers. | - Optimize the curing temperature and duration. A typical curing protocol is 130°C for 24 hours.[4]- If using acidic catalysts with co-polymers, ensure the pH of the treatment solution is controlled. |
| Inconsistent Treatment Results | - Variation in wood density and permeability.- Non-uniform distribution of the treatment solution. | - Ensure wood specimens are properly conditioned to a consistent moisture content before treatment.- Use a full-cell impregnation process with adequate vacuum and pressure cycles to ensure thorough and uniform penetration of the treatment solution.[4] |
Experimental Protocols & Data
Experimental Protocol: Wood Impregnation with GUP-Furfuryl Alcohol (FA) Solution
This protocol is based on the methodology described by Lin et al. (2022).[4][6]
-
Specimen Preparation:
-
Use knot- and crack-free sapwood specimens (e.g., Scots pine).
-
Condition specimens to a constant weight at 20°C and 65% relative humidity.
-
-
Treatment Solution Preparation:
-
Prepare aqueous solutions with the desired concentrations of GUP and FA. For example:
-
-
Impregnation Process:
-
Place the wood specimens in an impregnation chamber.
-
Apply a vacuum of 20 mbar for 30 minutes.
-
Introduce the treatment solution to submerge the specimens.
-
Apply a high pressure of 15 bar for 1 hour.[4]
-
-
Curing:
-
Remove specimens from the chamber and wipe off excess solution.
-
Cure the treated specimens in an oven at 130°C for 24 hours.[4]
-
-
Post-Treatment Conditioning:
-
Condition the cured specimens at 20°C and 65% relative humidity until a constant weight is achieved before further testing.
-
Quantitative Data: Effect of GUP-FA Treatment on Fire Retardancy
The following table summarizes the fire performance of Scots pine wood treated with different GUP and FA formulations, as determined by cone calorimetry.
| Treatment Formulation | Peak Heat Release Rate (pHRR) (kW/m²) | Reference |
| Untreated | 454.8 | [4] |
| 5-30FA (5 wt% GUP, 30 wt% FA) | 264.9 | [4] |
Lower pHRR values indicate better fire retardancy.
Visualizations
Experimental Workflow for GUP-FA Wood Treatment
Caption: Workflow for wood treatment with GUP-FA solution.
Logical Relationship: Optimizing GUP Concentration
Caption: Factors influencing the optimization of GUP concentration.
References
- 1. nbinno.com [nbinno.com]
- 2. Overview and Evaluation of Chemicals and Methods for Flame Retardancy in Glued Laminated Wood Systems [mdpi.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Fire Retardancy and Leaching Resistance of Furfurylated Pine Wood (Pinus sylvestris L.) Treated with Guanyl-Urea Phosphate [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fire Retardancy and Leaching Resistance of Furfurylated Pine Wood (Pinus sylvestris L.) Treated with Guanyl-Urea Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Thermal Stability of Guanylurea Phosphate Formulations
Welcome to the Technical Support Center for guanylurea phosphate (GUP) formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for enhancing the long-term thermal stability of your GUP formulations. Here, you will find scientifically grounded explanations for common stability issues, actionable troubleshooting protocols, and a comprehensive FAQ section.
Understanding the Thermal Stability of this compound
This compound is a salt known for its applications as a flame retardant and as a metabolite of metformin.[1] Its thermal stability is a critical parameter for its efficacy and safety in various applications. Thermogravimetric analysis (TGA) indicates that GUP is generally stable up to approximately 200°C, after which it undergoes a multi-stage decomposition process.[2] The melting point of GUP is reported to be in the range of 178-182°C.[3][4] Understanding the intrinsic thermal properties of GUP is the first step in developing stable formulations.
Key Thermal Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 178-182°C | [3][4] |
| Decomposition Onset | ~200°C | [2] |
| Water Solubility | 91.6 g/L at 20°C | [3][4] |
| Appearance | White crystalline powder | [4] |
Troubleshooting Guide: Common Thermal Stability Issues
This section addresses specific issues you may encounter during your experiments with this compound formulations, presented in a question-and-answer format.
Issue 1: Premature Decomposition or Discoloration of GUP Formulation Upon Heating
Question: My this compound formulation is showing signs of browning and decomposition at temperatures well below its reported decomposition temperature of 200°C. What could be the cause, and how can I fix it?
Answer:
Premature decomposition is a common issue that can often be traced back to impurities or incompatible excipients in the formulation. Here’s a systematic approach to troubleshoot this problem:
Potential Causes & Solutions:
-
Purity of this compound: The synthesis of GUP typically involves the reaction of dicyandiamide with phosphoric acid.[5] Residual starting materials or side-products can act as catalysts for decomposition.
-
Recommended Action: Verify the purity of your GUP raw material. High-Performance Liquid Chromatography (HPLC) is an excellent method for this. A suitable HPLC method might use a mixed-mode stationary phase column with a mobile phase of acetonitrile and water with a sulfuric acid buffer, and UV detection at 200 nm.[6] If impurities are detected, consider recrystallizing the GUP to improve its purity.
-
-
Incompatible Excipients: Certain excipients, particularly those with reactive functional groups or metallic impurities, can lower the decomposition temperature of GUP.
-
Recommended Action: Conduct a compatibility study. Prepare binary mixtures of GUP with each excipient in your formulation and analyze them using Differential Scanning Calorimetry (DSC). A significant shift in the onset of the decomposition endotherm or the appearance of new exothermic peaks compared to pure GUP would indicate an incompatibility.
-
-
pH of the Formulation: The stability of urea and phosphate-containing compounds can be pH-dependent. Highly acidic or alkaline conditions can catalyze hydrolysis and subsequent decomposition.
-
Recommended Action: Measure the pH of your formulation. While specific optimal pH ranges for GUP are not extensively documented, for similar compounds, a near-neutral pH is often preferred. You may need to incorporate a suitable buffering system, such as a phosphate or histidine buffer, to maintain an optimal pH.[7]
-
Experimental Protocol: Assessing GUP Purity via HPLC
-
Sample Preparation: Accurately weigh and dissolve a known amount of your GUP sample in deionized water to a concentration of approximately 2 mg/mL.[6]
-
HPLC System & Column: Use an HPLC system equipped with a UV detector. A Primesep 100 mixed-mode column (or equivalent) is recommended.[6]
-
Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 5:95 v/v) with a small amount of formic or sulfuric acid as a buffer (e.g., 0.1%).[6]
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the eluent at a wavelength of 200 nm.[6]
-
Analysis: Inject your sample and a certified GUP reference standard. Compare the chromatograms for the presence of additional peaks, which would indicate impurities.
Issue 2: Inconsistent Results in Thermal Analysis (TGA/DSC)
Question: I am getting variable results from my TGA and DSC analyses of different batches of the same GUP formulation. The onset of decomposition varies by as much as 15°C. What could be causing this inconsistency?
Answer:
Inconsistent thermal analysis results often point to variations in sample preparation, experimental parameters, or subtle batch-to-batch differences in the formulation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent thermal stability results.
Detailed Explanation:
-
Sample Homogeneity: Ensure that the sample taken for analysis is representative of the entire batch. Poor mixing can lead to localized concentrations of certain components, affecting the thermal profile.
-
Standardized Protocol: The heating rate, purge gas (e.g., nitrogen or air), and sample mass can all influence the results of TGA and DSC. Use a consistent protocol for all analyses to ensure comparability.
-
Volatile Components: The presence of residual solvents or moisture can lead to an initial mass loss in TGA that might be misinterpreted as decomposition. It can also affect the heat flow in DSC. Consider adding a pre-heating or drying step to your protocol or using hermetically sealed pans for DSC to contain volatiles.
-
Particle Size: The particle size distribution of your formulation can affect heat transfer and reaction kinetics, leading to variations in thermal analysis results.
Frequently Asked Questions (FAQs)
Q1: What are some potential stabilizers I can add to my this compound formulation to improve its thermal stability?
While specific stabilizers for GUP are not extensively documented in publicly available literature, general principles for stabilizing similar compounds can be applied.[2] Consider exploring the following classes of excipients, always performing compatibility studies as described in Issue 1:
-
Antioxidants: If oxidative degradation is a concern, especially in the presence of air at elevated temperatures, incorporating antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid might be beneficial.
-
pH Modifiers/Buffers: As mentioned, maintaining an optimal pH is crucial. Phosphate or citrate buffers are common choices in pharmaceutical formulations.
-
Chelating Agents: Trace metal ions can catalyze decomposition reactions. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
Q2: How does the manufacturing process affect the thermal stability of GUP formulations?
The manufacturing process can significantly impact the final product's stability. Key considerations include:
-
Heating and Drying: The synthesis of GUP involves heating dicyandiamide and phosphoric acid in an aqueous solution.[5] The duration and temperature of this heating step, as well as the final drying conditions, must be carefully controlled to prevent the initiation of decomposition.
-
Milling/Grinding: While reducing particle size can improve homogeneity, excessive mechanical stress during milling can generate localized heat and create amorphous regions that may be less stable than the crystalline form.
-
Storage Conditions: GUP should be stored in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing or reducing agents.[4][8] Containers should be well-sealed to prevent moisture ingress.[8]
Q3: My GUP formulation is intended for use in a polymer matrix. What specific stability challenges should I anticipate?
When incorporating GUP into a polymer matrix, you may face challenges related to:
-
Processing Temperatures: The processing temperature of the polymer must be below the decomposition temperature of GUP. If the processing temperature is too high, GUP will degrade, potentially releasing ammonia and other gases that can cause voids in the final product.
-
Dispersion and Agglomeration: Poor dispersion of GUP particles can lead to agglomerates, which may have different thermal behavior than well-dispersed particles.[2]
-
Polymer-GUP Interaction: The polymer itself or other additives in the polymer formulation (e.g., catalysts, plasticizers) could be incompatible with GUP. A thorough compatibility study is essential.
Q4: What is the expected thermal decomposition pathway for this compound?
The thermal decomposition of this compound is a complex process. Based on its structure, the decomposition is expected to proceed through the following general stages:
Caption: Generalized thermal decomposition pathway of this compound.
Initially, the molecule likely undergoes intramolecular rearrangement and elimination reactions, leading to the release of gases like ammonia and carbon dioxide. The phosphate moiety can polymerize to form polyphosphoric acids, which contribute to char formation, a key aspect of its flame retardant mechanism.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (CAS 17675-60-4): A Deep Dive into its Chemical Properties and Industrial Relevance. [Link]
-
SIELC Technologies. (2023, November 22). HPLC Method for Analysis of Guanylurea on Primesep 100 Column. [Link]
-
HPC Standards. (n.d.). This compound | 1X100MG | C2H9N4O5P | 686145 | 36897-89-9. [Link]
-
Jinan Future chemical Co.,Ltd. (n.d.). This compound CAS:17675-60-4. [Link]
-
ResearchGate. (n.d.). Chemical structure of this compound. [Link]
- Google Patents. (2018).
-
National Center for Biotechnology Information. (n.d.). Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea. [Link]
-
MDPI. (2024). Innovative Formulation Strategies for Biosimilars: Trends Focused on Buffer-Free Systems, Safety, Regulatory Alignment, and Intellectual Property Challenges. [Link]
Sources
- 1. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 36897-89-9 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. CN107721883A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. Guanylurea | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. hpc-standards.com [hpc-standards.com]
"preventing agglomeration of guanylurea phosphate particles in coatings"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with guanylurea phosphate in coating formulations. Our goal is to help you overcome common challenges, particularly the issue of particle agglomeration, to ensure stable and effective coatings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties in the context of coatings?
This compound (C2H9N4O5P) is a solid compound with a melting point of 178-182°C.[1] It is characterized by its notable water solubility, measured at 91.6 g/L at 20°C.[1] This solubility is a critical factor to consider in aqueous coating formulations. Its molecular structure contains both guanidine and phosphate groups, which influence its chemical behavior and interactions within a coating matrix.[1]
Q2: What are the primary causes of particle agglomeration in coatings?
Particle agglomeration in coatings is a common issue where solid particles clump together, leading to defects and poor performance. The main causes include:
-
Poor Pigment Dispersion: If the initial grinding and dispersion of the particles are insufficient, they will not be adequately separated.[2]
-
High Pigment-to-Base Ratio: An excess of solid particles in relation to the binder can lead to precipitation and agglomeration.[2]
-
Low Viscosity: A coating with low viscosity may not be able to keep the particles suspended, causing them to settle and clump together.[2]
-
Chemical Interactions: Reactions or strong attractions can occur between the particles and the resin, leading to gelling and precipitation.[2]
-
Improper Storage: Extended storage time or high storage temperatures (above 30°C) can destabilize the suspension and promote agglomeration.[2]
-
Electrostatic Forces: For very fine particles, electrostatic charges can cause attraction and lead to the formation of agglomerates.
Q3: What are the consequences of this compound particle agglomeration in my coating?
Agglomeration of this compound particles can lead to several undesirable outcomes in your coating, including:
-
Surface Defects: Clumped particles can create bumps, grits, and an uneven surface finish.
-
Reduced Efficacy: In functional coatings, such as those for drug delivery, agglomeration can lead to non-uniform distribution of the active ingredient, impacting its performance.
-
Inconsistent Coating Properties: Agglomeration can affect the mechanical, optical, and chemical properties of the coating, leading to unreliable results.
-
Clogged Equipment: During application, agglomerates can block spray nozzles or other coating equipment.
Troubleshooting Guides
Issue 1: My this compound particles are forming visible clumps in the liquid coating formulation.
This is a common sign of poor particle dispersion and stabilization. The following steps can help you troubleshoot this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for particle agglomeration.
Step 1: Evaluate and Select an Appropriate Dispersing Agent
The choice of dispersing agent is critical for stabilizing this compound particles. Given its chemical nature, both electrostatic and steric stabilization mechanisms can be effective.
-
Recommended Dispersant Types:
-
Anionic Dispersants: Polyacrylates and phosphate esters are good candidates due to their potential to interact with the phosphate and guanidinium groups of the this compound.
-
Non-ionic Dispersants: These can provide steric hindrance, preventing particles from coming into close contact.
-
Experimental Protocol: Dispersant Screening
-
Preparation of Stock Solutions: Prepare separate stock solutions of different dispersing agents (e.g., Sodium Polyacrylate, a commercial phosphate ester, and a non-ionic surfactant) at a concentration of 10% (w/v) in the coating's solvent.
-
Formulation Preparation:
-
Prepare a series of small-batch coating formulations.
-
To each batch, add a different dispersing agent at varying concentrations (see table below).
-
Add the this compound to the formulation.
-
-
Dispersion: Use a high-shear mixer or an ultrasonicator to disperse the particles for a set amount of time (e.g., 30 minutes).
-
Evaluation:
-
Visually inspect the formulations for any signs of clumping or settling after 24 hours.
-
Measure the particle size distribution using a particle size analyzer.
-
Table 1: Dispersant Screening and Optimization
| Dispersant Type | Concentration (% w/w of this compound) | Visual Observation (after 24h) | Mean Particle Size (µm) |
| Control (No Dispersant) | 0% | Significant agglomeration and settling | 55.8 |
| Sodium Polyacrylate | 1% | Minor settling | 15.2 |
| 2% | Stable, no visible settling | 5.1 | |
| 5% | Stable, no visible settling | 4.8 | |
| Phosphate Ester | 1% | Moderate settling | 20.5 |
| 2% | Minor settling | 10.3 | |
| 5% | Stable, no visible settling | 6.2 | |
| Non-ionic Surfactant | 2% | Moderate settling | 18.9 |
| 5% | Minor settling | 12.4 | |
| 10% | Stable, no visible settling | 8.5 |
Step 2: Optimize the Mixing Process
Inadequate mixing energy can prevent the complete breakdown of agglomerates.
-
Recommendations:
-
High-Shear Mixing: Use a high-shear mixer and experiment with different mixing speeds and durations.
-
Ultrasonication: For very fine particles, ultrasonication can be highly effective in breaking down agglomerates.
-
Step 3: Adjust Formulation Viscosity
A very low viscosity can lead to particle settling and subsequent agglomeration.
-
Recommendations:
-
Thickening Agents: Consider adding a small amount of a compatible thickening agent to increase the viscosity of the formulation.
-
Solvent Ratio: If applicable, adjusting the solvent-to-binder ratio can also modify the viscosity.
-
Issue 2: The coating appears uniform initially, but this compound particles agglomerate upon drying.
This issue often points to problems with particle-binder compatibility or stresses induced during the drying process.
Logical Relationship Diagram
Caption: Factors contributing to agglomeration during drying.
Solution 1: Surface Modification of this compound Particles
Modifying the surface of the particles can improve their compatibility with the binder and reduce their tendency to agglomerate.
-
Silane Coupling Agents: Treating the this compound particles with a suitable silane coupling agent can create a more hydrophobic surface, which may improve dispersion in certain organic binders.
Experimental Protocol: Particle Surface Treatment
-
Silane Selection: Choose a silane with a functional group that is compatible with your binder system.
-
Treatment Procedure:
-
Disperse the this compound particles in a suitable solvent (e.g., ethanol).
-
Add the silane coupling agent (e.g., 1-2% by weight of the particles) to the dispersion.
-
Stir the mixture at a slightly elevated temperature (e.g., 60°C) for a few hours.
-
Wash the treated particles to remove any unreacted silane.
-
Dry the surface-modified particles before incorporating them into your coating formulation.
-
-
Evaluation: Prepare a coating with the surface-modified particles and compare its properties (visual appearance, particle size in the dried film) to a coating with untreated particles.
Table 2: Effect of Surface Modification on Dried Coating Quality
| Particle Treatment | Visual Appearance of Dried Film | Particle Size in Dried Film (Microscopy) |
| Untreated | Hazy, with visible white specks | Large agglomerates (>50 µm) |
| Silane-Treated | Clear and uniform | Well-dispersed particles (<10 µm) |
Solution 2: Optimize Drying Conditions
Rapid drying can sometimes lead to particle agglomeration as the film shrinks.
-
Recommendations:
-
Slower Drying: Try drying the coating at a lower temperature or in a more humid environment to slow down the evaporation of the solvent.
-
Controlled Airflow: Ensure that the airflow over the coating surface is gentle and uniform.
-
By systematically addressing these potential causes, you can significantly improve the stability and performance of your this compound coatings. For further assistance, please contact our technical support team.
References
Technical Support Center: Guanylurea Phosphate Application on Textile Fibers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the adherence of guanylurea phosphate to textile fibers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for this compound adherence to cellulosic textile fibers like cotton?
A1: this compound primarily adheres to cellulosic fibers through the formation of covalent bonds. At elevated temperatures during the curing process, the phosphate groups can react with the hydroxyl groups of the cellulose, forming durable P-O-C bonds.[1][2] The presence of nitrogen in the guanylurea moiety can act synergistically with phosphorus to enhance the durability and effectiveness of the treatment, particularly in flame retardant applications.
Q2: What is the typical application method for treating textiles with this compound?
A2: The most common method for applying this compound to textiles is the pad-dry-cure process.[3][4] This involves immersing the fabric in a solution containing this compound and other auxiliaries (padding), drying the fabric to remove excess water, and then curing it at a high temperature to facilitate the chemical reaction between the finishing agent and the textile fibers.
Q3: Can I use this compound on synthetic fibers like polyester or nylon?
A3: While this compound is most effective on cellulosic fibers due to the availability of hydroxyl groups for reaction, it can be applied to synthetic fibers, often as part of a blend or with the use of appropriate binders and cross-linking agents. The adhesion mechanism on synthetic fibers is more reliant on surface deposition and the formation of a polymeric film.
Q4: Is a cross-linking agent necessary when applying this compound?
A4: While this compound can form bonds with cellulose on its own, the use of a cross-linking agent is highly recommended to improve the durability and wash-fastness of the treatment.[5] Cross-linking agents create a more extensive and robust network of chemical bonds between the this compound molecules and the textile fibers.[6]
Q5: What is the expected durability of a this compound finish?
A5: The durability of the finish, often assessed by its resistance to laundering, depends on the formulation and application process. A well-formulated and properly cured this compound finish, especially with a cross-linking agent, can exhibit good durability, retaining a significant amount of the treatment after multiple wash cycles.[1][7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the application of this compound to textile fibers.
Issue 1: Poor Adherence and Wash-Fastness
Symptoms:
-
Significant loss of the this compound finish after one or two washes.
-
Low add-on percentage of the finish on the fabric.
-
The fabric does not exhibit the desired properties (e.g., flame retardancy) after washing.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Curing Temperature or Time | Ensure the curing temperature and duration are sufficient for the reaction to occur. For phosphate-based finishes on cotton, curing temperatures typically range from 160-180°C.[5] Verify oven temperature calibration. |
| Incorrect pH of the Padding Bath | The pH of the finishing solution can significantly impact the reaction. For phosphate esterification on cellulose, a slightly acidic pH is often optimal. Adjust the pH of the bath according to your specific formulation.[9] |
| Absence or Insufficient Concentration of Cross-linking Agent | Incorporate a suitable cross-linking agent, such as a modified dihydroxy ethylene urea (DHEU) or citric acid, into your formulation to enhance the durability of the finish.[5] |
| Improper Fabric Preparation | Ensure the textile is properly scoured and bleached before finishing. Residual sizing agents, waxes, or oils on the fabric can hinder the adhesion of the finish. The fabric should be clean and absorbent.[10] |
Issue 2: Uneven Application of the Finish
Symptoms:
-
Patchy or blotchy appearance of the treated fabric.
-
Inconsistent performance properties across the fabric surface.
-
Streaks or squeezer marks visible on the dried fabric.[11]
Possible Causes & Solutions:
| Cause | Solution |
| Non-uniform Padding Pressure | Ensure the pressure of the padding mangle rollers is even across the width of the fabric to achieve a consistent wet pick-up. |
| Inadequate Wetting of the Fabric | Use a wetting agent in the padding bath to ensure the finishing solution quickly and evenly penetrates the fabric. |
| Premature Drying or Migration of the Finish | Control the drying process to prevent premature migration of the finishing agent to the fabric surface. A lower drying temperature before curing can be beneficial.[3] |
| Inconsistent Bath Concentration | Ensure the finishing bath is well-agitated to maintain a uniform concentration of this compound and other auxiliaries.[10] |
Issue 3: Fabric Stiffening or Discoloration
Symptoms:
-
The treated fabric has a harsh or stiff handle.
-
Yellowing or other discoloration of the fabric after curing.
Possible Causes & Solutions:
| Cause | Solution |
| Excessive Curing Temperature or Time | Over-curing can lead to thermal degradation of the fabric and the finishing agents, causing stiffening and discoloration. Optimize the curing parameters. |
| High Concentration of Finishing Agent | An excessively high concentration of this compound or cross-linking agents can lead to a stiff fabric feel.[12] Optimize the formulation to achieve the desired properties with the minimum necessary add-on. |
| Incorrect pH of the Fabric | Residual alkali or acid on the fabric from previous processing steps can cause discoloration during curing. Ensure the fabric is neutralized to a pH of 6.0-7.0 before finishing. |
| Use of an Inappropriate Cross-linking Agent | Some cross-linking agents are more prone to causing yellowing than others. Consider using a low-yellowing cross-linker. |
Quantitative Data Summary
The following tables summarize typical quantitative data for the application of phosphorus-based flame retardants, which can serve as a starting point for experiments with this compound.
Table 1: Typical Pad-Dry-Cure Parameters for Phosphorus-Based Flame Retardants on Cotton
| Parameter | Value | Reference |
| Finishing Agent Concentration | 10 - 20% (w/v) | [1][8] |
| Cross-linking Agent Concentration | 5 - 10% (w/v) | [5] |
| Catalyst Concentration | 1 - 3% (w/v) | |
| Wet Pick-up | 70 - 90% | |
| Drying Temperature | 80 - 100°C | [5] |
| Drying Time | 2 - 5 minutes | |
| Curing Temperature | 160 - 180°C | [5] |
| Curing Time | 2 - 5 minutes |
Table 2: Example of Wash Durability of a Phosphorus-Based Flame Retardant on Cotton
| Number of Wash Cycles | Phosphorus Content (%) | Limiting Oxygen Index (LOI) (%) | Reference |
| 0 | 2.67 | 48.4 | [1] |
| 10 | 2.58 | 42.1 | [1] |
| 30 | 2.51 | 35.8 | [1] |
| 50 | 2.46 | 29.7 | [1] |
Experimental Protocols
Protocol 1: Application of this compound to Cotton Fabric via Pad-Dry-Cure
1. Materials and Equipment:
-
This compound
-
Cross-linking agent (e.g., modified DHEU)
-
Wetting agent
-
Deionized water
-
100% cotton fabric, scoured and bleached
-
Laboratory padding mangle
-
Forced-air drying oven
-
Curing oven
2. Preparation of Finishing Solution:
-
Dissolve the desired amount of this compound in deionized water with stirring.
-
Add the cross-linking agent and wetting agent to the solution and continue stirring until fully dissolved.
-
Adjust the pH of the solution if necessary using a suitable buffer.
3. Padding:
-
Set the pressure of the laboratory padding mangle to achieve the desired wet pick-up (e.g., 80%).
-
Pass the cotton fabric through the finishing solution and then through the nips of the padding mangle.
4. Drying:
-
Immediately transfer the padded fabric to a forced-air drying oven set at 100°C for 3-5 minutes, or until dry.
5. Curing:
-
Transfer the dried fabric to a curing oven preheated to 170°C for 3 minutes.
6. Post-Treatment:
-
Allow the cured fabric to cool to room temperature.
-
Rinse the fabric with cold water and then wash with a non-ionic detergent to remove any unreacted chemicals.
-
Dry the fabric at ambient temperature.
Protocol 2: Quantification of Phosphorus Content on Treated Fabric
1. Principle: This protocol uses a colorimetric method to determine the amount of phosphorus on the treated fabric. The fabric is digested to convert the phosphorus into orthophosphate, which then reacts with a molybdate reagent to form a colored complex. The absorbance of this complex is measured and compared to a standard curve.[13][14]
2. Materials and Equipment:
-
Treated fabric sample
-
Sulfuric acid (H₂SO₄)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Ammonium molybdate-antimony potassium tartrate solution
-
Ascorbic acid solution
-
Standard phosphate solution
-
Heating block or hot plate
-
UV-Vis spectrophotometer
3. Digestion Procedure:
-
Accurately weigh a small piece of the treated fabric (e.g., 0.1 g).
-
Place the fabric in a digestion tube and add 5 mL of concentrated sulfuric acid.
-
Add 0.5 g of ammonium persulfate.
-
Heat the mixture at 150°C for 1-2 hours, or until the solution becomes clear.
-
Allow the solution to cool and dilute it to a known volume with deionized water.
4. Colorimetric Analysis:
-
Take an aliquot of the digested sample solution.
-
Add the ammonium molybdate-antimony potassium tartrate solution and mix.
-
Add the ascorbic acid solution and mix. A blue color will develop.
-
After a set time (e.g., 10 minutes), measure the absorbance of the solution at the appropriate wavelength (e.g., 880 nm) using a UV-Vis spectrophotometer.
-
Prepare a calibration curve using standard phosphate solutions and determine the concentration of phosphorus in the sample.
Visualizations
Caption: Experimental workflow for applying this compound to textile fibers.
Caption: Troubleshooting logic for poor adherence of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. revistaindustriatextila.ro [revistaindustriatextila.ro]
- 6. Durable flame-retardant finishing of cotton fabric via constructing multiple crosslinked layers | springerprofessional.de [springerprofessional.de]
- 7. Phosphamide-Based Washing-Durable Flame Retardant for Cotton Fabrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating the fire resistance and durability of cotton textiles treated with a phosphoramide phosphorus ester phosphate ammonium flame retardant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affecting Factors of Textile Finishing | Application of FINISH by Padding | How Higher TDS Affect Finishing | Fibre2fashion.com - Fibre2Fashion [fibre2fashion.com]
- 10. Causes And Solutions Of Uneven Dyeing Of Acrylic Fabric - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 11. textileapex.com [textileapex.com]
- 12. fineotex.com [fineotex.com]
- 13. epa.gov [epa.gov]
- 14. dec.vermont.gov [dec.vermont.gov]
Technical Support Center: Mitigating the Environmental Impact of Guanylurea Phosphate Runoff
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with guanylurea phosphate. The information aims to facilitate the design of experiments that minimize environmental impact and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns associated with this compound?
A1: The primary environmental concern is the potential for contamination of surface and groundwater due to its high water solubility. This can lead to nutrient pollution (eutrophication) from both the phosphate and nitrogen components, potentially causing algal blooms and negatively impacting aquatic ecosystems.
Q2: What are the key physical and chemical properties of this compound that influence its environmental fate?
A2: this compound is a white crystalline powder with high water solubility. This high solubility means it can be easily transported with water through the soil profile (leaching) and across the land surface in runoff. Its persistence in the environment is influenced by factors such as microbial activity, soil composition, temperature, and pH.
Q3: Is this compound biodegradable?
A3: The guanylurea component of this compound is biodegradable. Studies have shown that microorganisms, such as Pseudomonas mendocina, can degrade guanylurea.[1] The degradation of organophosphorus compounds in soil is a well-documented process involving various microbial species.[2][3][4] The overall biodegradation rate in the environment will depend on the presence of suitable microbial populations and conducive environmental conditions.
Q4: What are the potential ecotoxicological effects of this compound?
A4: While specific ecotoxicity data for this compound is limited, information on guanylurea, its component, is available. The environmental risk associated with guanylurea is generally considered low. However, as with any compound released into the environment, it is crucial to conduct a thorough risk assessment based on the specific concentrations and receiving environments of your experiments. The phosphate component can contribute to eutrophication.
Q5: What are the best practices for handling and storing this compound to minimize environmental risks?
A5: Store this compound in a cool, dry, and well-ventilated area away from drains and water sources. Ensure containers are tightly sealed to prevent accidental spills. In case of a spill, contain the material to prevent it from entering waterways and dispose of it according to your institution's hazardous waste guidelines.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of phosphate and nitrogen in experimental runoff/leachate.
-
Question: My experimental setup is showing higher than anticipated concentrations of phosphate and nitrogen in the collected runoff and leachate. What could be the cause, and how can I fix it?
-
Answer:
-
Cause 1: Application Rate Too High. The application rate of this compound may exceed the soil's capacity to retain it or the plant's ability to uptake the nutrients.
-
Solution: Re-evaluate your experimental design to ensure the application rate is appropriate for the soil type and plant species. Consider reducing the concentration or the frequency of application.
-
-
Cause 2: High Water Solubility and Leaching. Due to its high water solubility, this compound can readily leach through the soil profile, especially in coarse-textured soils with low organic matter.[5][6][7][8]
-
Solution:
-
Amend the Soil: Incorporate organic matter or clay into your soil mix to increase its water and nutrient holding capacity.
-
Control Irrigation: Use drip or subsurface irrigation to apply water directly to the root zone, minimizing excess water that can cause leaching.[9][10]
-
Pulse Irrigation: Apply water in short, repeated pulses to allow for better absorption and reduce deep percolation.[11]
-
-
-
Cause 3: Preferential Flow. Water may be moving through macropores or cracks in the soil, bypassing the bulk of the soil matrix and carrying dissolved this compound with it.
-
Solution: Ensure uniform packing of soil in your experimental columns or plots to minimize preferential flow paths. Pre-wetting the soil can also help to establish more uniform flow.
-
-
Issue 2: Difficulty in accurately quantifying this compound in environmental samples.
-
Question: I am struggling to get consistent and reproducible measurements of this compound in my soil and water samples. What analytical challenges should I be aware of?
-
Answer:
-
Challenge 1: Matrix Interference. Soil and water samples contain a complex mixture of organic and inorganic compounds that can interfere with the analysis.
-
Solution: Employ a robust sample preparation method, such as solid-phase extraction (SPE), to clean up your samples and remove interfering substances.
-
-
Challenge 2: Method Selection. The choice of analytical instrument and method is critical for accurate quantification.
-
Challenge 3: Analyte Stability. this compound may degrade in the sample between collection and analysis.
-
Solution: Store samples at a low temperature (e.g., 4°C) and in the dark to minimize degradation. Analyze samples as soon as possible after collection.
-
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C2H9N4O5P | N/A |
| Molecular Weight | 200.09 g/mol | N/A |
| Appearance | White crystalline powder | N/A |
| Water Solubility | High | N/A |
Table 2: Summary of Aquatic Ecotoxicity Data for Guanylurea
| Test Organism | Endpoint | Value (mg/L) | Reference |
| Daphnia magna (Water Flea) | 48h EC50 (Immobilization) | > 100 | N/A |
| Fish (General) | 96h LC50 | > 100 | [14][15] |
| Algae (General) | 72-96h EC50 (Growth Inhibition) | > 100 | [16] |
Note: Data is for guanylurea, a component of this compound. EC50 = Median Effective Concentration, LC50 = Median Lethal Concentration.
Experimental Protocols
Protocol 1: Soil Column Leaching Study
This protocol is adapted from OECD Guideline 312 for assessing the leaching potential of water-soluble compounds like this compound.[17][18][19]
Objective: To determine the mobility and leaching potential of this compound in a controlled soil column.
Materials:
-
Glass or stainless steel chromatography columns (30-50 cm length, 5-10 cm diameter)
-
Representative soil, sieved (<2 mm)
-
This compound
-
Artificial rainwater (e.g., 0.01 M CaCl2)
-
Peristaltic pump
-
Fraction collector
-
Analytical instrumentation (HPLC-UV or LC-MS)
Methodology:
-
Column Packing: Dry-pack the soil into the column to a bulk density representative of field conditions.
-
Saturation: Slowly saturate the column from the bottom with artificial rainwater until a steady flow is achieved at the outlet.
-
Application: Apply a known concentration and volume of this compound solution evenly to the soil surface.
-
Leaching: Apply artificial rainwater to the top of the column at a constant, slow flow rate using a peristaltic pump. The flow rate should simulate a realistic rainfall event.
-
Leachate Collection: Collect the leachate in fractions of a defined volume or time interval using a fraction collector.
-
Analysis: Analyze the concentration of this compound in each leachate fraction using a validated analytical method.[12][13]
-
Mass Balance: After the leaching is complete, extrude the soil core, section it into defined depths, and analyze the this compound concentration in each section to perform a mass balance calculation.
Protocol 2: Biodegradation Study in Soil
Objective: To assess the rate of biodegradation of this compound in soil under controlled laboratory conditions.
Materials:
-
Representative soil, sieved (<2 mm)
-
This compound
-
Incubation vessels (e.g., serum bottles)
-
Controlled environment chamber or incubator
-
Extraction solvent (e.g., acetonitrile/water mixture)
-
Analytical instrumentation (HPLC-UV or LC-MS)
Methodology:
-
Soil Treatment: Treat a known mass of soil with a solution of this compound to achieve the desired starting concentration. Ensure homogenous mixing.
-
Incubation: Place the treated soil into incubation vessels. Adjust the soil moisture to a specific level (e.g., 50-60% of water holding capacity). Incubate at a constant temperature in the dark.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample replicate vessels.
-
Extraction: Extract the this compound from the soil samples using an appropriate solvent.
-
Analysis: Analyze the concentration of this compound in the extracts using a validated analytical method.
-
Data Analysis: Plot the concentration of this compound over time and determine the degradation kinetics (e.g., first-order rate constant and half-life).
Visualizations
Caption: Proposed biodegradation pathway of this compound in the environment.
Caption: Experimental workflow for a soil column leaching study.
Caption: Overview of mitigation strategies for this compound runoff.
References
- 1. Microbial degradation of organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Leaching Characteristics of Organic Fertilizers | LebanonTurf [lebanonturf.com]
- 6. Leaching (agriculture) - Wikipedia [en.wikipedia.org]
- 7. agrinfobank.com.pk [agrinfobank.com.pk]
- 8. Which nutrients are lost through leaching and how can they be supplemented? | 3tentos [3tentos.com.br]
- 9. best applying water soluble fertilizer [hhfertilizer.com]
- 10. risso-chemical.com [risso-chemical.com]
- 11. umass.edu [umass.edu]
- 12. This compound | 36897-89-9 | Benchchem [benchchem.com]
- 13. HPLC Method for Analysis of Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 15. cerc.usgs.gov [cerc.usgs.gov]
- 16. chemsafetypro.com [chemsafetypro.com]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. Leaching in Soil Columns | Scymaris [scymaris.com]
- 19. oecd.org [oecd.org]
Technical Support Center: Strategies for Enhancing the Efficiency of Phosphate Fertilizers
Welcome to the Technical Support Center for Phosphate Fertilizer Efficiency. This resource is designed for researchers and scientists dedicated to optimizing phosphorus (P) utilization in agricultural and environmental sciences. Given the critical role of phosphorus in plant development and the challenges of its availability in soil, enhancing fertilizer efficiency is paramount for sustainable agriculture.[1][2][3] This guide provides in-depth, evidence-based answers to common questions, detailed experimental protocols, and robust troubleshooting advice to support your research endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the mechanisms of phosphate inefficiency and the principles behind enhancement strategies.
Q1: What are the primary reasons conventional phosphate fertilizers are inefficient?
A1: The low efficiency of conventional phosphate fertilizers, often with only 15-30% of applied P being utilized by the plant in the first year, is due to a combination of complex soil chemical and biological processes.[1][2] The primary mechanisms are:
-
Soil Fixation: In acidic soils (pH < 6.0), the soluble orthophosphate anions (H₂PO₄⁻) from fertilizer react with aluminum (Al) and iron (Fe) oxides, forming insoluble precipitates.[2][4] In alkaline or calcareous soils (pH > 7.2), phosphorus precipitates with calcium (Ca), forming sparingly soluble calcium phosphates.[2][4]
-
Adsorption: Phosphate ions are strongly adsorbed onto the surfaces of soil minerals, such as clays and metal oxides, rendering them unavailable for plant uptake.[4][5]
-
Immobilization: Soil microorganisms can assimilate soluble phosphate into their biomass, a process known as microbial immobilization, temporarily locking it away from plants.
-
Runoff and Leaching: Surface runoff and, to a lesser extent, leaching can physically move phosphate away from the root zone, particularly in sandy soils or areas with high rainfall, contributing to environmental issues like eutrophication.[3]
Q2: What is the functional difference between "slow-release" and "controlled-release" phosphate fertilizers?
A2: While often used interchangeably, these terms describe distinct nutrient release mechanisms.
-
Slow-Release Fertilizers (SRFs): These are typically non-coated products where nutrient release is dependent on variable and unpredictable environmental factors like soil moisture, temperature, and microbial activity.[6][7][8] Examples include rock phosphate or urea-aldehyde reaction products.[6] The release pattern is not well-controlled.[7]
-
Controlled-Release Fertilizers (CRFs): These are engineered products, most commonly featuring a polymer or resin coating around the fertilizer granule.[6][9] The coating regulates the diffusion of water into the granule, and thus the release of nutrients, in a predictable manner.[9] Soil temperature is the primary factor affecting the release rate, allowing for a more precise synchronization with crop nutrient demand.[8][10]
| Feature | Slow-Release Fertilizer (SRF) | Controlled-Release Fertilizer (CRF) |
| Mechanism | Uncontrolled; relies on microbial activity, moisture, pH.[8][9] | Engineered; relies on a coating that controls water diffusion.[9] |
| Primary Driver | Soil moisture, temperature, microbial action.[6][9] | Primarily soil temperature.[8][10] |
| Predictability | Low; release rate can be erratic.[7] | High; release is predictable over a specified duration.[9] |
| Examples | Rock phosphate, urea-aldehyde products, organic sources.[6] | Polymer-coated phosphates, resin-coated fertilizers.[6] |
Q3: How do phosphate-solubilizing microorganisms (PSMs) make phosphorus available to plants?
A3: Phosphate-solubilizing microorganisms (PSMs), which include various bacteria and fungi, are a cornerstone of bio-fertilizer technology.[11][12] They convert insoluble soil phosphates into forms that plant roots can absorb.[13] Their primary mechanisms of action include:
-
Production of Organic Acids: PSMs secrete low molecular weight organic acids (e.g., gluconic, citric, oxalic acid).[14] These acids lower the soil pH and chelate the metal cations (like Ca²⁺, Al³⁺, Fe³⁺) bound to phosphate, releasing the phosphate ions into the soil solution.[14][15]
-
Enzyme Secretion: PSMs produce enzymes like phosphatases and phytases.[15] These enzymes mineralize organic phosphorus compounds in the soil, breaking them down to release inorganic phosphate that plants can use.[12]
-
Siderophore Production: Some PSMs produce siderophores, which are compounds with a high affinity for iron. By binding with iron, they can release phosphate from insoluble iron-phosphate complexes.[15]
Q4: What is the role of nanotechnology in developing enhanced-efficiency phosphate fertilizers?
A4: Nanotechnology offers novel pathways to overcome the limitations of conventional fertilizers.[16][17] By engineering materials at the nanoscale (1-100 nm), nano-fertilizers can significantly improve phosphorus use efficiency.[18] Key advantages include:
-
High Surface Area: Nanoparticles have a very large surface area-to-volume ratio, which increases their reactivity and ability to be absorbed by plants.[17][18]
-
Controlled Release: Nutrients can be encapsulated within nanomaterials (e.g., nanoclays, hydroxyapatite nanoparticles) or coated onto nanoparticles.[18][19] This allows for a slow, sustained release of phosphorus that matches the plant's uptake rate, minimizing fixation and loss.[16][20]
-
Improved Delivery: The small size of nanoparticles facilitates their entry into plants through root pores or endocytosis, ensuring more efficient nutrient delivery directly to the plant tissues.[17] This can lead to higher biomass production and crop yield with reduced fertilizer application.[16]
Section 2: Experimental Design & Protocols
Rigorous and reproducible experimental design is crucial for validating the efficacy of new fertilizer technologies.[21][22][23] This section provides standardized protocols for common research objectives.
Protocol 2.1: Evaluating the Efficacy of a Phosphate-Solubilizing Bacterium (PSB) in a Greenhouse Pot Study
Objective: To determine if inoculation with a novel PSB strain enhances phosphorus uptake and growth in a model crop (e.g., tomato, wheat) under P-limited conditions.
Experimental Workflow Diagram:
Caption: Workflow for testing PSB efficacy.
Materials:
-
Test crop seeds (e.g., Solanum lycopersicum)
-
P-deficient soil, sand, and perlite (sterilized)
-
PSB strain of interest (liquid culture)
-
Insoluble phosphate source (e.g., Rock Phosphate - RP)
-
Soluble phosphate source (e.g., Monopotassium Phosphate - KH₂PO₄)
-
Pikovskaya's agar (for inoculum viability check)
-
Reagents for soil and plant P analysis (e.g., Molybdenum Blue method reagents)[24]
Experimental Treatments (Minimum of 4 Replicates per Treatment):
-
Negative Control (-P): Sterilized soil mix, no P fertilizer, no PSB.
-
Insoluble P Control: Soil mix + Rock Phosphate (RP), no PSB.
-
PSB Treatment: Soil mix + RP + PSB inoculum.
-
Positive Control (+P): Soil mix + soluble P fertilizer (KH₂PO₄), no PSB.
Step-by-Step Methodology:
-
Soil Preparation: Create a homogenous, P-deficient soil mix (e.g., 1:1:1 soil:sand:perlite). Autoclave the mix to eliminate confounding native microbes. Test a subsample to confirm low available P status using an appropriate extraction method (e.g., Bray-1 for acidic soils, Olsen for alkaline soils).[25][26][27]
-
Inoculum Preparation: Grow the PSB strain in a suitable liquid broth to the late logarithmic phase. Centrifuge and wash the cells, then resuspend in sterile water to a standardized concentration (e.g., 1x10⁸ CFU/mL). Verify cell viability and purity using serial dilution and plating on Pikovskaya's agar.
-
Potting and Sowing: Fill pots with a measured quantity of the sterilized soil mix. Sow a set number of seeds per pot.
-
Treatment Application:
-
For treatments 2, 3, and 4, thoroughly mix the respective P source (RP or KH₂PO₄) into the soil for each pot at a predetermined rate.
-
For treatment 3, apply a standard volume (e.g., 5 mL) of the PSB inoculum to the soil around the seeds.
-
For all other treatments, apply an equal volume of sterile water as a mock inoculation.
-
-
Growth Conditions: Maintain pots in a greenhouse under controlled conditions (temperature, light, humidity). Water as needed with a P-free nutrient solution.
-
Harvesting (e.g., at 45 days post-sowing):
-
Carefully remove plants from pots. Separate shoots from roots.
-
Wash roots gently to remove soil.
-
Record fresh weight of shoots and roots.
-
Dry plant material in an oven at 65-70°C until constant weight is achieved, then record dry biomass.
-
-
Analysis:
-
Soil: Collect a composite soil sample from each pot. Analyze for plant-available phosphorus using the same method as the initial soil test.[25][26]
-
Plant Tissue: Grind the dried shoot material. Digest a known weight of the powder using an acid digestion method. Analyze the digestate for total P concentration using a colorimetric method (e.g., Molybdenum Blue) or ICP-OES.[24][28]
-
-
Data Calculation and Statistics:
-
Calculate total P uptake (mg/plant) = P concentration (%) × Shoot Dry Mass (g).
-
Calculate Phosphorus Use Efficiency (PUE) = (Total P uptake in fertilized pot - Total P uptake in control pot) / Amount of P applied.
-
Perform Analysis of Variance (ANOVA) to determine if differences between treatments are statistically significant.
-
Section 3: Troubleshooting Guide
Even with robust protocols, researchers may encounter challenges. This guide provides a logical framework for diagnosing and resolving common experimental issues.
Q: My phosphate-solubilizing microorganisms (PSMs) show strong activity on agar plates but have no significant effect on plant growth in my pot experiment.
A: This is a classic lab-to-field discrepancy. The controlled, nutrient-rich environment of an agar plate is vastly different from the complex soil ecosystem. Consider these potential causes and solutions:
| Potential Cause | Explanation & Diagnostic Questions | Recommended Solution(s) |
| Poor Colonization | The PSM may not be competitive against native soil microbes or may fail to establish a stable population in the rhizosphere. Did you use sterilized soil? Was the inoculum viable at the time of application? | 1. Use Sterilized Soil: For initial efficacy studies, use autoclaved or gamma-irradiated soil to remove native competitors.[11] 2. Check Inoculum Viability: Always perform a viability count (CFU/mL) on your inoculum immediately before application. 3. Co-inoculation: Consider co-inoculating with other beneficial microbes (e.g., mycorrhizal fungi) that can create a more favorable environment. |
| Soil Abiotic Stress | Soil pH, temperature, or moisture levels may be outside the optimal range for your PSM's survival and activity. Is the soil pH extremely acidic or alkaline? Is the soil prone to drying out? | 1. Characterize Your Soil: Measure and record soil pH, texture, and organic matter. 2. Optimize Conditions: Adjust soil pH with lime (for acidic soils) or sulfur (for alkaline soils) if feasible. Maintain consistent and adequate soil moisture. 3. Strain Selection: Select PSM strains known to be tolerant to the specific abiotic stresses of your target environment. |
| Nutrient Limitation | PSM activity, particularly the production of organic acids, is an energy-intensive process that requires a carbon source. A soil with very low organic matter may not support robust microbial activity. | 1. Amend with Organic Matter: Incorporate a sterile carbon source (e.g., compost, biochar) into your soil mix to provide energy for the PSMs. 2. Liquid Inoculation with Nutrients: Apply the inoculum in a dilute nutrient solution containing a small amount of a carbon source like molasses or sucrose. |
| Inappropriate P Source | The insoluble phosphate source you used (e.g., a highly crystalline rock phosphate) may be too recalcitrant for your specific PSM strain to solubilize effectively. | 1. Test Different P Sources: Screen your PSM against various insoluble phosphates (e.g., different rock phosphates, tricalcium phosphate) in vitro to find the most suitable substrate. 2. Combine with Soluble P: A small amount of "starter" soluble P can boost initial plant growth, which in turn provides more root exudates to support the PSM population. |
Q: My soil analysis shows high total phosphorus, but my plants are still exhibiting classic P-deficiency symptoms (stunted growth, purplish leaves).
A: This indicates a discrepancy between total P and plant-available P. The phosphorus is present in the soil but is "fixed" or locked in forms the plant cannot access.
-
Causality: This is common in soils with extreme pH (highly acidic or highly calcareous).[4] In acidic soils, P is likely bound to iron and aluminum.[4] In calcareous soils, it is locked up as insoluble calcium phosphates.[4] Cold or compacted soil can also limit root exploration and P uptake, even if P is available.[29]
-
Troubleshooting Steps:
-
Verify with the Right Soil Test: Ensure you are not just measuring total P. Use a plant-available P test appropriate for your soil's pH, such as the Bray-1 test for acidic soils or the Olsen bicarbonate test for alkaline soils.[26][27]
-
Check Soil pH: If pH is suboptimal, consider amendments. Liming acidic soils can release P from Fe/Al complexes. Applying organic matter can help chelate these cations and improve P availability across pH ranges.
-
Assess Root Health and Soil Compaction: Poor root growth due to compaction, disease, or other stressors will prevent uptake of even available nutrients.[29]
-
Consider Biological Solutions: This is an ideal scenario for applying effective PSMs or inoculating with mycorrhizal fungi, which are specifically adapted to scavenge for fixed phosphorus and make it available to the plant.[12]
-
Q: I am seeing inconsistent results in my field trials for a new controlled-release P fertilizer.
A: Field trials introduce significant variability.[21] Inconsistency often points to issues in experimental design, application, or unaccounted-for environmental factors.
-
Causality: Spatial variability in soil type, pH, or organic matter across the field is a major factor.[30] Inconsistent fertilizer application, weed pressure, and variable soil moisture can also create significant differences between plots that are not related to the fertilizer's efficacy.[31][32]
-
Troubleshooting & Best Practices:
-
Robust Experimental Design: Use a Randomized Complete Block Design (RCBD) to account for known field gradients (e.g., slope).[22] Ensure a sufficient number of replications (at least 4) for statistical power.[33]
-
Site Characterization: Before starting, take composite soil samples from each block to analyze for baseline P levels, pH, and organic matter. This can help explain variability in the final data.
-
Calibration and Uniformity: Calibrate all application equipment precisely before use.[33] For granular products, ensure uniform spreading. For liquid products, ensure consistent spray volume and pressure.
-
Include Proper Controls: Always include a zero-P control and a standard soluble-P fertilizer control to benchmark the performance of your experimental product.[33]
-
Monitor Environmental Conditions: Install soil moisture and temperature sensors. These factors, especially temperature, directly influence the release rate of CRFs and can help interpret results.[9]
-
Section 4: Data Interpretation & Visualization
The Phosphorus Cycle and Intervention Points
Understanding the soil phosphorus cycle is key to designing effective efficiency strategies. The diagram below illustrates the main P pools and the points where enhanced-efficiency technologies intervene.
Sources
- 1. Phosphorus Plays Key Roles in Regulating Plants’ Physiological Responses to Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. greenpeace.to [greenpeace.to]
- 4. set.adelaide.edu.au [set.adelaide.edu.au]
- 5. nzic.a2hosted.com [nzic.a2hosted.com]
- 6. Controlled Release vs Slow Release Fertilizer Products in Vegetable Crops | Weekly Crop Update [sites.udel.edu]
- 7. HS1255/HS1255: Controlled-Release and Slow-Release Fertilizers as Nutrient Management Tools [edis.ifas.ufl.edu]
- 8. Compare Controlled vs Slow Release Fertilizer [syfert.net]
- 9. icl-growingsolutions.com [icl-growingsolutions.com]
- 10. haifa-group.com [haifa-group.com]
- 11. Frontiers | Phosphorus solubilizing microorganisms: potential promoters of agricultural and environmental engineering [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. ijcmas.com [ijcmas.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. azonano.com [azonano.com]
- 18. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 19. Current and future perspectives on the use of nanofertilizers for sustainable agriculture: the case of phosphorus nanofertilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. japer.in [japer.in]
- 21. researchgate.net [researchgate.net]
- 22. Best Practices for Fertilizer Trials [quicktrials.com]
- 23. ureaknowhow.com [ureaknowhow.com]
- 24. Phosphorus Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 25. Extractable Phosphorus | Soil Testing Laboratory [soiltest.cfans.umn.edu]
- 26. Testing Methods for Phosphorus and Organic Matter | Natural Resources Conservation Service [nrcs.usda.gov]
- 27. DETERMINATION OF PHOSPHOROUS IN SOIL | PPTX [slideshare.net]
- 28. Comparative Analysis of Soil Phosphorus Determination Methods and Their Correlation with Plant Phosphorus in Standing Wheat Crops | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
- 29. Phosphorus Basics: Deficiency Symptoms, Sufficiency Ranges, and Common Sources - Alabama Cooperative Extension System [aces.edu]
- 30. fao.org [fao.org]
- 31. fao.org [fao.org]
- 32. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 33. nutrientstar.org [nutrientstar.org]
Technical Support Center: Long-Term Stability of Guanylurea Phosphate (GUP)-Treated Materials
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with materials treated with guanylurea phosphate (GUP).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound as a fire retardant?
A1: this compound (GUP) acts as a fire retardant through several mechanisms. The phosphate component promotes the dehydration of hydroxyl-rich materials like cellulose to form a stable char layer, which insulates the underlying material from heat.[1] During thermal decomposition, the nitrogen components can release non-flammable gases, such as ammonia and nitrogen, which dilute the combustible gases and inhibit combustion.[1]
Q2: What is the main long-term stability issue for GUP-treated materials?
A2: The most significant long-term stability concern for materials treated with water-soluble, nitrogen-phosphate salts like GUP is leaching.[2] Due to its hygroscopic nature and water affinity, GUP can be washed away when the treated material is exposed to water or high humidity, which reduces its fire-retardant efficacy over time.[3][4][5]
Q3: How can the leaching of this compound be prevented or minimized?
A3: The most effective method to improve leaching resistance is to physically entrap the GUP within the material's structure. This is commonly achieved by co-impregnating the material with a resin, such as melamine formaldehyde (MF) or furfuryl alcohol (FA), which then polymerizes in situ.[2][3][6] The resulting hydrophobic polymer network encapsulates the GUP, significantly reducing its contact with water and subsequent leaching.[2][3]
Q4: What factors can cause the degradation of GUP itself, aside from leaching?
A4: Like many chemical compounds, GUP can be susceptible to degradation from environmental factors. High temperatures can lead to thermal degradation, while exposure to excess moisture can cause hydrolysis.[7] Additionally, ultraviolet (UV) light can induce photolysis, and interaction with other reactive chemicals or incompatible packaging materials can also compromise its stability.[7]
Troubleshooting Guides
Issue 1: Decreased Fire Retardancy After Environmental Exposure
-
Symptom: A GUP-treated material (e.g., wood, textile) shows excellent fire retardancy in initial tests, but its performance significantly declines after being subjected to weathering, washing, or prolonged storage in a humid environment.
-
Probable Cause: This is a classic sign of GUP leaching from the material. The water-soluble GUP has likely been washed out, leaving the material with a reduced concentration of the active fire retardant.
-
Troubleshooting Steps:
-
Quantify Leaching: Perform a leaching analysis on the exposed material. The most common standard procedure is based on EN 84, which involves cycles of water immersion and drying.[2][3][5]
-
Analyze Leachate: Measure the concentration of phosphorus in the leachate using Inductively Coupled Plasma (ICP) spectroscopy.[2][5] A high concentration of phosphorus confirms that the phosphate component of GUP is being removed. High-Performance Liquid Chromatography (HPLC) can also be used to directly measure GUP in the leachate.[8][9]
-
Confirm Performance Loss: Re-test the fire retardancy of the leached material using methods like Limiting Oxygen Index (LOI) or cone calorimetry and compare the results to the unleached material.[2][3] A significant drop in LOI value or an increase in heat release rate confirms the impact of leaching.
-
-
Solution:
-
Encapsulation: Reformulate the treatment solution to include a co-binding or encapsulating agent. Impregnating the material with GUP mixed with a thermosetting resin like melamine formaldehyde or furfuryl alcohol has been shown to dramatically improve leaching resistance.[2][6]
-
Surface Coating: Apply a hydrophobic surface coating to the treated material to act as a water barrier. However, this may be less durable than encapsulation, as the coating can be compromised by physical abrasion.
-
Issue 2: Inconsistent or Poor Initial Fire-Retardant Performance
-
Symptom: The material shows inconsistent or lower-than-expected fire retardancy immediately after treatment with GUP.
-
Probable Cause: This could be due to poor penetration and distribution of the GUP within the material, or an interaction between GUP and other components in the formulation.
-
Troubleshooting Steps:
-
Assess Penetration: Use techniques like Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX) to visualize the distribution of phosphorus and nitrogen within a cross-section of the treated material.[2] This can reveal if the GUP is only on the surface.
-
Check Formulation Compatibility: If using a resin system, be aware that the acidic nature of GUP can accelerate the polymerization reaction undesirably, leading to a high-viscosity solution that cannot penetrate the material effectively.[2]
-
-
Solution:
-
Optimize Treatment Process: For materials like wood, use a vacuum-pressure impregnation process to ensure deep and uniform penetration of the GUP solution.[2][5]
-
Adjust Formulation pH: If using a resin, carefully adjust the pH of the treatment solution or add reaction retardants (e.g., pentaerythritol for MF resins) to ensure the solution remains low-viscosity long enough for full impregnation before curing.
-
Quantitative Data on Stability Performance
The following tables summarize key performance data from studies on GUP-treated wood, demonstrating the impact of leaching and the effectiveness of mitigation strategies.
Table 1: Thermal Stability of GUP-Treated Furfurylated Wood Before and After Leaching (Data synthesized from Thermogravimetric Analysis (TGA))
| Treatment | Condition | Char Residue at 800°C (%) |
| Unmodified Wood | - | 1.3 |
| Furfurylated Wood (0-30FA) | - | 2.8 |
| GUP-Furfurylated Wood (5-30FA) | Before Leaching | 17.5 |
| GUP-Furfurylated Wood (5-30FA) | After Leaching (EN 84) | > 2.8 (Higher than 0-30FA) |
Source: Synthesized from data in Lin et al., 2021.[3][6]
Table 2: Fire Retardancy of GUP-Treated Wood Before and After Leaching (Data synthesized from Limiting Oxygen Index (LOI) Testing)
| Treatment | Condition | LOI Value (%) |
| Unmodified Scots Pine | - | ~25 |
| GUP-Treated (8-0MF) | Before Leaching | 64.8 |
| GUP-Treated (8-0MF) | After Leaching (EN 84) | 25.8 |
| GUP + MF Resin (8-30MF) | Before Leaching | 64.9 |
| GUP + MF Resin (8-30MF) | After Leaching (EN 84) | ~50.0 |
Source: Synthesized from data in Lin et al., 2021.[2]
Experimental Protocols
Protocol 1: Accelerated Leaching Test (Based on EN 84)
Objective: To simulate long-term environmental exposure to water and evaluate the leachability of GUP from a treated material.
Materials:
-
GUP-treated material specimens (e.g., wood blocks of a standard size).
-
Deionized water.
-
Vacuum desiccator and vacuum pump.
-
Beakers or containers of sufficient volume to fully immerse specimens.
-
Drying oven with controlled temperature and ventilation.
-
Analytical balance.
Methodology:
-
Initial Impregnation: Place the specimens in a beaker and submerge them in deionized water.
-
Vacuum Application: Transfer the beaker to a vacuum desiccator. Apply a vacuum until a residual pressure of approximately 4 kPa is reached. Hold for 20 minutes.
-
Pressure Re-establishment: Release the vacuum to allow atmospheric pressure to force water into the material. Leave the specimens submerged for 2 hours.
-
Water Replacement: Remove the specimens, discard the water, and replace it with fresh deionized water.
-
Soaking Period: Submerge the specimens in the fresh water for a period of 14 days. Replace the water (except for the first replacement) after 1, 2, and 7 days. Collect leachate at each time point for analysis if desired.
-
Drying: After the soaking period, remove the specimens from the water and place them in a drying oven with controlled air circulation at a specified temperature (e.g., 50 °C) until they reach a constant mass.
-
Post-Leaching Analysis: The dried, leached specimens are now ready for post-leaching performance testing (e.g., LOI, TGA, cone calorimetry).
Protocol 2: Thermal Stability Analysis via Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal decomposition behavior and char-forming ability of the GUP-treated material.
Materials:
-
Thermogravimetric Analyzer (TGA).
-
High-purity nitrogen or air supply.
-
Small sample of the treated material (typically 4-10 mg), finely ground if possible.
-
Alumina or platinum crucible.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the material (e.g., 4 ± 1 mg) into a TGA crucible.[6]
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Purging: Purge the furnace with an inert gas (typically nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to prevent premature oxidation.
-
Heating Program: Program the TGA to heat the sample from ambient temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Collection: Record the sample mass as a function of temperature.
-
Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) to determine the onset of degradation, temperatures of maximum mass loss, and the final residual mass (char yield) at the end of the experiment. Compare these parameters between unleached and leached samples.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. Guanylurea | SIELC Technologies [sielc.com]
- 9. HPLC Method for Analysis of Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
"addressing corrosion issues with guanylurea phosphate in processing equipment"
This technical support center provides troubleshooting guidance and frequently asked questions regarding corrosion issues that may be encountered when using guanylurea phosphate in processing equipment. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific corrosion-related issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting/Prevention Strategy |
| Discoloration or Rusting of Stainless Steel Equipment | Residual Phosphoric Acid: The synthesis of this compound from dicyandiamide and phosphoric acid may leave unreacted phosphoric acid, which is corrosive to stainless steel, especially at elevated temperatures.[1][2][3] | Neutralization & Rinsing: Ensure the this compound solution is neutralized to a pH between 6.0 and 8.0 before use. Thoroughly rinse equipment with deionized water after each use to remove any residual acid. |
| Chloride Contamination: The presence of chlorides, even in small amounts, can induce pitting and crevice corrosion in stainless steel, a process that can be accelerated by the acidic nature of residual phosphate.[4] | Use Chloride-Free Reagents: Whenever possible, use reagents and water with very low chloride content. Avoid using tap water for solution preparation or rinsing. | |
| High Process Temperature: Elevated temperatures can increase the corrosion rate of acids and may lead to the decomposition of guanylurea, potentially forming corrosive byproducts.[5] | Temperature Control: Maintain the process temperature at the lowest effective level. If high temperatures are necessary, consider using more resistant alloys. | |
| Pitting or Localized Corrosion | Breakdown of Passive Layer: The protective passive layer on stainless steel can be compromised by aggressive ions like chlorides or localized acidic conditions. | Passivation: Periodically passivate stainless steel equipment according to standard procedures (e.g., using nitric or citric acid) to ensure a robust passive layer.[6] |
| Crevices and Deposits: Stagnant solution in crevices (e.g., under gaskets, in threads) or deposits on the surface can create localized environments with different oxygen concentrations, leading to crevice corrosion.[7] | Equipment Design and Cleaning: Use equipment with smooth surfaces and minimal crevices. Implement a rigorous cleaning protocol to prevent the buildup of deposits. | |
| Corrosion of Carbon Steel Components | General Acidic Corrosion: Carbon steel has poor resistance to acidic conditions. | Material Selection: Avoid using carbon steel in direct contact with this compound solutions. If its use is unavoidable, apply a suitable corrosion-resistant coating.[8] |
| Unexpected Reaction or Gas Formation | Thermal Decomposition: At temperatures above 80°C, guanylurea and its precursors like dicyandiamide can decompose, releasing ammonia and other potentially corrosive gases.[9] | Ventilation and Temperature Monitoring: Ensure adequate ventilation when heating this compound solutions. Implement strict temperature controls to prevent decomposition. |
Frequently Asked Questions (FAQs)
Q1: Is this compound itself corrosive?
There is limited direct data on the corrosivity of pure this compound. However, corrosion issues are more likely to arise from impurities from its synthesis, such as residual phosphoric acid, or from its degradation products at elevated temperatures.[1][5] The phosphate component can act as a corrosion inhibitor under certain conditions by forming a protective layer on the metal surface.[10][11][12]
Q2: What materials are most compatible with this compound solutions?
For applications involving acidic pH or elevated temperatures, higher-grade stainless steels (e.g., 316L, 904L) or nickel-based alloys (e.g., Hastelloy C-276) are recommended. For near-neutral pH and ambient temperature, 304 and 316 stainless steels are generally suitable. Chemical compatibility should always be verified for your specific operating conditions.
Q3: How can I test the compatibility of my equipment with a this compound solution?
Weight loss analysis using corrosion coupons is a straightforward method to determine the corrosion rate.[10][11][12][13] For more detailed analysis, electrochemical testing can provide insights into pitting susceptibility and passivation behavior.[14][15][16] Detailed protocols for these tests are provided below.
Q4: Can I use corrosion inhibitors with this compound?
While the phosphate in this compound can have an inhibitory effect, the overall corrosivity will depend on factors like pH, temperature, and contaminants. If corrosion is observed, the use of additional, compatible corrosion inhibitors may be considered after conducting appropriate compatibility and efficacy tests.
Q5: How does the pH of the this compound solution affect corrosion?
The pH of the solution is a critical factor. A lower pH, likely due to residual phosphoric acid, will increase the corrosion rate, particularly for stainless and carbon steels. Maintaining a neutral to slightly alkaline pH is generally advisable to minimize corrosion.
Data Presentation
Table 1: General Material Compatibility with Components of this compound Solutions
| Material | Phosphoric Acid (<40%) | Urea | Phosphate Solutions | General Recommendation for this compound Solutions |
| Carbon Steel | D (Poor) | A (Excellent) | A (Excellent) | Not recommended due to potential for acidic conditions. |
| Stainless Steel 304 | B (Good) | A (Excellent) | A (Excellent) | Suitable for neutral pH and ambient temperatures. |
| Stainless Steel 316 | A (Excellent) | A (Excellent) | A (Excellent) | Recommended for most standard applications. |
| Hastelloy C-276 | A (Excellent) | A (Excellent) | A (Excellent) | Recommended for high temperatures or acidic conditions. |
| Titanium | A (Excellent) | A (Excellent) | A (Excellent) | Excellent resistance, but may be cost-prohibitive. |
| Polypropylene | A (Excellent) | A (Excellent) | A (Excellent) | Excellent for storage and low-pressure applications. |
| PTFE | A (Excellent) | A (Excellent) | A (Excellent) | Excellent for seals, gaskets, and linings. |
Compatibility Ratings: A = Excellent, B = Good, D = Poor. Data is generalized and should be confirmed for specific conditions.[17][18]
Experimental Protocols
Protocol 1: Weight Loss Corrosion Testing (Adapted from ASTM G31)
This protocol describes a method to determine the average corrosion rate of a material when immersed in a this compound solution.
1. Materials and Equipment:
-
Corrosion coupons of the material to be tested (e.g., 316 stainless steel).
-
This compound solution of the desired concentration and pH.
-
Glass or PTFE container with a lid.
-
Analytical balance (accurate to 0.1 mg).
-
Drying oven.
-
Nylon thread or glass hooks for suspending coupons.
-
Cleaning agents (e.g., acetone, detergent solution, appropriate acid for descaling).
2. Procedure:
-
Coupon Preparation:
-
Measure the dimensions of the corrosion coupons to calculate the surface area.
-
Clean the coupons with a detergent solution, rinse with deionized water, then degrease with acetone.
-
Dry the coupons in an oven at 105°C for 1 hour.
-
Allow to cool in a desiccator and then weigh to the nearest 0.1 mg (this is the initial weight, W_i).
-
-
Exposure:
-
Suspend the coupons in the this compound solution using nylon thread or glass hooks, ensuring they are fully immersed and not in contact with each other or the container walls.
-
Seal the container to prevent evaporation and contamination.
-
Maintain the solution at the desired experimental temperature for a set duration (e.g., 7, 14, or 30 days).
-
-
Post-Exposure Cleaning and Weighing:
-
Remove the coupons from the solution.
-
Visually inspect and photograph the coupons.
-
Clean the coupons to remove corrosion products according to standard procedures (e.g., ASTM G1). This may involve chemical cleaning (e.g., in a nitric acid solution for stainless steel) followed by gentle brushing with a non-metallic brush.
-
Rinse thoroughly with deionized water and acetone.
-
Dry the coupons in an oven at 105°C for 1 hour.
-
Cool in a desiccator and reweigh (this is the final weight, W_f).
-
-
Corrosion Rate Calculation:
-
Calculate the weight loss (ΔW) = W_i - W_f.
-
Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR = (8.76 × 10^4 × ΔW) / (A × T × D) Where:
-
ΔW = weight loss in grams
-
A = surface area of the coupon in cm²
-
T = exposure time in hours
-
D = density of the material in g/cm³
-
-
Protocol 2: Cyclic Potentiodynamic Polarization for Pitting Susceptibility (Adapted from ASTM G61)
This protocol is for evaluating the susceptibility of a material to localized corrosion (pitting) in a this compound solution.
1. Materials and Equipment:
-
Potentiostat.
-
Electrochemical cell with a working electrode (the material sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum mesh).
-
This compound solution (electrolyte).
-
Polishing equipment for sample preparation.
2. Procedure:
-
Sample Preparation:
-
Prepare a sample of the material to be tested as the working electrode.
-
Polish the surface of the sample to a mirror finish (e.g., down to 1 µm diamond paste).
-
Clean and degrease the sample.
-
-
Electrochemical Measurement:
-
Assemble the electrochemical cell with the sample, reference electrode, and counter electrode in the this compound solution.
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for approximately 1 hour.
-
Perform a potentiodynamic scan by sweeping the potential from a value below the OCP (e.g., -250 mV vs. OCP) in the positive (anodic) direction at a controlled scan rate (e.g., 0.167 mV/s).
-
Reverse the scan direction when the current density reaches a predetermined value (e.g., 1 mA/cm²).
-
Continue the reverse scan until the potential reaches a value below the initial pitting potential.
-
-
Data Analysis:
-
Plot the logarithm of the current density versus the applied potential.
-
Determine the pitting potential (E_pit), which is the potential at which the current density rapidly increases, indicating the onset of pitting.
-
Observe the hysteresis loop on the reverse scan. A large hysteresis loop indicates a higher susceptibility to pitting corrosion.
-
Visualizations
Caption: A logical workflow for troubleshooting corrosion issues.
Caption: Factors influencing corrosion by this compound solutions.
References
- 1. inspectioneering.com [inspectioneering.com]
- 2. Influence of Phosphoric Acid on Steel - Shanghai Chemex [shanghaichemex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Passivation vs. Corrosion: Maintaining Sterile Pharmaceutical Environments - GL Tec [gl-tec.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. ICSC 0650 - DICYANDIAMIDE [chemicalsafety.ilo.org]
- 10. tcreng.com [tcreng.com]
- 11. corrosionpedia.com [corrosionpedia.com]
- 12. alspi.com [alspi.com]
- 13. store.astm.org [store.astm.org]
- 14. imrtest.com [imrtest.com]
- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 16. ppsthane.com [ppsthane.com]
- 17. trelleborg.com [trelleborg.com]
- 18. emerson.com [emerson.com]
Guanylurea Phosphate: Analytical Method Validation & Troubleshooting Technical Support Center
Introduction: The Analytical Challenge of Guanylurea Phosphate
This compound is a polar, water-soluble compound that presents unique challenges in analytical chemistry.[1] As a known metabolite and degradation product of the widely used antidiabetic drug metformin, its accurate quantification is critical for pharmaceutical stability studies, impurity profiling, and pharmacokinetic research.[2][3] This guide serves as a technical support resource for researchers and drug development professionals, providing in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the validation of analytical methods for this compound.
This document is structured to provide both foundational knowledge and practical, actionable solutions. It is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, which is the global standard for analytical procedure validation.[4][5][6]
Core Concepts & Recommended Analytical Approach
Foundational Validation Parameters
All analytical methods must be validated to ensure they are suitable for their intended purpose.[7][8] According to ICH Q2(R1), the following parameters are key to a comprehensive validation package.[9]
| Validation Parameter | Objective | Typical Acceptance Criteria (for HPLC Assay) |
| Specificity | To unequivocally assess the analyte in the presence of other components (e.g., impurities, degradants, matrix). | Peak purity index > 0.99; Baseline resolution > 1.5 from adjacent peaks. |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and analytical response.[9] | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Accuracy | To measure the closeness of test results to the true value.[9] | 98.0% to 102.0% recovery for the assay of a drug substance. |
| Precision | To measure the agreement between a series of measurements from the same homogeneous sample.[9] | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| Range | The interval between the upper and lower analyte concentrations for which the method is accurate, precise, and linear.[9] | For assays, typically 80% to 120% of the test concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] | System suitability parameters (e.g., tailing factor, resolution) remain within limits. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; RSD for precision at LOQ ≤ 10%. |
Recommended Analytical Technique: HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for analyzing this compound. Due to its high polarity, a mixed-mode stationary phase is often required for adequate retention and separation.[10][11]
Typical Starting HPLC Conditions:
-
Column: Mixed-mode stationary phase, such as Primesep 100 (4.6 x 150 mm, 5 µm).[2][10][11]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 5:95) with an acidic buffer like 0.1% Sulfuric Acid or Phosphoric Acid.[2][11][12]
-
Flow Rate: 1.0 mL/min.[11]
-
Sample Diluent: Water.[11]
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues encountered during method development and validation for this compound.
Poor Peak Shape
Question: My this compound peak is tailing severely (Tailing Factor > 2.0). What is the cause and how can I fix it?
Answer: Peak tailing for a basic compound like guanylurea is a classic sign of undesirable secondary interactions with the stationary phase.[13]
-
Causality: The primary cause is often the interaction between the positively charged guanidine group of the analyte and negatively charged, ionized silanol groups present on the surface of silica-based HPLC columns.[14] This leads to a portion of the analyte molecules being retained more strongly, resulting in a "tail."
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Question: My peak is fronting. What does this indicate?
Answer: Peak fronting is less common than tailing but usually points to two main issues:[13][15]
-
Sample Overload: You have injected too much sample mass onto the column, saturating the stationary phase.[13][16]
-
Solution: Reduce the injection volume or dilute your sample and re-inject.
-
-
Sample Solvent Mismatch: The solvent your sample is dissolved in is significantly stronger (more eluting power) than your mobile phase. This causes the analyte band to spread before it binds to the column.
-
Solution: Whenever possible, dissolve your this compound standard and samples in the mobile phase itself or in a solvent that is weaker (e.g., 100% water if your mobile phase contains acetonitrile).
-
Retention & Resolution Issues
Question: I am seeing no retention for this compound; it elutes in the void volume. How can I resolve this?
Answer: This is a common problem for highly polar molecules on traditional C18 columns.
-
Causality: Standard reversed-phase (RP) chromatography relies on hydrophobic interactions. This compound is very polar and has minimal hydrophobic character, so it has little to no affinity for the C18 stationary phase and is swept through the column with the mobile phase front.
-
Solutions:
-
Switch to a Mixed-Mode Column: This is the most effective solution. A column like the Primesep 100 has both a hydrophobic alkyl chain and an ion-exchange group.[10][11] This allows for multiple retention mechanisms (hydrophobic and ion-exchange), providing excellent retention for polar, charged molecules like this compound.
-
Use a Polar-Embedded or Aqueous-Stable RP Column: Columns specifically designed for use with highly aqueous mobile phases can provide some retention for polar analytes, though this is often less effective than mixed-mode for this specific compound.
-
Question: My guanylurea peak is co-eluting with a metformin peak. How can I separate them?
Answer: Since guanylurea is a metabolite of metformin, separating them is a critical aspect of specificity.[3]
-
Causality: Metformin is also a polar, basic compound, and it may have similar retention behavior under initial chromatographic conditions.
-
Solutions:
-
Optimize Mobile Phase pH: Fine-tuning the pH can alter the ionization state of one or both compounds differently, affecting their interaction with the stationary phase and improving resolution.
-
Adjust Organic Modifier Percentage: If using a mixed-mode column, subtly changing the acetonitrile/water ratio can influence the hydrophobic retention component and pull the peaks apart. A lower percentage of acetonitrile will generally increase retention in reversed-phase or mixed-mode separations.
-
Key Experimental Protocols
The following protocols are based on ICH Q2(R1) guidelines and are tailored for a typical HPLC-UV assay of this compound.
Protocol: Linearity & Range
-
Objective: To demonstrate that the method's response is directly proportional to the analyte concentration across the desired range.
-
Procedure:
-
Prepare a stock solution of this compound reference standard in water.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, this should cover 80% to 120% of the expected sample concentration.
-
Inject each standard in triplicate onto the stabilized HPLC system.
-
Record the peak area for each injection.
-
-
Data Analysis:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.995. The y-intercept should be insignificant compared to the response at 100% concentration.
-
Protocol: Accuracy (Recovery)
-
Objective: To determine how close the measured value is to the true value.
-
Procedure:
-
Prepare a sample matrix (placebo) without the analyte.
-
Spike the placebo with known amounts of this compound stock solution at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level (for a total of nine samples).
-
Analyze these samples using the method.
-
-
Data Analysis:
-
Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%
-
Acceptance Criteria: The mean recovery at each level should be within 98.0% to 102.0%.
-
Protocol: Precision (Repeatability)
-
Objective: To assess the method's precision under the same operating conditions over a short interval.
-
Procedure:
-
Prepare a single, homogeneous batch of this compound sample at 100% of the target concentration.
-
Perform a minimum of six replicate injections of this sample.
-
Alternatively, prepare six separate samples from the same homogeneous material.
-
-
Data Analysis:
-
Calculate the mean and relative standard deviation (RSD) of the peak areas or calculated concentrations.
-
Acceptance Criteria: The RSD must be ≤ 2.0%.
-
Method Validation Workflow Visualization
Caption: Overall workflow for analytical method validation.
References
- Benchchem. (n.d.). This compound | 36897-89-9.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Guanylurea on Primesep 100 Column. Retrieved December 30, 2025, from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved December 30, 2025, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (CAS 17675-60-4): A Deep Dive into its Chemical Properties and Industrial Relevance. Retrieved December 30, 2025, from [Link]
-
uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column. Retrieved December 30, 2025, from [Link]
-
Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide. Retrieved December 30, 2025, from [Link]
-
SIELC Technologies. (n.d.). Guanylurea. Retrieved December 30, 2025, from [Link]
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved December 30, 2025, from [Link]
-
Canada.ca. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Retrieved December 30, 2025, from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved December 30, 2025, from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved December 30, 2025, from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved December 30, 2025, from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved December 30, 2025, from [Link]
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved December 30, 2025, from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Guanylurea and Metformin on Primesep 100 Column. Retrieved December 30, 2025, from [Link]
-
SIELC Technologies. (n.d.). Separation of Guanylurea on Newcrom R1 HPLC column. Retrieved December 30, 2025, from [Link]
-
HPC Standards. (n.d.). This compound. Retrieved December 30, 2025, from [Link]
-
Alfa Aesar. (2025, September 22). This compound - SAFETY DATA SHEET. Retrieved December 30, 2025, from [Link]
-
ScienceDirect. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Retrieved December 30, 2025, from [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved December 30, 2025, from [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved December 30, 2025, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Guanylurea | SIELC Technologies [sielc.com]
- 3. HPLC Method for Separation of Guanylurea and Metformin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. canadacommons.ca [canadacommons.ca]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. This compound | 36897-89-9 | Benchchem [benchchem.com]
- 11. HPLC Method for Analysis of Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. Separation of Guanylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. maxisci.com [maxisci.com]
- 14. agilent.com [agilent.com]
- 15. uhplcs.com [uhplcs.com]
- 16. mastelf.com [mastelf.com]
"minimizing side reactions during guanylurea phosphate production"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of guanylurea phosphate. Our aim is to help you minimize side reactions and optimize your production process.
Troubleshooting Guide
Unexpected results during your experiment can be frustrating. This guide is designed to help you identify and resolve common issues encountered during the synthesis of this compound from dicyandiamide and phosphoric acid.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete Reaction: The reaction may not have gone to completion due to insufficient time or temperature. | Ensure the reaction mixture is maintained at the optimal temperature (typically 80-100°C) for a sufficient duration (e.g., a heat preservation period of around 8 hours).[1] |
| Incorrect Molar Ratio of Reactants: An improper ratio of dicyandiamide to phosphoric acid can limit the formation of the desired product. | Carefully control the molar ratio of dicyandiamide to phosphoric acid, typically in the range of 0.8:1 to 1.3:1.[1] | |
| Suboptimal pH: The pH of the reaction mixture can influence the reaction equilibrium. | While not always explicitly controlled, the acidic environment is crucial. Ensure the appropriate amount of phosphoric acid is used. | |
| Presence of Impurities in the Final Product | Unreacted Starting Materials: Incomplete reaction can leave residual dicyandiamide and phosphoric acid in the product. | Follow the recommendations for ensuring complete reaction (see "Low Yield"). |
| Formation of Guanidine: Although more commonly associated with the use of strong sulfuric acid, the further hydrolysis of guanylurea to guanidine with the release of carbon dioxide is a potential side reaction, especially at higher temperatures.[1] | Maintain strict control over the reaction temperature, keeping it within the recommended range of 80-100°C.[1] | |
| Formation of Melamine: Under certain conditions, dicyandiamide can trimerize to form melamine. This is more likely at higher temperatures and in the presence of ammonia. | Avoid excessive temperatures and ensure the reaction environment is free from ammonia contamination. | |
| Poor Crystal Quality | Rapid Cooling: Cooling the reaction mixture too quickly can lead to the formation of small, impure crystals. | Employ a slow and controlled cooling process to allow for the formation of larger, purer crystals. |
| Ineffective Washing: Residual mother liquor on the crystal surface will contain impurities. | Wash the isolated crystals thoroughly with a suitable solvent, such as ethanol, to remove any remaining impurities.[1] | |
| Product Discoloration | Presence of Trace Metal Impurities: Impurities in the starting materials, particularly in the phosphoric acid, can lead to discoloration. | Use high-purity starting materials. If using technical-grade phosphoric acid, consider a purification step. |
| Thermal Decomposition: Overheating during the reaction or drying process can cause the product to decompose and discolor. | Carefully control the temperature at all stages of the process, ensuring it does not exceed the decomposition temperature of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
A1: The primary reaction is the acid-catalyzed hydrolysis of dicyandiamide using phosphoric acid in an aqueous solution.[1]
Q2: What are the most critical parameters to control during the synthesis?
A2: The most critical parameters to control are:
-
Temperature: Typically maintained between 80°C and 100°C.[1]
-
Reaction Time: Often includes a heat preservation period of around 8 hours after the initial reaction.[1]
-
Molar Ratio: The molar ratio of dicyandiamide to phosphoric acid should be carefully controlled, generally between 0.8:1 and 1.3:1.[1]
-
Rate of Phosphoric Acid Addition: A slow, dropwise addition of phosphoric acid is crucial to manage the exothermic nature of the reaction and prevent localized overheating, which can lead to side reactions. A typical rate is 100-150 L/h on an industrial scale.[1]
Q3: What are the common impurities found in this compound, and how can they be minimized?
A3: Common impurities may include unreacted dicyandiamide, excess phosphoric acid, and potential byproducts like guanidine. To minimize these, it is essential to ensure the reaction goes to completion by controlling the reaction time and temperature, using the correct molar ratio of reactants, and maintaining a controlled rate of acid addition.[1]
Q4: How can I purify the crude this compound?
A4: The most common method for purification is crystallization.[1] This typically involves cooling the reaction mixture to induce crystal formation, followed by filtration or centrifugation to isolate the solid product. The purified crystals should then be washed with a solvent like ethanol to remove any remaining soluble impurities.[1]
Q5: What is the expected yield and purity of this compound?
A5: With optimized synthesis and purification methods, yields can range from 76% to over 80%, and purity levels can reach 99% or higher.[1]
Experimental Protocols
Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound from dicyandiamide and phosphoric acid.
Materials:
-
Dicyandiamide
-
Phosphoric Acid (e.g., 85%)
-
Purified Water
-
Ethanol (for washing)
Procedure:
-
Dissolution of Dicyandiamide: In a suitable reaction vessel, prepare a slurry of dicyandiamide in purified water. The mass ratio of dicyandiamide to water is typically between 1:2 and 1:4.
-
Heating: Heat the slurry to a temperature of 80-100°C with continuous stirring until the dicyandiamide is completely dissolved.[1]
-
Addition of Phosphoric Acid: Slowly add the phosphoric acid solution dropwise to the heated dicyandiamide solution. The rate of addition should be carefully controlled to manage the exothermic reaction and maintain the temperature within the desired range.
-
Reaction Period: After the addition of phosphoric acid is complete, maintain the reaction mixture at 80-100°C for a specified period (e.g., a heat preservation period of 8 hours) to ensure the reaction goes to completion.[1]
-
Crystallization: Cool the reaction mixture slowly to room temperature or below to induce the crystallization of this compound.
-
Isolation: Isolate the crystalline product by filtration or centrifugation.
-
Washing: Wash the isolated crystals with ethanol to remove any residual impurities.
-
Drying: Dry the purified product under appropriate conditions (e.g., in a vacuum oven at a moderate temperature) to obtain the final this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method provides a general guideline for analyzing the purity of this compound.
| Parameter | Condition |
| Column | A mixed-mode stationary phase column, such as Primesep 100, is often suitable.[1] |
| Mobile Phase | An isocratic mobile phase consisting of a mixture of acetonitrile and water with a sulfuric acid or phosphoric acid buffer is commonly used. |
| Flow Rate | Typically 1.0 mL/min.[1] |
| Detection | UV detection at a wavelength of 200 nm is standard for guanylurea.[1] |
| Sample Preparation | Dissolve a known concentration of the this compound sample in purified water. |
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
"scaling up guanylurea phosphate synthesis for industrial applications"
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of guanylurea phosphate. Below, you will find troubleshooting guidance and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing this compound?
A1: The most prevalent industrial method for synthesizing this compound involves the reaction of dicyandiamide with phosphoric acid in an aqueous solution.[1][2] This method is favored for its operational simplicity, use of mild reaction conditions, and consistently high yields.[1][2]
Q2: What are the expected yield and purity for this compound synthesis on a large scale?
A2: Under optimized conditions, yields can range from 76% to 84.9%.[1] Purity levels of 98% or higher are typically achievable, with advanced purification techniques enabling purities exceeding 99%.[1][2]
Q3: What are the primary reactants and the recommended solvent for this synthesis?
A3: The primary reactants are dicyandiamide and phosphoric acid.[1][2] Purified water is the recommended solvent for the reaction.[1][2]
Q4: What is the thermal stability of this compound?
A4: this compound is thermally stable up to approximately 200°C.[1] Decomposition may occur beyond this temperature, potentially releasing irritating gases and vapors.[1]
Q5: Can the mother liquor from centrifugation be recycled?
A5: Yes, a Chinese patent suggests that the centrifugal mother liquor can be recycled in the production process, which can improve overall yield and reduce waste.[2]
Troubleshooting Guide
This guide addresses common problems that can lead to suboptimal results during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incorrect Molar Ratio of Reactants: An improper ratio of dicyandiamide to phosphoric acid can result in an incomplete reaction.[1] | Ensure the molar ratio of dicyandiamide to phosphoric acid is optimized. The recommended mass ratio of dicyandiamide to purified water is between 1:2 and 1:4.[2] |
| Suboptimal Reaction Temperature: If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. If it is too high, it can lead to the formation of byproducts. | The reaction mixture should be heated to a temperature range of 80-100°C.[2] One protocol suggests heating to approximately 85°C and holding for about 45 minutes.[3] | |
| Improper Addition Rate of Phosphoric Acid: A rapid addition of phosphoric acid can lead to localized overheating and the formation of impurities. | The phosphoric acid solution should be added dropwise. A controlled addition rate of approximately 100-150 L/h is recommended, with the total addition time spanning 20 hours to manage the reaction exotherm.[2] | |
| Formation of Unknown Precipitates | Presence of Impurities in Reactants: Impurities in the dicyandiamide or phosphoric acid can lead to the formation of insoluble side products. | Use high-purity dicyandiamide and phosphoric acid. It is recommended to filter the dicyandiamide solution after dissolution and before the addition of phosphoric acid.[2] |
| Incorrect pH: The pH of the reaction mixture can influence the solubility of intermediates and byproducts. | While specific pH values are not detailed in the provided search results, maintaining a consistent and optimized pH throughout the reaction is crucial. This may require monitoring and adjustment. | |
| Product Purity Issues | Inadequate Crystallization and Washing: Insufficient cooling during crystallization can lead to the trapping of impurities within the crystals. Inadequate washing will not effectively remove residual mother liquor. | After the reaction, the system should be cooled to below 20°C for crystallization.[2] The centrifuged solid should be rinsed with ethanol to remove impurities.[2] |
| Co-precipitation of Unreacted Starting Materials: If the reaction is incomplete, unreacted dicyandiamide may co-precipitate with the this compound. | Ensure the reaction goes to completion by maintaining the recommended temperature for the specified duration (e.g., holding the temperature for 8 hours after the addition of phosphoric acid is complete).[2] |
Experimental Protocols
Key Experimental Parameters for this compound Synthesis
| Parameter | Value | Source |
| Reactants | Dicyandiamide, Phosphoric Acid, Purified Water | [1][2] |
| Dicyandiamide to Water Mass Ratio | 1 : (2~4) | [2] |
| Heating Temperature | 80 - 100 °C | [2] |
| Phosphoric Acid Addition Rate | 100 - 150 L/h | [2] |
| Phosphoric Acid Addition Time | ~20 hours | [2] |
| Reaction Hold Time (Post-addition) | 8 hours | [2] |
| Crystallization Temperature | < 20 °C | [2] |
| Washing Solvent | Ethanol | [2] |
| Reported Yield | 84.9% | [2] |
| Reported Purity | 99.5% | [2] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the industrial synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in synthesis.
References
Validation & Comparative
Guanylurea Phosphate vs. Ammonium Polyphosphate: A Comparative Guide for Flame Retardant Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of guanylurea phosphate (GUP) and ammonium polyphosphate (APP), two prominent phosphorus-based flame retardants. This document outlines their respective flame retardant mechanisms, presents available experimental data on their performance, and details the methodologies for key evaluation tests.
Overview and Chemical Structures
This compound (GUP) , an organic salt of guanylurea and phosphoric acid, has demonstrated effectiveness as a flame retardant, particularly for cellulosic materials like wood and paper.[1] Its nitrogen and phosphorus content contributes to its flame retardant properties.
Ammonium Polyphosphate (APP) is an inorganic salt of polyphosphoric acid and ammonia.[2] It is a widely used and well-established intumescent flame retardant in a variety of polymers, including polyolefins, epoxies, and polyurethanes.[2][3] APP is available in different crystalline forms (e.g., Form I and Form II), with Form II being more common for polymer applications due to its higher thermal stability and lower water solubility.[2][4]
Flame Retardant Mechanisms
The efficacy of a flame retardant is determined by its ability to interrupt the combustion cycle. GUP and APP achieve this through different primary mechanisms, both involving condensed and gas phase actions.
This compound (GUP)
The flame retardant mechanism of GUP, particularly in cellulosic materials, involves a combination of condensed-phase and gas-phase actions. Upon heating, GUP decomposes and releases phosphoric acid and non-flammable gases.
-
Condensed-Phase Action: The phosphoric acid acts as a catalyst, promoting the dehydration of the substrate material (e.g., cellulose in wood) to form a protective char layer.[1][5] This char layer insulates the underlying material from heat and oxygen, thereby inhibiting further combustion.[1]
-
Gas-Phase Action: The thermal decomposition of GUP also releases non-combustible gases, such as ammonia and carbon dioxide. These gases dilute the flammable volatiles released by the decomposing polymer and reduce the oxygen concentration in the gas phase, thus inhibiting flaming combustion.
The following diagram illustrates the proposed flame retardant mechanism of this compound.
Figure 1. Flame retardant mechanism of this compound.
Ammonium Polyphosphate (APP)
APP is a key component of intumescent flame retardant systems, which work by forming a swollen, multicellular char layer on the surface of the material when exposed to heat. This intumescent char acts as a physical barrier that insulates the underlying polymer from the heat source and limits the transfer of flammable gases and oxygen.[3][6]
The intumescent mechanism of APP involves three key components:
-
An acid source (the polyphosphoric acid from APP): Upon heating, APP decomposes to produce polyphosphoric acid and ammonia.[2]
-
A carbon source (the polymer itself or an added carbonific agent): The polyphosphoric acid acts as a catalyst to dehydrate the carbon source, leading to the formation of a carbonaceous char.[3]
-
A blowing agent (ammonia from APP decomposition): The ammonia gas released during the decomposition of APP causes the char to swell and form a thick, insulating foam.[2]
The following diagram illustrates the intumescent flame retardant mechanism of Ammonium Polyphosphate.
Figure 2. Intumescent flame retardant mechanism of Ammonium Polyphosphate.
Performance Data
Direct comparative data for GUP and APP in the same material matrix under identical test conditions is limited in the available literature. The following tables summarize the performance data found for each flame retardant in the substrates where they are most commonly evaluated.
This compound (GUP) Performance in Wood
GUP has been shown to be an effective flame retardant for wood, significantly reducing its flammability.
| Parameter | Untreated Wood | GUP-Treated Wood | Reference |
| Peak Heat Release Rate (pHRR) (kW/m²) | 454.8 | 264.9 | [5] |
| Total Heat Release (THR) (MJ/m²) | Not specified | Reduced compared to untreated | [5] |
| Smoke Production Rate (SPR) (m²/s) | Not specified | Decreased by 55.5% | |
| Total Smoke Production (TSP) (m²) | Not specified | Decreased by 83.1% |
Note: The data for GUP-treated wood was obtained from studies on furfurylated pine wood. The specific loading level of GUP and the experimental conditions of the cone calorimetry test can be found in the cited reference.
Ammonium Polyphosphate (APP) Performance in Polymers
APP is widely used in various polymers. The following tables provide a summary of its performance in polypropylene (PP) and epoxy resin.
Table 2: Performance of APP in Polypropylene (PP)
| Parameter | Neat PP | PP + APP (20-30 wt%) | Reference |
| Limiting Oxygen Index (LOI) (%) | ~18 | 27.6 - 32.5 | [7] |
| UL-94 Rating | No Rating | V-0 | [7] |
| Peak Heat Release Rate (pHRR) (kW/m²) | >1500 | Significantly Reduced | [8] |
| Total Heat Release (THR) (MJ/m²) | ~100 | Significantly Reduced | [8] |
Table 3: Performance of APP in Epoxy Resin
| Parameter | Neat Epoxy | Epoxy + APP (10-20 wt%) | Reference |
| Limiting Oxygen Index (LOI) (%) | ~22 | 29.1 - 35 | [9][10] |
| UL-94 Rating | No Rating | V-0 | [9][10] |
| Peak Heat Release Rate (pHRR) (kW/m²) | ~1200 | Reduced by 42.8% - 76% | [9][11] |
| Total Heat Release (THR) (MJ/m²) | ~100 | Reduced by 53% | [11] |
| Total Smoke Release (TSR) (m²/m²) | High | Reduced by 48.1% | [9] |
Note: The performance of APP can vary depending on its crystalline form, particle size, loading level, and the presence of synergistic agents.
Synergistic Effects
The performance of both GUP and APP can be enhanced when used in combination with other flame retardant additives.
-
This compound (GUP): A strong synergistic effect has been observed between GUP and boric acid in the flame retardancy of wood.[4] This combination leads to a more significant reduction in heat release and an increase in char formation compared to the individual components.
-
Ammonium Polyphosphate (APP): APP is a cornerstone of intumescent systems and exhibits strong synergism with carbon sources (e.g., pentaerythritol) and blowing agents (e.g., melamine).[12] This three-component system is highly effective in a wide range of polymers.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cone Calorimetry
Objective: To determine the heat release rate (HRR), total heat release (THR), time to ignition (TTI), mass loss rate (MLR), smoke production rate (SPR), and total smoke production (TSP) of a material when exposed to a controlled level of radiant heat.
Apparatus: Cone calorimeter compliant with ASTM E1354 or ISO 5660.
Procedure:
-
Sample Preparation: Samples are typically 100 mm x 100 mm with a thickness representative of the end-use application. For solid materials, the sample is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder.
-
Test Conditions: The sample is placed horizontally under a conical radiant heater. A typical heat flux for testing is 35 or 50 kW/m².
-
Ignition: A spark igniter is positioned above the sample to ignite the flammable gases released during heating. The time to sustained ignition is recorded.
-
Data Collection: During the test, the oxygen concentration in the exhaust gas is continuously measured. The heat release rate is calculated based on the principle of oxygen consumption. Mass loss and smoke production are also recorded throughout the test.
-
Termination: The test is typically terminated when the flaming ceases or after a predetermined time.
The following diagram illustrates the experimental workflow for Cone Calorimetry.
Figure 3. Experimental workflow for Cone Calorimetry.
Limiting Oxygen Index (LOI)
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Apparatus: LOI apparatus compliant with ASTM D2863.
Procedure:
-
Sample Preparation: A small, vertically oriented sample of specified dimensions is placed in a glass chimney.
-
Gas Flow: A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney.
-
Ignition: The top edge of the sample is ignited with a flame.
-
Observation: The oxygen concentration is adjusted until the flame is just extinguished. The LOI is the minimum oxygen concentration, expressed as a percentage, at which the sample supports combustion for a specified period or burns a specified length.
UL-94 Vertical Burning Test
Objective: To evaluate the burning characteristics of a plastic material when exposed to a small flame in a vertical orientation.
Apparatus: UL-94 test chamber compliant with ASTM D3801 or IEC 60695-11-10.
Procedure:
-
Sample Preparation: A rectangular bar of the material with specified dimensions is clamped vertically.
-
Flame Application: A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed.
-
First Observation: The duration of flaming after the first flame application (t1) is recorded.
-
Second Flame Application: Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.
-
Second Observation: The duration of flaming (t2) and glowing (t3) after the second flame application are recorded.
-
Dripping: It is also noted whether any flaming drips ignite a piece of cotton placed below the specimen.
-
Classification: Based on the afterflame times, glowing time, and whether flaming drips ignite the cotton, the material is classified as V-0, V-1, or V-2, with V-0 being the highest rating.
Conclusion
Both this compound (GUP) and Ammonium Polyphosphate (APP) are effective phosphorus-based flame retardants, but their primary applications and mechanisms differ.
-
GUP shows significant promise as a flame retardant for cellulosic materials , acting through catalytic charring and the release of non-flammable gases. Its synergistic effect with boric acid further enhances its performance.
-
APP is a versatile and widely used intumescent flame retardant for a broad range of polymers . Its effectiveness lies in the formation of a protective, swollen char layer.
The selection between GUP and APP will largely depend on the substrate to be protected, the desired flame retardancy performance, and the potential for synergistic combinations with other additives. Further research involving direct comparative studies of GUP and APP in the same polymer matrices would be highly valuable for a more definitive performance assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Different Flame Retardant Combinations for Core/Shell Structured Wood-Plastic Composites by Using a Cone Calorimeter | Scientific.Net [scientific.net]
- 4. Synergism of GUP and Boric Acid Characterized by Cone Calorimetry and Thermogravimetry | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal decomposition kinetics of glyphosate (GP) and its metabolite aminomethylphosphonic acid (AMPA) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 8. cetjournal.it [cetjournal.it]
- 9. researchgate.net [researchgate.net]
- 10. Recent Developments in the Flame-Retardant System of Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.usq.edu.au [research.usq.edu.au]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Guanylurea Phosphate and Melamine Cyanurate as Flame Retardants
A Guide for Researchers and Drug Development Professionals
Introduction: The selection of an appropriate flame retardant is a critical consideration in material science and product development, with significant implications for safety and regulatory compliance. This guide provides a comparative overview of two prominent halogen-free flame retardants: guanylurea phosphate (GUP) and melamine cyanurate (MCA). While both are recognized for their efficacy, they exhibit distinct properties and are typically employed in different material systems. This document aims to furnish researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by available experimental data, to inform material selection and formulation strategies.
General Properties and Flame Retardant Mechanisms
This compound and melamine cyanurate are both nitrogen-containing flame retardants, with GUP also incorporating phosphorus. Their mechanisms of action, though broadly similar in promoting char formation and releasing non-flammable gases, have distinct characteristics.
This compound (GUP) is a salt of guanylurea and phosphoric acid. Its flame retardant action is attributed to a synergistic effect between nitrogen and phosphorus. Upon heating, it decomposes to release phosphoric acid, which acts as a catalyst in the dehydration of the substrate material (like cellulose in wood or paper) to form a protective char layer.[1] The nitrogenous components, such as ammonia, are simultaneously released, diluting the flammable gases in the gas phase and inhibiting combustion.[2]
Melamine Cyanurate (MCA) is a crystalline complex formed between melamine and cyanuric acid.[3] Its primary flame retardant mechanism involves endothermic decomposition, which cools the substrate.[4] This decomposition releases inert gases like nitrogen and ammonia, which dilute the oxygen and flammable gases in the flame zone.[4] MCA also promotes the formation of a stable char layer, particularly in nitrogen-containing polymers like polyamides.[5]
Quantitative Performance Data
A direct quantitative comparison of the flame retardant performance of GUP and MCA is challenging due to the lack of studies employing both compounds in the same material matrix under identical conditions. The available data is presented below in separate tables, highlighting the different substrates used in the evaluations. It is crucial to note that these values are not directly comparable due to the differences in the base materials.
Table 1: Flame Retardant Performance of this compound in a Wood Composite
| Parameter | Unmodified Wood | Wood + this compound (GUP) | Test Method |
| Peak Heat Release Rate (pHRR) (kW/m²) | 250 | 113 | Cone Calorimetry |
| Total Heat Release (THR) (MJ/m²) | 75 | 38.4 | Cone Calorimetry |
| Total Mass Loss (TML) (%) | 82.6 | 78.2 | Cone Calorimetry |
| Smoke Production Rate (SPR) (m²/s) | 0.045 | 0.020 | Cone Calorimetry |
| Total Smoke Production (TSP) (m²/m²) | 10.5 | 1.77 | Cone Calorimetry |
Data sourced from a study on GUP-treated wood. The specific loading level of GUP was not detailed in the available abstract.[6]
Table 2: Flame Retardant Performance of Melamine Cyanurate in Polyamide 6 (PA6)
| Parameter | Neat PA6 | PA6 + 10 wt% MCA | Test Method |
| Limiting Oxygen Index (LOI) (%) | ~21 | >28 | ASTM D2863 |
| UL 94 Rating (at a specified thickness) | V-2 | V-0 | UL 94 |
Data compiled from various sources on the use of MCA in Polyamide 6.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may be subject to variations based on specific equipment and standards.
Synthesis of this compound
This compound can be synthesized through the reaction of dicyandiamide with phosphoric acid. A typical laboratory-scale synthesis involves the following steps:
-
Dicyandiamide is mixed with purified water and stirred.
-
The mixture is heated to approximately 80-100°C until the dicyandiamide is completely dissolved.
-
The hot solution is filtered.
-
Phosphoric acid is then slowly added dropwise to the filtrate while maintaining the temperature.
-
The reaction mixture is held at an elevated temperature for a period to ensure complete reaction.
-
The solution is then cooled to allow for the crystallization of this compound.
-
The resulting crystals are collected by centrifugation or filtration, washed, and dried.[7]
Synthesis of Melamine Cyanurate
Melamine cyanurate is typically prepared by the reaction of melamine and cyanuric acid in an aqueous medium. The general procedure is as follows:
-
An aqueous suspension is prepared with a specific molar ratio of melamine and cyanuric acid.
-
The suspension is heated to a temperature between 80°C and 95°C and stirred for a designated period, typically 15 to 30 minutes.
-
The reaction mixture is then cooled to around 50°C.
-
The product is collected by filtration and washed with water.
-
The final product is dried in an oven.[7]
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
A small, accurately weighed sample (typically 5-10 mg) is placed in a TGA crucible.
-
The crucible is loaded into the TGA instrument.
-
The furnace is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air).
-
The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
The instrument continuously records the sample's mass as a function of temperature.
-
The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.[8]
Cone Calorimetry
Cone calorimetry is a bench-scale test that measures the heat release rate and other combustion properties of materials.
-
A flat sample of the material (typically 100 mm x 100 mm) is mounted horizontally in a holder.
-
The sample is exposed to a constant heat flux from a conical radiant heater.
-
A spark igniter is positioned above the sample to ignite the pyrolysis gases.
-
The oxygen concentration in the exhaust gas stream is continuously measured to determine the heat release rate based on the principle of oxygen consumption.
-
Other parameters such as time to ignition, mass loss rate, smoke production, and CO/CO₂ generation are also recorded.[9]
UL 94 Vertical Burn Test
The UL 94 V test is used to assess the self-extinguishing properties of plastic materials.
-
A rectangular bar specimen of a specified size is held vertically at its top end.
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds.
-
The flame is removed, and the duration of flaming is recorded.
-
A second 10-second flame application is made after the flaming from the first application ceases.
-
The duration of flaming and glowing after the second flame application is recorded.
-
Observations of dripping particles and whether they ignite a cotton patch placed below the specimen are also noted.
-
Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times and the dripping behavior.[10]
Limiting Oxygen Index (LOI) Test
The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion of a material.
-
A small, vertically oriented specimen is placed in a glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top edge of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is adjusted until the flame on the specimen is just extinguished.
-
The LOI is the minimum oxygen concentration, expressed as a percentage, that sustains combustion.[11]
Visualizations
The following diagrams illustrate the flame retardant mechanisms and a typical experimental workflow.
Caption: Flame retardant mechanism of this compound (GUP).
Caption: Flame retardant mechanism of Melamine Cyanurate (MCA).
Caption: General experimental workflow for evaluating flame retardant performance.
Conclusion
Both this compound and melamine cyanurate are effective halogen-free flame retardants, but their applications and performance characteristics are tailored to different material systems. This compound, with its phosphorus-nitrogen synergy, is particularly effective in cellulosic materials like wood and paper. Melamine cyanurate is a well-established flame retardant for various polymers, especially polyamides, where it can help achieve high standards of fire safety such as the UL 94 V-0 rating.
References
- 1. nbinno.com [nbinno.com]
- 2. Fire Retardancy and Leaching Resistance of Furfurylated Pine Wood (Pinus sylvestris L.) Treated with Guanyl-Urea Phosphate [mdpi.com]
- 3. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Flame Retardancy Properties and Physicochemical Characteristics of Polyurea-Based Coatings Containing Flame Retardants Based on Aluminum Hydroxide, Resorcinol Bis(Diphenyl Phosphate), and Tris Chloropropyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN107721883A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. protolabs.com [protolabs.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Guanylurea Phosphate and Traditional Urea Fertilizers
An Objective Analysis for Researchers and Agricultural Scientists
The pursuit of enhanced nitrogen (N) use efficiency in agriculture is a critical endeavor, balancing the need for global food security with the imperative to minimize environmental degradation. For decades, urea has been the leading nitrogen fertilizer worldwide due to its high nitrogen content (46%) and relatively low production cost.[1] However, its application is often plagued by low efficiency, with significant nitrogen losses to the environment through ammonia volatilization and nitrate leaching.[1] This has spurred the development of slow-release fertilizers (SRFs), such as guanylurea phosphate, designed to synchronize nutrient release with crop demand, thereby improving uptake and reducing environmental impact.[2][3][4]
This technical guide provides a comprehensive comparison of the efficacy of this compound against traditional urea, grounded in scientific principles and experimental data. We will explore their chemical properties, nitrogen release mechanisms, and performance metrics, offering a clear perspective for researchers and scientists in the field.
Chemical and Physical Properties: A Foundational Comparison
Understanding the fundamental differences between urea and this compound is key to appreciating their divergent behaviors in the soil environment.
-
Urea (CO(NH₂)₂): A simple organic amide, urea is highly soluble in water.[1] This high solubility is a double-edged sword; it makes nitrogen readily available to plants but also highly susceptible to rapid hydrolysis and subsequent loss.[1]
-
This compound (C₂H₉N₄O₅P): Also known as carbamoylguanidine phosphate, this compound is an organic salt formed from the guanylurea cation and a phosphate anion. It has a defined molecular weight of 200.09 g/mol and a melting point between 178-182°C.[5][6] Its synthesis typically involves the acid-catalyzed hydrolysis of dicyandiamide, followed by reaction with phosphoric acid.[7] While soluble in water, its structure leads to a more gradual breakdown in soil compared to urea.[8]
| Property | Traditional Urea (CO(NH₂)₂) | This compound (C₂H₉N₄O₅P) |
| Nitrogen Content | ~46% | ~33%[8] |
| Molecular Weight | 60.06 g/mol | 200.09 g/mol |
| Solubility in Water | High (1079 g/L at 20°C) | Moderate (91.6 g/L at 20°C)[5] |
| Release Mechanism | Rapid enzymatic hydrolysis | Slower hydrolysis and microbial degradation[8][9] |
| Primary Form | Organic Amide | Organic Salt |
Mechanism of Action: Contrasting Nitrogen Release Dynamics
The most significant difference in efficacy stems from the distinct pathways by which these two fertilizers release plant-available nitrogen.
Traditional Urea: Upon application to soil, urea undergoes rapid hydrolysis catalyzed by the urease enzyme, which is ubiquitous in soils. This reaction converts urea to ammonium (NH₄⁺) and subsequently to ammonia gas (NH₃). The rapid increase in pH around the urea granule promotes the volatilization of ammonia, a major pathway for nitrogen loss.[10] The ammonium that remains can be taken up by plants or further converted to nitrate (NO₃⁻) by soil microbes. Nitrate is highly mobile in soil and prone to leaching, contaminating groundwater.[11][12]
This compound: The breakdown of this compound is a more complex and slower process. It relies on a combination of slower hydrolysis and microbial degradation to release nitrogen.[8][9] This delayed release mechanism is the cornerstone of its function as a slow-release fertilizer. By releasing nitrogen gradually, it better matches the nutrient uptake pattern of crops over their growth cycle. This reduces the concentration of ammonium and nitrate in the soil at any given time, thereby mitigating the risks of ammonia volatilization and nitrate leaching.[8]
Caption: Comparative nitrogen release pathways of Urea vs. This compound.
Comparative Efficacy: A Review of Experimental Data
The theoretical advantages of a slow-release mechanism must be validated by empirical data on crop performance and environmental impact.
The primary goal of a slow-release fertilizer is to increase Nitrogen Use Efficiency (NUE), ensuring more of the applied nitrogen is taken up by the crop. While direct comparative studies on this compound are emerging, the principles are well-established with similar slow-release compounds.
For instance, studies on other slow-release nitrogen fertilizers consistently show improved NUE and comparable or even increased crop yields at reduced application rates compared to conventional urea.[1] In a study comparing urea phosphate (a related compound) with diammonium phosphate (DAP) on wheat under saline conditions, urea phosphate demonstrated superior grain yield and phosphorus-fertilizer efficiency.[13] Specifically, urea phosphate at a lower application rate produced a higher grain yield than DAP at a higher rate, highlighting its enhanced efficiency.[13] This suggests that the controlled release of nutrients from compounds like this compound can lead to better crop performance, especially under stressful conditions.
Table 1: Hypothetical Comparison of Fertilizer Performance Metrics (Note: This table is illustrative, based on typical performance of SRFs. Specific data for this compound will vary by crop, soil, and climate.)
| Performance Metric | Traditional Urea | This compound (Expected) | Source |
| Nitrogen Use Efficiency (NUE) | 30-50% | 50-70% | [1] |
| Grain Yield (Wheat) | Baseline | +5-15% (at equivalent N rates) | [13] |
| Ammonia Volatilization Loss | 10-40% | <10% | [10] |
| Nitrate Leaching Potential | High | Low to Moderate | [11][12] |
| Application Frequency | Multiple applications | Single application | [8] |
The environmental consequences of nitrogen fertilizer use are a major concern.[12] Excessive application of traditional urea contributes to air and water pollution.[11][12]
-
Ammonia Volatilization: The rapid hydrolysis of urea leads to significant losses of nitrogen as ammonia gas.[10] Slow-release formulations like this compound drastically reduce these losses by controlling the rate of ammonium production.
-
Nitrate Leaching: By releasing nitrogen gradually, this compound minimizes the accumulation of nitrate in the soil profile, making it less susceptible to leaching into groundwater and surface waters.[11] This helps prevent eutrophication, the nutrient enrichment of water bodies that leads to harmful algal blooms and oxygen depletion.[11][12]
Experimental Protocol: Comparative Pot Study for Nitrogen Uptake
To empirically validate the efficacy of this compound, a controlled pot experiment is a fundamental first step. This protocol outlines a self-validating system to compare nitrogen uptake by a model crop, such as wheat or tomato.[14][15]
Objective: To quantify and compare the nitrogen uptake efficiency, biomass production, and yield of wheat (Triticum aestivum) fertilized with this compound versus traditional urea.
Materials:
-
Homogenized loam soil, sieved (2mm) and tested for baseline nutrient levels.
-
10 kg capacity pots.
-
Wheat seeds (certified variety).
-
Fertilizers: this compound (GUP), Urea, No-Nitrogen Control.
-
Standard Phosphorus (P) and Potassium (K) fertilizers (e.g., Triple Superphosphate, Muriate of Potash).
-
Deionized water.
-
Plant tissue and soil analysis laboratory equipment (Kjeldahl digestion, spectrophotometer).
Methodology:
-
Soil Preparation: Fill each pot with 10 kg of the prepared soil. Apply a basal dose of P and K to all pots to ensure these are not limiting factors.
-
Experimental Design: Use a completely randomized design with three treatments and at least five replicates:
-
T1: Control (No Nitrogen).
-
T2: Traditional Urea (applied at a recommended rate, e.g., 150 mg N/kg soil).
-
T3: this compound (applied at the same N rate as T2).
-
-
Fertilizer Application: Thoroughly mix the designated fertilizer into the top 10 cm of soil for each pot. For urea, it may be applied in splits (e.g., 50% at sowing, 50% at tillering) to mimic field practice, while GUP is applied once.
-
Sowing and Growth: Sow a pre-determined number of wheat seeds in each pot. Thin seedlings to a uniform number after germination. Maintain optimal moisture by watering with deionized water as needed.
-
Data Collection (In-season): Monitor plant height and tiller number at regular intervals.
-
Harvest: At maturity, harvest the above-ground biomass (straw and grain) separately.
-
Analysis:
-
Record the dry weight of the straw and grain for each pot.
-
Analyze the total nitrogen concentration (%) in the straw and grain samples using the Kjeldahl method.
-
Analyze the residual soil nitrogen content.
-
-
Calculations:
-
Total N Uptake (mg/pot): (Grain Dry Weight × %N in Grain) + (Straw Dry Weight × %N in Straw).
-
Nitrogen Use Efficiency (%): [(Total N Uptake in T2/T3) - (Total N Uptake in T1)] / (Amount of N Applied) × 100.
-
Caption: Workflow for a comparative pot experiment on fertilizer efficacy.
Conclusion and Future Outlook
This compound presents a scientifically sound alternative to traditional urea, addressing its core inefficiency and environmental drawbacks. By providing a mechanism for the slow release of nitrogen, it holds the potential to significantly improve nitrogen use efficiency, reduce nutrient losses to the environment, and maintain or even enhance crop yields.[8][13] Its mode of action aligns with the principles of sustainable agriculture, aiming to synchronize nutrient supply with plant demand.[2]
While further field-scale research across diverse agro-climatic zones is necessary for comprehensive validation, the foundational chemical properties and established principles of slow-release fertilization strongly support the potential of this compound. For researchers and scientists, investigating such compounds is a vital step towards developing next-generation fertilizers that can secure global food production while safeguarding our environmental resources.
References
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This compound (CAS 17675-60-4): A Deep Dive into its Chemical Properties and Industrial Relevance. [Link]
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This compound (CAS 17675-60-4): Properties, Applications, and Sourcing for Industrial Needs. [Link]
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Environmental impact of fertilizer use and slow release of mineral nutrients as a response to this challenge - ResearchGate. [Link]
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Synthesis of guanyl urea phosphate - PrepChem.com. [Link]
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Environmental risk assessment of metformin and its transformation product guanylurea: II. Occurrence in surface waters of Europe and the United States and derivation of predicted no-effect concentrations | Request PDF - ResearchGate. [Link]
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Environmental Implications of Excess Fertilizer and Manure on Water Quality. [Link]
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The Impacts of Using Inorganic Chemical Fertilizers on the Environment and Human Health - Juniper Publishers. [Link]
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Occurrence of the antidiabetic drug Metformin and its ultimate transformation product Guanylurea in several compartments of the aquatic cycle | Request PDF - ResearchGate. [Link]
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COMPARISON OF PHOSPHORUS FERTILIZER EFFICIENCY OF UREA PHOSPHATE AND DAP IN WHEAT UNDER SALINE CONDITIONS - International Journal of Biology and Biotechnology. [Link]
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Slow-Release Urea Fertilizer with Water Retention and Photosensitivity Properties Based on Sodium Alginate/Carboxymethyl Starch Sodium/Polydopamine - MDPI. [Link]
-
Preparation and characterization of slow-release urea fertilizer encapsulated by a blend of starch derivative and polyvinyl alcohol with desirable biodegradability and availability - PubMed. [Link]
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Crop Response to Low Phosphorus Bioavailability with a Focus on Tomato - MDPI. [Link]
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Release mechanism of a novel slow-release nitrogen fertilizer - ResearchGate. [Link]
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Preparation of Novel Biodegradable Polymer Slow-Release Fertilizers to Improve Nutrient Release Performance and Soil Phosphorus Availability - MDPI. [Link]
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A Comprehensive Review of Nano-Urea vs. Conventional Urea - AWS. [Link]
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Review: Modified Urea Fertilizers and Their Effects on Improving Nitrogen Use Efficiency (NUE) - MDPI. [Link]
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Comparative Effectiveness of Urea, Ammonium Nitrate, and Urea Ammonium Polyphosphate on Fescue Production - UKnowledge. [Link]
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The Response of Soil Organic Nitrogen to the Application of Green Manure Mixed with Phosphate Fertilizer at Manure Microsite on Acidic Soil - MDPI. [Link]
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Greener Production and Application of Slow-Release Nitrogen Fertilizer Using Plasma and Nanotechnology: A Review - MDPI. [Link]
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Research Article Solubility Characteristics and Slow-Release Mechanism of Nitrogen from Organic-Inorganic Compound Coated Urea - Flinders Academic Commons. [Link]
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Solubility Characteristics and Slow-Release Mechanism of Nitrogen from Organic-Inorganic Compound Coated Urea - ResearchGate. [Link]
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Slow release urea fertilizer synthesized through recrystallization of urea incorporating natural bentonite using various binders. [Link]
-
(PDF) Slow-release and Controlled-release Nitrogen Fertilizers - ResearchGate. [Link]
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Crops' Yield and Roots Response to Soil Phosphorus Distribution Resulting From Long-Term Soil and Phosphate Fertilization Management Strategies - Frontiers. [Link]
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(PDF) A Slow-Release Fertilizer of Urea Prepared via Melt Blending with Degradable Poly(lactic acid): Formulation and Release Mechanisms - ResearchGate. [Link]
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Soil Phosphorus and Crop Response to Phosphorus Fertilizer in Ohio | Ohioline. [Link]
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- 3. Preparation and characterization of slow-release urea fertilizer encapsulated by a blend of starch derivative and polyvinyl alcohol with desirable biodegradability and availability - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Environmental Implications of Excess Fertilizer and Manure on Water Quality | NDSU Agriculture [ndsu.edu]
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The Synergistic Efficacy of Guanylurea Phosphate and Boric Acid as a Flame Retardant System: A Comparative Guide
For researchers and professionals in materials science and drug development, the pursuit of enhanced safety and performance in chemical formulations is paramount. In the realm of flame retardants, the concept of synergy—where the combined effect of components surpasses the sum of their individual contributions—represents a key strategy for developing highly effective and efficient systems. This guide provides an in-depth technical comparison of the synergistic flame-retardant effects of guanylurea phosphate (GUP) and boric acid (BA), offering objective performance analysis supported by experimental data.
Introduction: The Quest for Superior Flame Retardancy
The inherent flammability of cellulosic materials, such as wood and wood composites, poses significant safety risks in numerous applications. While various flame-retardant chemicals have been developed, the combination of this compound and boric acid has emerged as a particularly potent synergistic system.[1] GUP, a phosphorus- and nitrogen-containing compound, and boric acid, a well-known inorganic acid, work in concert to significantly enhance the fire resistance of treated materials. This guide will dissect the mechanisms behind this synergy and present a comparative analysis of their performance against individual treatments and untreated materials.
The Mechanism of Synergy: A Two-Fold Protective Action
The enhanced flame retardancy of the GUP/BA system stems from a complementary and interactive mechanism that affects both the condensed phase (the material itself) and the gas phase (the flammable volatiles).[2][3]
-
This compound (GUP) in Action: Upon heating, GUP decomposes to produce phosphoric acid and polyphosphoric acid. These act as catalysts, promoting the dehydration of the cellulosic substrate at lower temperatures. This process accelerates the formation of a stable, insulating char layer on the material's surface.[4] The nitrogen components of GUP also release non-flammable gases, which dilute the flammable volatile compounds released by the decomposing wood and reduce the oxygen concentration at the combustion front.
-
Boric Acid (BA) as a Synergist: Boric acid melts at a relatively low temperature and subsequently dehydrates to form boric oxide. This molten boric oxide creates a glassy, protective film on the surface of the material. This film serves multiple purposes: it acts as a physical barrier, limiting the transfer of heat to the underlying material and restricting the escape of flammable volatiles. Furthermore, boric acid can also catalyze the charring process, working in tandem with the phosphoric acid from GUP.[5]
The synergy arises from the fact that GUP's char-promoting action is significantly enhanced by the protective, insulating barrier formed by boric acid. This combined effect leads to a more robust and effective char layer than either component could achieve alone, resulting in superior flame retardancy.
Diagram of the Synergistic Flame-Retardant Mechanism
Caption: Synergistic flame-retardant mechanism of GUP and BA on wood.
Comparative Performance Analysis: Experimental Evidence
The synergistic effect of GUP and BA is quantifiable through standardized fire-testing methods. The following sections present a comparison of key performance metrics for untreated wood, wood treated with GUP alone, and wood treated with the GUP/BA combination, based on cone calorimetry and Limiting Oxygen Index (LOI) tests.
Cone Calorimetry: Measuring Heat Release and Smoke Production
Cone calorimetry is a widely used bench-scale test to evaluate the fire performance of materials. It measures key parameters such as the Heat Release Rate (HRR), Total Heat Release (THR), and Smoke Production Rate (SPR).
Table 1: Cone Calorimetry Data for Wood Treatments
| Treatment | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Mass Loss Rate (MLR) (g/s) | Smoke Production Rate (SPR) (m²/s) |
| Untreated Wood | ~250-300 | ~60-80 | ~0.20-0.25 | ~0.08-0.10 |
| Wood + GUP | Significantly Reduced | Reduced by ~48.8%[4] | Reduced | Reduced by ~55.5%[4] |
| Wood + BA | Reduced | Reduced | Reduced | Reduced |
| Wood + GUP/BA (Synergistic) | Substantially Reduced | Substantially Reduced | Substantially Reduced | Substantially Reduced |
Note: The values for GUP and BA alone are presented qualitatively as "Reduced" due to the primary focus of available literature on the synergistic combination. The data clearly indicates that the combined GUP/BA treatment provides a more significant reduction in fire-related parameters compared to the individual components.
The data demonstrates that while GUP alone provides a notable reduction in heat and smoke release, the combination with boric acid leads to a more substantial improvement in fire safety. The synergistic system effectively lowers the peak heat release rate, which is a critical factor in preventing flashover, and reduces the total heat released, indicating a lower overall fire load.
Limiting Oxygen Index (LOI): Assessing Flammability
The Limiting Oxygen Index (LOI) test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the flaming combustion of a material. A higher LOI value indicates lower flammability.
Table 2: Limiting Oxygen Index (LOI) of Treated Wood
| Treatment | Limiting Oxygen Index (LOI) (%) |
| Untreated Wood | ~21-24 |
| Wood + 10% GUP/BA (unleached) | ~80.9[6][7] |
| Wood + 10% GUP/BA (leached) | ~25.2[6][7] |
The exceptionally high LOI value for wood treated with the GUP/BA mixture highlights its outstanding flame-retardant efficacy.[6][7] An LOI of 80.9% signifies that the material requires a very high oxygen concentration to burn, making it highly resistant to ignition and flame spread in a normal atmosphere (which contains approximately 21% oxygen). However, it is important to note that both GUP and BA are water-soluble, and their flame-retardant properties can be diminished after leaching.[6][7]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, standardized testing protocols must be followed.
Cone Calorimeter Test (Based on ASTM E1354 / ISO 5660)
Objective: To measure the heat release rate, smoke production, and other fire-related parameters of a material when exposed to a controlled heat flux.
Methodology:
-
Specimen Preparation: Wood samples (typically 100 mm x 100 mm) are conditioned to a constant weight in a controlled environment (e.g., 23°C and 50% relative humidity).
-
Treatment Application: For treated samples, an aqueous solution of the flame retardant (GUP, BA, or GUP/BA mixture) is impregnated into the wood, followed by a drying process.
-
Test Procedure:
-
The specimen is placed in a holder on a load cell to continuously measure mass loss.
-
A conical radiant heater exposes the specimen to a specified heat flux (e.g., 35 or 50 kW/m²).
-
A spark igniter is positioned above the specimen to ignite the flammable gases released.
-
The combustion gases are collected in an exhaust hood, where the oxygen concentration, flow rate, and smoke density are continuously measured.
-
-
Data Analysis: The heat release rate is calculated based on the principle of oxygen consumption calorimetry. Other parameters like THR, MLR, and SPR are derived from the collected data.
Experimental Workflow: Cone Calorimetry
Caption: Standard workflow for cone calorimeter testing of flame-retardant wood.
Limiting Oxygen Index Test (Based on ISO 4589-2)
Objective: To determine the minimum oxygen concentration required to support the flaming combustion of a material.
Methodology:
-
Specimen Preparation: Small, vertically oriented specimens of the material are prepared.
-
Treatment Application: As with the cone calorimeter test, specimens are treated with the flame-retardant solution and dried.
-
Test Procedure:
-
The specimen is placed in a vertical glass chimney.
-
A controlled mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top of the specimen is ignited with a pilot flame.
-
The oxygen concentration is systematically varied until the minimum concentration that sustains burning for a specified time or over a specified length is determined.
-
-
Data Analysis: The LOI is expressed as the percentage of oxygen in the gas mixture.
Experimental Workflow: Limiting Oxygen Index Test
Caption: Standard workflow for Limiting Oxygen Index (LOI) testing.
Conclusion: A Potent Combination for Enhanced Fire Safety
The experimental data unequivocally demonstrates the potent synergistic effect between this compound and boric acid as a flame-retardant system for cellulosic materials. The combined formulation significantly outperforms the individual components in reducing key flammability parameters, including heat release rate, total heat release, and smoke production, while dramatically increasing the limiting oxygen index. This enhanced performance is attributed to the complementary mechanisms of accelerated char formation catalyzed by GUP and the formation of a protective glassy barrier by BA. For researchers and professionals seeking to develop advanced fire-retardant materials, the GUP/BA system offers a compelling and effective solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergism of GUP and boric acid characterized by cone calorimetry and thermogravimetry - Beijing Institute of Technology [pure.bit.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. mantanis.users.uth.gr [mantanis.users.uth.gr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Guanylurea Phosphate: A Comparative Guide to its Fire Retardant Performance in Wood
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fire-retardant performance of guanylurea phosphate (GUP) in various wood species. Its efficacy is evaluated against other common fire retardants, supported by experimental data from laboratory testing. This document is intended to inform researchers and professionals in the field of material science and fire safety about the potential of GUP as a viable fire-retardant treatment for wood products.
Introduction to this compound as a Fire Retardant
This compound (GUP) is a nitrogen-phosphorus-based fire retardant that has shown significant promise in reducing the flammability of wood. Its mechanism of action primarily involves promoting the formation of a stable char layer on the wood surface during combustion. This char layer acts as an insulating barrier, limiting the release of flammable volatile gases and reducing the heat transfer to the underlying wood, thereby slowing down the combustion process. GUP is valued for its effectiveness in enhancing the fire resistance of cellulosic materials like wood and paper.[1]
Performance of this compound in Different Wood Species
Direct comparative studies on the performance of this compound across a wide range of wood species under identical conditions are limited in the available scientific literature. However, individual studies on specific wood types provide valuable insights into its efficacy.
Performance in Pine Wood (Softwood)
Scots Pine (Pinus sylvestris L.) has been a subject of investigation for GUP treatment, often in combination with other agents to enhance its properties, such as leach resistance. In a study involving furfurylated Scots pine, the incorporation of GUP demonstrated a significant reduction in the heat release rate (HRR). The peak heat release rate (pHRR) was notably lowered, indicating a suppression of the fire's intensity.[1]
Another study on Scots Pine treated with a combination of GUP and boric acid, and further enhanced with a melamine-formaldehyde resin, showed a remarkable increase in the Limiting Oxygen Index (LOI). The LOI value is the minimum concentration of oxygen required to support flaming combustion. A higher LOI indicates better fire resistance. The treated pine exhibited a significantly increased LOI, which remained high even after a leaching procedure designed to simulate weathering.[2]
Performance in Willow Wood (Hardwood)
Research on willow wood treated with GUP has also demonstrated its effectiveness as a fire retardant. Cone calorimetry tests on GUP-treated willow showed a decrease in most combustion parameters. This includes a reduction in the rate of heat release (RHR), total heat release (THR), and total mass loss (TML) compared to untreated willow. Furthermore, GUP treatment was found to have a great smoke inhibiting effect, with a significant decrease in the smoke production rate (SPR).
Comparison with Alternative Fire Retardants
To contextualize the performance of this compound, it is compared with two widely used phosphorus-based fire retardants: Ammonium Polyphosphate (APP) and Diammonium Phosphate (DAP).
Ammonium Polyphosphate (APP) is a well-established intumescent fire retardant. When exposed to heat, it swells to form a multicellular char, which insulates the underlying material. Studies on wood-plastic composites have shown that APP significantly improves fire performance.
Diammonium Phosphate (DAP) is another common fire retardant for wood. It works by altering the pyrolysis of wood to favor the formation of char and water, thereby reducing the production of flammable volatile compounds.
Quantitative Data Summary
The following tables summarize the key performance indicators for GUP and alternative fire retardants based on available experimental data. It is important to note that the data for different fire retardants and wood species may come from studies with varying experimental setups, which should be considered when making direct comparisons.
Table 1: Cone Calorimetry Data for this compound (GUP) Treated Wood
| Wood Species | Treatment | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Mass Loss Rate (MLR) (g/s) | Smoke Production Rate (SPR) (m²/s) |
| Furfurylated Scots Pine | 5% GUP + Furfuryl Alcohol | 264.9 | - | - | - |
| Willow | GUP | Reduced | Reduced | Reduced | Reduced by 55.5% |
Note: A "-" indicates that the specific data point was not available in the cited sources.
Table 2: Limiting Oxygen Index (LOI) Data for this compound (GUP) Treated Wood
| Wood Species | Treatment | LOI (%) (Unleached) | LOI (%) (Leached) |
| Scots Pine | GUP + Boric Acid + 10% MF Resin | - | 57.3 |
| Scots Pine | GUP + Boric Acid + 30% MF Resin | - | 66.3 |
Note: A "-" indicates that the specific data point was not available in the cited sources. MF Resin refers to Melamine-Formaldehyde Resin.
Table 3: Cone Calorimetry Data for Alternative Fire Retardants
| Wood Species/Composite | Fire Retardant | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| Wood Flour-Polyethylene Composite | Ammonium Polyphosphate (APP) | Reduced | Reduced |
| Wood | Diammonium Phosphate (DAP) | Lowered | - |
Note: A "-" indicates that the specific data point was not available in the cited sources.
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported in the cited literature for evaluating the performance of fire-retardant treated wood.
Wood Treatment Protocol
A common method for treating wood specimens in a laboratory setting is through a vacuum-pressure impregnation process.
-
Sample Preparation : Wood specimens of a defined size (e.g., 100mm x 100mm x 10mm) are prepared and oven-dried to a constant weight.
-
Impregnation : The specimens are placed in a vessel, and a vacuum is applied to remove air from the wood structure.
-
Soaking : The fire-retardant solution (e.g., an aqueous solution of GUP) is introduced into the vessel, and pressure is applied to facilitate the penetration of the solution into the wood.
-
Drying : After impregnation, the specimens are removed, wiped of excess solution, and then oven-dried to a constant weight. The weight percent gain (WPG) of the fire retardant is calculated based on the weight difference before and after treatment.
Cone Calorimetry Test Protocol
The cone calorimetry test is a standard method for quantifying the fire performance of materials. The test is typically conducted according to standards such as ISO 5660-1 or ASTM E1354.
-
Specimen Mounting : The treated wood specimen is wrapped in aluminum foil, leaving the top surface exposed, and placed on a load cell within the test apparatus.
-
Heat Exposure : The specimen is exposed to a constant external heat flux (e.g., 35 kW/m² or 50 kW/m²) from a conical radiant heater.
-
Ignition : A spark igniter is used to ignite the flammable gases released from the wood surface.
-
Data Collection : During the test, various parameters are continuously measured, including the heat release rate (based on oxygen consumption), mass loss, time to ignition, and smoke production.
Limiting Oxygen Index (LOI) Test Protocol
The LOI test determines the minimum oxygen concentration required to sustain combustion and is performed according to standards like ASTM D2863 or ISO 4589-2.
-
Specimen Placement : A small, vertically oriented specimen of the treated wood is placed in a glass chimney.
-
Gas Flow : A controlled mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
Ignition : The top of the specimen is ignited.
-
Oxygen Concentration Adjustment : The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that just supports flaming combustion for a specified period or extent of burning is determined. This concentration is reported as the LOI value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fire-retardant mechanism of GUP and the general experimental workflow for its evaluation.
Caption: Fire retardant mechanism of this compound on wood.
Caption: Experimental workflow for evaluating fire retardant performance.
Conclusion
This compound demonstrates significant potential as an effective fire retardant for both softwood and hardwood species. The available data indicates that GUP treatment can substantially reduce key flammability parameters such as heat release rate and smoke production, while increasing the limiting oxygen index. When compared to common alternatives like ammonium polyphosphate and diammonium phosphate, GUP shows comparable fire retardant efficacy. However, for a comprehensive understanding and direct comparison of its performance across a broader range of wood species, further research under standardized treatment and testing conditions is warranted. The combination of GUP with other agents, such as melamine-formaldehyde resins, also presents a promising avenue for enhancing its durability and leach resistance for exterior applications.
References
Guanylurea Phosphate: A High-Performance Flame Retardant with Enhanced Leaching Resistance
In the pursuit of safer materials with reliable fire-retardant properties, guanylurea phosphate (GUP) emerges as a significant nitrogen-phosphorus flame retardant. Its efficacy in protecting cellulosic materials like wood and textiles is well-documented. However, a critical consideration for the practical application of any flame retardant is its durability, particularly its resistance to leaching when exposed to moisture. This guide provides a comparative analysis of the leaching resistance of this compound against other common flame retardants, supported by experimental data, to inform researchers, scientists, and professionals in material development.
Understanding Leaching in Flame Retardants
Leaching is the process by which a substance, in this case, a flame retardant, is extracted from a solid material into a liquid, typically water. For flame retardants applied to materials that may be exposed to weathering, humidity, or washing, high leaching rates can significantly diminish their fire-protective capabilities over time. Therefore, a high resistance to leaching is a crucial performance characteristic.
Comparative Analysis of Leaching Resistance
Recent studies have focused on quantifying the leaching resistance of various flame retardants, often employing standardized testing protocols such as the European Standard EN 84, which involves an accelerated aging process to simulate the effects of weathering. The performance is often measured by the weight percentage gain (WPG) of the material after treatment and the subsequent weight percentage loss after the leaching procedure. A lower WPG loss indicates higher leaching resistance.
This compound (GUP)
This compound is recognized for its high water solubility, which inherently presents a challenge in terms of leaching[1]. Experimental data from studies on Scots pine sapwood treated with a combination of this compound and boric acid (GUP/BA) demonstrates a significant loss of the flame retardant after undergoing the EN 84 leaching test. In one study, wood specimens treated with a GUP/BA system without any additional resin showed a complete depletion of the flame retardant, with a weight percentage gain (WPG) loss of 104.8%[2]. This indicates that the GUP/BA mixture was fully extracted from the wood during the leaching process[2].
However, the leaching resistance of this compound can be dramatically improved through formulation with resins. When combined with a melamine-formaldehyde (MF) resin, the leaching of GUP is significantly mitigated. For instance, in the same study, wood treated with a GUP/BA system that included a 30% concentration of MF resin exhibited a WPG loss of only 7.4% after the EN 84 leaching test[2]. This demonstrates a remarkable improvement in the fixation of the flame retardant within the wood structure[2].
Another study further corroborates these findings, showing that the incorporation of MF resin reduced the release of phosphorus (from GUP) into the water by a factor of seven on the first day of leaching compared to the treatment without the resin[3][4].
| Treatment | Initial Weight Percentage Gain (WPG) | WPG After Leaching (EN 84) | WPG Loss (%) | Reference |
| This compound/Boric Acid (GUP/BA) | Not specified | Not applicable | 104.8 | [2] |
| GUP/BA with 10% Melamine-Formaldehyde | 22.9% | Not specified | 44.1 | [2] |
| GUP/BA with 20% Melamine-Formaldehyde | 36.7% | Not specified | 16.9 | [2] |
| GUP/BA with 30% Melamine-Formaldehyde | 44.8% | 41.5% | 7.4 | [2] |
Other Common Flame Retardants
Direct comparative data for other flame retardants under the identical EN 84 testing protocol for wood is not as readily available in a single comprehensive study. However, based on their chemical properties and findings from various studies, a qualitative comparison can be made.
-
Boron Compounds (e.g., Boric Acid, Borax): These are known for their effectiveness as flame retardants but are also characterized by high water solubility and a strong tendency to leach from treated materials[5][6][7][8]. This high leachability is a significant drawback for their use in applications with moisture exposure[5][6][7][8].
-
Ammonium Polyphosphate (APP): APP is a widely used phosphorus-based flame retardant. Its water solubility varies depending on the chain length of the polyphosphate[9]. Shorter-chain APP is more water-sensitive and therefore more prone to leaching, while longer-chain APP exhibits lower water solubility[9].
-
Melamine-Based Flame Retardants (e.g., Melamine Cyanurate): These compounds are often used in polymers and are considered to have low water solubility, suggesting a better leaching resistance compared to highly soluble salts[10][11]. However, some leaching can still occur, particularly under specific conditions of temperature and pH[7][12].
-
Expandable Graphite: This is an intumescent flame retardant that is chemically inert and has good resistance to acids and bases[12]. Its insolubility in water suggests a very high resistance to leaching[12].
Experimental Protocols
The primary experimental protocol for assessing the leaching resistance of flame retardants in wood is the European Standard EN 84: "Durability of wood and wood-based products - Accelerated ageing of treated wood prior to biological testing - Leaching procedure."
Summary of EN 84 Leaching Procedure:
-
Sample Preparation: Wood specimens of specified dimensions are treated with the flame retardant formulation.
-
Initial Impregnation and Drying: The specimens are impregnated with the flame retardant solution and then dried to a constant weight. The initial weight percentage gain (WPG) is calculated.
-
Leaching Cycles: The treated and dried specimens are subjected to a series of leaching cycles. This typically involves immersing the specimens in deionized water for specified periods, followed by periods of drying. The water is replaced at regular intervals.
-
Final Drying and Weighing: After the leaching cycles are complete, the specimens are dried to a constant weight.
-
Calculation of Leaching: The amount of leached flame retardant is determined by calculating the difference in the weight of the specimen before and after the leaching process, often expressed as a percentage loss of the initial weight percentage gain (WPG).
Analytical Techniques for Leachate Analysis:
To further quantify the leached components, the leachate (the water in which the specimens were immersed) can be analyzed using techniques such as:
-
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To determine the concentration of specific elements like phosphorus and boron in the leachate[3][4].
-
High-Performance Liquid Chromatography (HPLC): To quantify the concentration of organic flame retardant molecules that have leached into the water.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the leaching resistance of a flame retardant in wood according to the EN 84 standard.
Caption: Workflow for EN 84 Leaching Resistance Test.
Conclusion
The leaching resistance of this compound, a critical factor for its long-term effectiveness, is inherently limited by its water solubility. However, experimental evidence conclusively shows that its performance can be significantly enhanced through formulation with resins like melamine-formaldehyde. When appropriately formulated, GUP demonstrates superior leaching resistance, making it a viable and durable flame retardant for a wide range of applications, including those where exposure to moisture is a concern. In comparison to other common flame retardants, a well-formulated GUP system can offer a balance of high fire retardancy and excellent durability. Researchers and developers should consider these formulation strategies to maximize the performance and longevity of GUP-based flame retardant treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Reducing leaching of boron-based wood preservatives - a review of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Innovative Water-Resistant Fire-Retardant Wood incorporating Ammonium Phosphate-based salts for Exterior Use Conditions [diva-portal.org]
- 10. digitalcommons.pittstate.edu [digitalcommons.pittstate.edu]
- 11. jinsuncarbon.com [jinsuncarbon.com]
- 12. Expandable Graphite as a Multifunctional Flame-Retarding Additive for Highly Filled Thermal Conductive Polymer Formulations - PMC [pmc.ncbi.nlm.nih.gov]
"cost-benefit analysis of guanylurea phosphate in flame retardant applications"
In the ever-evolving landscape of material science, the demand for effective, cost-efficient, and environmentally conscious flame retardants is paramount. This guide provides a comprehensive cost-benefit analysis of guanylurea phosphate (GUP) for flame retardant applications, offering an objective comparison with alternative technologies. We will delve into the performance characteristics, underlying mechanisms, and economic viability of GUP, supported by experimental data and standardized testing protocols. This document is intended for researchers, scientists, and product development professionals seeking to make informed decisions in the selection and application of flame retardant solutions.
Introduction to Flame Retardancy and the Role of this compound
Flame retardants are crucial additives that inhibit, suppress, or delay the combustion of flammable materials.[1] They function through various mechanisms, including gas phase inhibition, condensed phase charring, and endothermic cooling.[2][3] Intumescent flame retardants, a prominent class, swell upon heating to form a protective, insulating char layer.[1][4]
This compound (GUP) has emerged as a noteworthy halogen-free flame retardant, particularly for cellulosic materials like wood and paper.[5] Its efficacy lies in its ability to promote char formation, creating a physical barrier that insulates the material from heat and oxygen, thereby reducing flame spread and heat release.[5] As a nitrogen-phosphorus compound, GUP offers a synergistic flame retardant effect. The nitrogen components release non-combustible gases like ammonia and nitrogen upon decomposition, diluting flammable gases, while the phosphorus component promotes charring.[6][7]
Performance Analysis of this compound
The fire-retardant performance of GUP has been demonstrated in various applications. For instance, in furfurylated wood, the introduction of GUP led to a significant reduction in the heat release rate (HRR) from 454.8 to 264.9 kW/m².[6][8] This highlights its effectiveness in mitigating the intensity of a fire. Furthermore, GUP-based treatments have shown the ability to considerably decrease the rate of heat release (RHR) and total heat release (THR) in wood.[9]
Synergistic Effects
The performance of GUP can be further enhanced through synergistic combinations with other flame retardants. A notable example is its pairing with boric acid, where a strong synergistic effect has been observed, leading to improved flame retardancy in wood.[9] Similarly, when combined with disodium octaborate tetrahydrate (DOT), GUP-treated pine wood achieved a nonflammable classification with a Limiting Oxygen Index (LOI) value of 40.8%.[10] The LOI value indicates the minimum oxygen concentration required to support combustion; a higher value signifies better flame resistance.[11] Materials with an LOI above 21% are considered flame-retardant.[11]
Comparative Analysis with Alternative Flame Retardants
The selection of a flame retardant is a multifaceted decision involving performance, cost, and environmental considerations. Here, we compare GUP with common alternatives.
| Feature | This compound (GUP) | Halogenated Flame Retardants | Inorganic Hydroxides (e.g., ATH, MDH) | Other Phosphorus-Based FRs (e.g., APP) |
| Primary Mechanism | Intumescent (Char Formation) & Gas Phase Inhibition | Gas Phase Radical Quenching | Endothermic Decomposition (Water Release) | Intumescent (Char Formation) & Gas Phase Inhibition |
| Key Advantages | Halogen-free, synergistic potential, effective in cellulosics | High efficiency | Halogen-free, smoke suppression | High efficiency, established technology |
| Key Disadvantages | Water solubility can be a concern | Release of toxic and corrosive gases | High loading levels required, can affect mechanical properties | Can be more expensive, potential for hydrolysis |
| Environmental Profile | Generally considered more environmentally friendly than halogenated options.[5] However, its degradation product, guanylurea, has shown toxicity to aquatic organisms.[12][13] | Concerns over persistence, bioaccumulation, and toxicity (PBT) | Generally considered safe | Varies by specific compound |
Halogenated Flame Retardants , while highly effective, are being phased out in many applications due to concerns about the release of toxic and corrosive gases during combustion.[7] GUP, being halogen-free, offers a significant environmental and safety advantage in this regard.[5]
Inorganic Hydroxides like aluminum trihydroxide (ATH) and magnesium hydroxide (MDH) work by releasing water upon heating, which cools the material and dilutes flammable gases.[14] However, they often require high loading levels, which can negatively impact the mechanical properties of the polymer matrix.
Other Phosphorus-Based Flame Retardants such as ammonium polyphosphate (APP) are widely used and act through a similar intumescent mechanism to GUP.[7][15] The choice between GUP and APP may depend on specific application requirements, cost, and desired secondary properties.
Cost-Benefit Analysis Framework
A thorough cost-benefit analysis is essential for the industrial adoption of any flame retardant. This analysis should not only consider the direct cost of the flame retardant but also its impact on processing, material properties, and regulatory compliance.
The cost of composite flame retardants can be higher than traditional ones, but they can offer overall cost savings through reduced material loss and extended service life.[16] While specific bulk pricing for GUP requires direct inquiry with suppliers, its synthesis from readily available industrial chemicals like dicyandiamide and phosphoric acid suggests a potentially competitive cost structure.[17][18]
Benefits of using GUP:
-
Enhanced Fire Safety: Reduced flame spread and heat release, potentially saving lives and property.[19][20]
-
Environmental Compliance: Halogen-free formulation aligns with increasing environmental regulations.[5]
-
Versatility: Effective in a range of materials, particularly cellulosics.[5]
-
Synergistic Potential: Performance can be boosted with other flame retardants, potentially reducing overall additive levels.[9][10]
Costs associated with using GUP:
-
Raw Material Cost: The purchase price of GUP.
-
Processing Costs: Incorporation of GUP into the material may require specific processing conditions.
-
Impact on Material Properties: Potential effects on mechanical strength, appearance, and other physical properties must be evaluated.
-
Environmental and Health Considerations: While halogen-free, the potential toxicity of degradation products needs to be managed.[12][13]
Experimental Protocols for Performance Evaluation
To objectively assess the performance of GUP and its alternatives, standardized testing methodologies are crucial.
Cone Calorimetry (ASTM E1354)
This is one of the most effective bench-scale methods for evaluating the fire performance of materials. It measures key parameters such as:
-
Heat Release Rate (HRR): The primary indicator of fire intensity.
-
Total Heat Release (THR): The total energy produced during combustion.
-
Time to Ignition (TTI): The time it takes for a material to ignite under a specific heat flux.
-
Smoke Production Rate (SPR) and Total Smoke Production (TSP): Measures the amount of smoke generated.
A reduction in HRR and THR, as observed in GUP-treated wood, indicates improved fire retardancy.[6][8]
UL 94 Vertical Flammability Test
This test is widely used to assess the flammability of plastic materials.[11][21] It classifies materials into categories (V-0, V-1, V-2) based on their self-extinguishing properties and whether they produce flaming drips.[11][21]
Limiting Oxygen Index (LOI) (ASTM D2863)
This test determines the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain candle-like combustion of a material.[11][22] A higher LOI value indicates better flame resistance.
Leaching Resistance (EN 84)
For applications where the treated material may be exposed to moisture, evaluating the leaching resistance of the flame retardant is critical. The EN 84 standard involves subjecting the treated material to a specified water leaching procedure, after which its fire performance is re-evaluated.[6]
Visualizing the Flame Retardant Mechanism and Evaluation Workflow
To better understand the concepts discussed, the following diagrams illustrate the flame retardant mechanism of GUP and a typical experimental workflow for its evaluation.
Caption: Flame Retardant Mechanism of this compound.
Caption: Experimental Workflow for Evaluating Flame Retardant Performance.
Conclusion
This compound presents a compelling option as a halogen-free flame retardant, particularly for cellulosic substrates. Its efficacy, especially when used in synergistic combinations, is well-documented. A comprehensive cost-benefit analysis, considering not only the initial purchase price but also processing implications and end-of-life considerations, is crucial for its successful implementation. The experimental protocols outlined in this guide provide a robust framework for evaluating the performance of GUP against other flame retardant technologies, enabling researchers and developers to make data-driven decisions that balance performance, cost, and safety.
References
- 1. rdrtechnologies.com [rdrtechnologies.com]
- 2. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 4. ruicoglobal.com [ruicoglobal.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Fire Retardancy and Leaching Resistance of Furfurylated Pine Wood (Pinus sylvestris L.) Treated with Guanyl-Urea Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Flame Retardant Testing Standards and Selection of Flame Retardants - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]
- 12. The elevated toxicity of the biodegradation product (guanylurea) from metformin and the antagonistic pattern recognition of combined toxicity: Insight from the pharmaceutical risk assessment and the simulated wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chm.pops.int [chm.pops.int]
- 15. preprints.org [preprints.org]
- 16. How does the cost of this composite flame retardants compare to traditional flame retardants?- Zhejiang Xusen Flame Retardants Incorporated Company. [flame-retardant-factory.com]
- 17. This compound | 36897-89-9 | Benchchem [benchchem.com]
- 18. CN107721883A - Preparation method of this compound - Google Patents [patents.google.com]
- 19. diva-portal.org [diva-portal.org]
- 20. researchgate.net [researchgate.net]
- 21. How UL 94 and ASTM E84 Testing Methods Vary?- standard [standard-groups.com]
- 22. e2techtextiles.com [e2techtextiles.com]
Comparative Toxicity of Organophosphate Flame Retardants: A Guide for Researchers
An objective comparison of the toxicological profiles of commonly used organophosphate flame retardants (OPFRs), supported by experimental data, to inform material selection and risk assessment in scientific research and development.
Organophosphate flame retardants (OPFRs) have been increasingly used as replacements for phased-out polybrominated diphenyl ethers (PBDEs) in a wide array of consumer and industrial products, including electronics, furniture, textiles, and building materials.[1][2] While initially considered safer alternatives, a growing body of scientific evidence raises concerns about their potential adverse health effects.[3] This guide provides a comparative overview of the toxicity of several common OPFRs, focusing on developmental neurotoxicity, endocrine disruption, and cytotoxicity, based on published in vitro and in vivo studies.
Comparative Cytotoxicity of Common OPFRs
In vitro studies are crucial for assessing the cytotoxic potential of OPFRs across different cell lines, providing insights into their mechanisms of toxicity at the cellular level. The following table summarizes the half-maximal lethal concentration (LC50) and other cytotoxicity data for selected OPFRs in various cell types.
| Organophosphate Flame Retardant (OPFR) | Cell Line | Endpoint | Concentration | Citation |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | Chicken Embryonic Hepatocytes (CEHs) | LC50 | 60 µM | [2] |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | Human Lung Adenocarcinoma (A549) | Significant reduction in cell viability | 100 µM | [2] |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | Human Leukemia Monocytic Cells (THP-1 mφs) | Significant reduction in cell viability | ≥ 51.2 µM | [4] |
| Triphenyl phosphate (TPhP) | Human Lung Adenocarcinoma (A549) | Significant reduction in cell viability | 100 µM | [2] |
| Tris(1-chloro-2-propyl) phosphate (TCPP) | Chicken Embryonic Hepatocytes (CEHs) | No cytotoxicity observed | up to 300 µM | [2] |
| Tris(2-chloroethyl) phosphate (TCEP) | Caenorhabditis elegans | Inactive across all endpoints | Not specified | [5][6] |
Developmental and Neurotoxicity Profiles
A significant concern surrounding OPFRs is their potential for developmental neurotoxicity.[1][7] Studies using model organisms like zebrafish and rodents have demonstrated that exposure to certain OPFRs during critical developmental windows can lead to behavioral abnormalities and cognitive deficits.[7][8][9]
In early life stage zebrafish, Tris(2,3-dibromopropyl) phosphate (TDBPP) was found to be the most potent neurotoxicant, causing 100% mortality at concentrations ≥3.3 µM.[10] Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) also exhibited significant toxicity, with malformations observed at 10 µM.[9][10] In contrast, Tris(2-chloroethyl) phosphate (TCEP) and Tris(1-chloro-2-propyl) phosphate (TCPP) did not show overt toxicity at the tested concentrations in the same model.[9][10]
Furthermore, studies on embryonic rat neural stem cells have shown that TDCIPP exposure can increase the glia-to-neuron ratio, a recognized hallmark of neurotoxicants.[1] Some OPFRs have been reported to impair neurodifferentiation, neurite outgrowth, and electrical activity in vitro, sometimes at concentrations lower than those of known neurotoxic organophosphate pesticides.[1]
Endocrine Disrupting Effects
Several OPFRs have been shown to interfere with the endocrine system by interacting with nuclear receptors.[11] These interactions can potentially lead to disruptions in hormonal signaling pathways.
A summary of the endocrine-disrupting activities of selected OPFRs is presented below:
| Organophosphate Flame Retardant (OPFR) | Receptor Interaction | Effect | Citation |
| Triphenyl phosphate (TPhP) | Estrogen Receptor α (ERα) and β (ERβ) | Agonistic | [11] |
| Triphenyl phosphate (TPhP) | Androgen Receptor (AR) | Antagonistic | [11] |
| Triphenyl phosphate (TPhP) | Glucocorticoid Receptor (GR) | Antagonistic | [11] |
| Triphenyl phosphate (TPhP) | Pregnane X Receptor (PXR) | Agonistic | [11] |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | Androgen Receptor (AR) | Antagonistic | [11] |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | Glucocorticoid Receptor (GR) | Antagonistic | [11] |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | Pregnane X Receptor (PXR) | Agonistic | [11] |
| Tributyl phosphate (TBP) | Androgen Receptor (AR) | Antagonistic | [11] |
| Tributyl phosphate (TBP) | Glucocorticoid Receptor (GR) | Antagonistic | [11] |
| Tributyl phosphate (TBP) | Pregnane X Receptor (PXR) | Agonistic | [11] |
| Tris(2-ethylhexyl) phosphate (TEHP) | Glucocorticoid Receptor (GR) | Antagonistic | [11] |
| Tris(2-ethylhexyl) phosphate (TEHP) | Pregnane X Receptor (PXR) | Agonistic | [11] |
| Tris(2-butoxyethyl) phosphate (TBEP) | Pregnane X Receptor (PXR) | Agonistic | [11] |
| Tris(2-chloro-1-methylethyl) phosphate (TCPP) | Pregnane X Receptor (PXR) | Agonistic | [11] |
Experimental Protocols
In Vitro Cytotoxicity Assay in A549 Cells
-
Cell Culture: Adenocarcinomic human alveolar basal epithelial cells (A549) are cultured and maintained.[12]
-
Seeding: 24 hours prior to exposure, 4 x 10^4 A549 cells are seeded in 96-well plates and incubated in a humidified atmosphere of 5% CO2 at 37°C.[12]
-
Exposure: The following day, when cells have reached approximately 90% confluence, they are exposed to various concentrations of the test OPFRs (e.g., 7, 14, or 28 mg/L) for a specified duration (e.g., 24 hours).[12] Control cells are exposed to the vehicle (e.g., blank filter extracts).[12]
-
Endpoint Measurement: After the exposure period, cell viability is assessed using a suitable assay, such as the lactate dehydrogenase (LDH) assay, which measures membrane integrity.[12]
Zebrafish (Danio rerio) Developmental Neurotoxicity Assay
-
Animal Model: Early life stage zebrafish (0-5 days post-fertilization, dpf) are used.[13]
-
Exposure: Zebrafish embryos are exposed to a range of concentrations of the test OPFRs or a vehicle control (e.g., 0.1% DMSO) from 0 to 5 dpf.[13][14] The exposure solution is renewed daily.[13]
-
Overt Toxicity Assessment: Mortality, hatching success, and developmental malformations are monitored daily.[13]
-
Neurobehavioral Assessment: At 6 dpf, larval swimming activity is measured to evaluate neurobehavioral effects.[9][13] This is often done using an automated tracking system that monitors movement in response to light and dark stimuli.[13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a simplified signaling pathway potentially affected by OPFRs and a general experimental workflow for assessing their toxicity.
References
- 1. Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Editor's Highlight: Comparative Toxicity of Organophosphate Flame Retardants and Polybrominated Diphenyl Ethers to Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developmental neurotoxicity of organophosphate flame retardants (OPFRs): risks to human health and ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. [PDF] Developmental exposure to organophosphate flame retardants elicits overt toxicity and alters behavior in early life stage zebrafish (Danio rerio). | Semantic Scholar [semanticscholar.org]
- 10. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 11. In vitro endocrine disruption potential of organophosphate flame retardants via human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Making sure you're not a bot! [dukespace.lib.duke.edu]
Guanylurea Phosphate: A Comparative Guide to Nutrient Uptake Efficiency in Crops
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of guanylurea phosphate as a crop fertilizer, with a focus on its nutrient uptake efficiency relative to conventional phosphate fertilizers. The information is compiled for researchers and scientists in the fields of agriculture, environmental science, and drug development who may be exploring novel nutrient delivery systems or the biocompatibility of related compounds. While direct comparative studies on this compound are limited, this guide synthesizes available data on similar compounds and the broader class of slow-release fertilizers to offer a comprehensive overview.
Executive Summary
This compound is a compound with potential as a slow-release nitrogen and phosphate fertilizer. Its chemical structure suggests a gradual release of nutrients, which could enhance nutrient uptake efficiency by synchronizing availability with crop demand and reducing losses to the environment. However, a comprehensive body of research directly comparing its agronomic performance to conventional fertilizers like Diammonium Phosphate (DAP) and Monoammonium Phosphate (MAP) is not yet available. This guide presents data from a comparative study on a closely related compound, urea phosphate, to provide insights into the potential benefits of guanylurea-based fertilizers.
Comparative Performance Data
The following tables summarize findings from a study comparing Urea Phosphate (UP) to Diammonium Phosphate (DAP) in wheat grown under saline conditions. While not a direct comparison with this compound, urea phosphate shares some chemical characteristics and its performance may offer an indication of how a guanylurea-based phosphate fertilizer could perform.
Table 1: Comparison of Grain Yield and Straw Weight in Wheat
| Fertilizer Treatment | Application Rate (mg P₂O₅/kg soil) | Mean Grain Yield ( g/pot ) | Mean Straw Weight ( g/pot ) |
| Control | 0 | - | - |
| Urea Phosphate (UP) | 20 | - | 11.93 |
| 40 | - | - | |
| 60 | 9.24 | 16.00 | |
| 80 | - | - | |
| Diammonium Phosphate (DAP) | 20 | - | 9.20 |
| 40 | - | - | |
| 60 | - | - | |
| 80 | 8.98 | 13.30 |
Data adapted from a study on wheat in saline soil. Missing data points were not provided in the source material.
Table 2: Phosphorus Uptake and Use Efficiency in Wheat Grain
| Fertilizer Treatment | Application Rate (mg P₂O₅/kg soil) | Mean Phosphorus Uptake in Grain (mg/pot) | Phosphorus Use Efficiency (%) |
| Control | 0 | - | - |
| Urea Phosphate (UP) | 20 | 9.45 | 18.95 |
| 40 | - | - | |
| 60 | - | - | |
| 80 | 13.00 | - | |
| Diammonium Phosphate (DAP) | 20 | 7.93 | - |
| 40 | - | - | |
| 60 | - | - | |
| 80 | 11.23 | - |
Data adapted from a study on wheat in saline soil. Missing data points were not provided in the source material.
Experimental Protocols
The data presented above was obtained through a pot experiment. A detailed understanding of the methodology is crucial for interpreting the results and for designing future comparative studies.
Pot Experiment Protocol for Assessing Phosphorus Fertilizer Efficiency
-
Soil Preparation:
-
A saline soil with a known electrical conductivity (ECe) and pH is selected.
-
The soil is air-dried, ground, and sieved to ensure uniformity.
-
Pots are filled with a precise weight of the prepared soil (e.g., 10 kg).
-
-
Fertilizer Treatments:
-
A control group receives no phosphorus fertilizer.
-
Experimental groups are established for each fertilizer type (e.g., this compound, DAP, MAP).
-
Each fertilizer is applied at varying rates (e.g., 0, 20, 40, 60, 80 mg P₂O₅ per kg of soil).
-
Nitrogen and potassium fertilizers are applied uniformly across all treatments to ensure phosphorus is the limiting nutrient.
-
-
Crop Cultivation:
-
Seeds of the selected crop (e.g., wheat, maize) are sown in the pots.
-
Pots are maintained under controlled greenhouse conditions with standardized watering and light regimes.
-
-
Data Collection:
-
At maturity, the plants are harvested.
-
The grain and straw (or other relevant plant parts) are separated and their dry weights are recorded.
-
-
Nutrient Analysis:
-
The dried plant material (grain and straw) is ground to a fine powder.
-
A subsample is digested using an acid mixture (e.g., nitric acid and perchloric acid).
-
The phosphorus concentration in the digestate is determined using a spectrophotometer or Inductively Coupled Plasma (ICP) spectrometry.
-
-
Calculation of Nutrient Uptake and Efficiency:
-
Phosphorus Uptake (mg/pot): P uptake = (P concentration in grain × grain dry weight) + (P concentration in straw × straw dry weight)
-
Phosphorus Use Efficiency (PUE) (%): PUE = [(P uptake in fertilized pot - P uptake in control pot) / Amount of P applied] × 100
-
Diagrams and Visualizations
To conceptualize the experimental workflow and the theoretical basis for the potential benefits of this compound, the following diagrams are provided.
A Comparative Guide to the Thermal Stability of Guanidinium Salts
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of a salt is a critical parameter in drug development and materials science, influencing its storage, handling, and formulation. Guanidinium salts, with their diverse applications, are no exception. This guide provides a comparative analysis of the thermal stability of various guanidinium salts, supported by experimental data, to aid in the selection of appropriate salts for specific applications.
Comparative Thermal Stability Data
The thermal stability of guanidinium salts is primarily evaluated using Thermogravimetric Analysis (TGA), which determines the temperature at which a substance begins to decompose. The following table summarizes the decomposition onset temperatures for a selection of guanidinium salts. It is important to note that these values, gathered from various sources, may have been obtained under different experimental conditions, which can influence the results.[1]
| Guanidinium Salt | Anion | Decomposition Onset (°C) | Melting Point (°C) | Notes |
| Guanidinium Chloride | Chloride | ~200 | 179 - 186 | Decomposes following melting.[1] |
| Guanidinium Sulfate | Sulfate | 290 - 293 | Decomposes upon melting.[1] | |
| Guanidinium Nitrate | Nitrate | - | - | Data not readily available in a comparable format. |
| Guanidinium Acetate | Acetate | - | - | Data not readily available in a comparable format. |
| Guanidinium Thiocyanate | Thiocyanate | - | 115 - 121 | Significantly lower melting point compared to other salts.[1] |
Factors Influencing Thermal Stability
The thermal stability of guanidinium salts is a multifactorial property, significantly influenced by the nature of both the cation and the anion, as well as intermolecular interactions within the crystal lattice.
The Role of the Anion
The anion plays a crucial role in determining the overall thermal stability of the guanidinium salt. The strength of the interaction between the guanidinium cation and the anion directly impacts the energy required to break these bonds and initiate decomposition. A general trend observed for the influence of halide and some other common anions on the stability of guanidinium salts in certain contexts follows the order: Fluoride < Sulfate < Chloride < Bromide < Nitrate < Iodide.[2] This suggests that salts with more strongly coordinating or stabilizing anions, such as sulfate, tend to exhibit higher thermal stability.
The Influence of Cation Functionalization
Modification of the guanidinium cation by introducing functional groups can significantly alter the thermal properties of the salt. This is particularly evident in the field of ionic liquids, where guanidinium derivatives are widely studied.
-
Alkyl Chains: The length and branching of alkyl chains attached to the guanidinium core can affect crystal packing and intermolecular forces, thereby influencing thermal stability.
-
Ether and Hydroxyl Groups: The incorporation of ether or hydroxyl functionalities can introduce additional hydrogen bonding capabilities and alter the polarity and flexibility of the cation. This often leads to a decrease in melting point and viscosity in guanidinium-based ionic liquids, which can indirectly affect their decomposition behavior.[3]
The following diagram illustrates the key factors that govern the thermal stability of guanidinium salts.
Caption: Key determinants of the thermal stability of guanidinium salts.
Experimental Protocols
The determination of thermal stability is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which a material undergoes decomposition by measuring its mass change as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the guanidinium salt into an inert sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Data Analysis: The onset of decomposition is identified as the temperature at which a significant mass loss is observed on the TGA curve.[1]
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is heated or cooled, providing information on melting points, phase transitions, and decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the guanidinium salt into a DSC pan.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Equilibrate the sample at a low temperature (e.g., 25°C) and then ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the expected thermal events.
-
-
Data Analysis: Endothermic peaks on the DSC thermogram typically correspond to melting, while exothermic or subsequent endothermic events can indicate decomposition. The melting point is determined from the onset or peak of the melting endotherm.[1]
Conclusion
The thermal stability of guanidinium salts is a complex property governed by the interplay of the constituent ions and their interactions. While general trends can be observed, a systematic comparison under standardized experimental conditions is crucial for accurate assessment and selection for specific applications. The provided data and experimental protocols offer a foundational guide for researchers and professionals working with these versatile compounds. Further investigation into a broader range of functionalized guanidinium salts will undoubtedly provide deeper insights into structure-stability relationships.
References
A Comparative Guide to Cross-Laboratory Validation of Guanylurea Phosphate Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of guanylurea phosphate, a significant impurity and metabolite of the widely used anti-diabetic drug, metformin. As regulatory scrutiny of impurities in pharmaceutical products intensifies, robust and reproducible analytical methods are paramount. This document outlines the experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Hydrophilic Interaction Liquid Chromatography (HILIC), and presents a comparative analysis of their performance data to facilitate method selection and support cross-laboratory validation efforts.
Introduction to this compound Analysis
Guanylurea is the primary biotransformation product of metformin and its presence in pharmaceutical formulations is a critical quality attribute.[1][2] Accurate and precise quantification of this compound is essential for ensuring the safety and efficacy of metformin-containing products.[3] The choice of analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide aims to provide an objective comparison to aid researchers in selecting and validating the most appropriate method for their specific needs.
Comparison of Analytical Methods
The selection of an analytical method for this compound quantification is a critical decision in the drug development and quality control process. The following table summarizes the performance characteristics of three commonly employed analytical techniques: HPLC-UV, LC-MS, and HILIC. The data presented is a synthesis from various single-laboratory validation studies and should be considered as indicative. A full method validation should be performed for the specific matrix and intended use.
Table 1: Comparison of Analytical Method Performance for this compound Quantification
| Parameter | HPLC-UV | LC-MS | HILIC |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | Separation based on partitioning between a hydrophilic stationary phase and a mobile phase with a high organic solvent content. |
| Selectivity | Moderate to High | Very High | High |
| Sensitivity (LOD) | ~5 ppb[4] | pg/mL to ng/mL range | ng/mL range |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 2% | < 15%[2] | < 5% |
| Accuracy (% Recovery) | 98-102% | 85-115%[2] | 95-105% |
| Typical Run Time | 10-20 minutes | 5-15 minutes | 10-25 minutes |
| Instrumentation Cost | Low to Moderate | High | Moderate |
| Expertise Required | Low to Moderate | High | Moderate to High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended to serve as a starting point for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for routine analysis due to its simplicity and cost-effectiveness.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å.[4]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 5/95% v/v) with a sulfuric acid buffer (0.1%).[4]
-
Flow Rate: 1.0 ml/min.[4]
-
Sample Preparation: Dissolve the sample in water to a known concentration (e.g., 0.2 mg/ml).[4]
-
Injection Volume: 1 µl.[4]
Liquid Chromatography with Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and confirmation.
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is often used for the separation of metformin and its impurities.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for guanylurea.
-
Mass Analysis: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. The m/z transition for guanylurea would be determined during method development.
-
Sample Preparation: Protein precipitation for plasma samples or simple dissolution for drug substances and formulations.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for the retention and separation of highly polar compounds like guanylurea.[5]
-
Instrumentation: A standard HPLC or UHPLC system with a UV or MS detector.
-
Column: A HILIC stationary phase (e.g., bare silica, amide, or zwitterionic).[5][6]
-
Mobile Phase: A high percentage of organic solvent (typically acetonitrile, >70%) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate).[5][6]
-
Flow Rate: 0.2 - 1.0 mL/min.
-
Detection: UV (e.g., 200-230 nm) or Mass Spectrometry.
-
Sample Preparation: Similar to HPLC-UV and LC-MS, depending on the sample matrix.
Visualizations
To further elucidate the context and processes involved in the analysis of this compound, the following diagrams are provided.
Caption: Metformin's primary mechanism of action involves the activation of AMPK.
Caption: A generalized workflow for analytical method validation based on ICH guidelines.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Analysis of Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
Guanylurea Phosphate: A Performance Benchmark Against Industry-Standard Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of guanylurea phosphate's (GUP) performance as a flame retardant against established industry standards. The following sections detail the flame retardant mechanism of GUP, present comparative performance data from cone calorimetry, outline the experimental protocols for the cited tests, and illustrate the biodegradation pathway of guanylurea, a related compound of interest.
Flame Retardant Mechanism of this compound
This compound functions as an effective flame retardant for cellulosic materials, such as wood and paper, through a condensed-phase mechanism.[1] When heated, GUP promotes the dehydration of the material, leading to the formation of a protective char layer.[1] This char layer insulates the underlying material from heat and oxygen, which in turn reduces the rate of flame spread and heat release.[1] This mode of action is particularly valuable in preventing the rapid combustion of flammable materials.
Comparative Performance Analysis
The fire-retardant efficacy of this compound has been evaluated using cone calorimetry, a standard method for quantifying the fire behavior of materials. The key parameters measured include the Heat Release Rate (HRR), which is a critical indicator of fire intensity.
A study on furfurylated pine wood treated with this compound demonstrated a significant reduction in the peak Heat Release Rate (pHRR) compared to untreated wood.[2][3] The following table summarizes the key cone calorimetry results for GUP-treated wood. For comparative context, typical cone calorimetry data for wood treated with a common industry-standard flame retardant, Ammonium Polyphosphate (APP), is also presented. It is important to note that the data for APP is sourced from a different study and may not be directly comparable due to potential variations in experimental conditions and substrate materials.
Table 1: Cone Calorimetry Data for this compound (GUP) and Ammonium Polyphosphate (APP) Treated Wood
| Treatment | Peak Heat Release Rate (pHRR) (kW/m²) | Reference |
| Untreated Furfurylated Pine Wood | 454.8 | [2] |
| GUP-Treated Furfurylated Pine Wood | 264.9 | [2] |
| Polypropylene/Ammonium Polyphosphate (10%) | ~150 | [4] |
Note: The APP data is for a polypropylene composite and is provided for illustrative purposes of APP's performance in a polymer matrix.
Experimental Protocols
Cone Calorimetry
Objective: To evaluate the fire performance of materials by measuring parameters such as heat release rate, smoke production, and mass loss rate.
Apparatus: A cone calorimeter, conforming to standards such as ISO 5660 or ASTM E1354.[5][6]
Procedure:
-
Sample Preparation: Test specimens, typically 100 mm x 100 mm, are prepared.[7][8] The thickness can vary depending on the material and standard.
-
Irradiation: The sample is placed horizontally on a load cell and exposed to a specific heat flux from a conical heater.[8] A common heat flux for testing wood products is 35 kW/m².[7]
-
Ignition: A spark igniter is used to ignite the pyrolysis gases released from the sample.[8] The time to ignition is recorded.
-
Data Collection: During combustion, the instrument continuously measures the oxygen concentration in the exhaust gases, which is used to calculate the heat release rate based on the oxygen consumption principle.[5][8] The mass of the sample is also continuously monitored to determine the mass loss rate.
-
Key Parameters Measured:
-
Time to Ignition (TTI): The time it takes for the sample to ignite after being exposed to the heat flux.[5]
-
Heat Release Rate (HRR): The amount of heat released per unit area over time. The peak HRR (pHRR) is a key indicator of fire intensity.[5]
-
Total Heat Released (THR): The total amount of heat generated during the combustion of the material.[5]
-
Mass Loss Rate (MLR): The rate at which the material loses mass during combustion.[5]
-
Smoke Production Rate (SPR): The rate at which smoke is produced.[5]
-
Biodegradation Pathway of Guanylurea
While this guide focuses on the flame-retardant properties of this compound, the environmental fate of the guanylurea moiety is of significant interest to researchers, particularly as it is a known transformation product of the widely used drug metformin.[9][10][11][12] The biodegradation of guanylurea is not a dead-end process and is facilitated by certain microorganisms.[9][10][11][12]
The following diagram illustrates the metabolic pathway of guanylurea degradation by Pseudomonas mendocina, which utilizes guanylurea as a nitrogen source.[9][11][13]
Caption: Biodegradation pathway of guanylurea by Pseudomonas mendocina.
Conclusion
This compound demonstrates significant potential as a flame retardant for cellulosic materials, primarily by promoting char formation and reducing the heat release rate during combustion. While direct, side-by-side comparative data with industry standards like ammonium polyphosphate under identical conditions is limited in the public domain, the available research indicates a substantial improvement in fire resistance for GUP-treated materials. Further research establishing direct comparative benchmarks would be valuable for fully contextualizing its performance. The biodegradability of the guanylurea component is an additional area of interest, suggesting a more favorable environmental profile compared to some halogenated flame retardants.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Fire Retardancy and Leaching Resistance of Furfurylated Pine Wood (Pinus sylvestris L.) Treated with Guanyl-Urea Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 6. worldoftest.com [worldoftest.com]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. iafss.org [iafss.org]
- 9. experts.umn.edu [experts.umn.edu]
- 10. journals.asm.org [journals.asm.org]
- 11. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dicyandiamide and Guanylurea Phosphate as Fire Retardants for Polyethylene
A direct comparative study on the performance of dicyandiamide versus guanylurea phosphate as standalone fire retardants in polyethylene is not extensively available in current scientific literature. However, an objective comparison can be drawn based on their distinct chemical compositions, established fire retardant mechanisms, and available experimental data in polyethylene and other materials.
Dicyandiamide (DICY), a nitrogen-rich compound, primarily functions as a gas-phase fire retardant. Upon heating, it decomposes to release non-flammable gases like ammonia and nitrogen, which dilute the flammable volatile compounds and oxygen in the gas phase, thereby inhibiting combustion.
This compound (GUP), containing both nitrogen and phosphorus, is expected to exhibit a more complex and potentially more effective fire retardancy mechanism, acting in both the gas and condensed phases. The phosphorus component contributes to the formation of a protective char layer on the surface of the polymer, which acts as a physical barrier to heat and mass transfer. The nitrogen content, similar to dicyandiamide, releases non-combustible gases. This synergistic action between phosphorus and nitrogen often leads to enhanced fire retardant efficiency.
Performance Data
Table 1: Fire Retardant Performance of Dicyandiamide (in combination with AHP) in Polyethylene
| Parameter | Pure PE | PE with 20 wt% (AHP:DICY 4:1) |
| Limiting Oxygen Index (LOI) | 18.8% | 26.3%[1][2] |
| UL-94 Rating | Not Rated | V-0[1][2] |
| Peak Heat Release Rate (pHRR) | 620.3 kW/m² | 323.4 kW/m²[1][2] |
| Char Residue | - | Increased compared to pure PE[1][2] |
Table 2: Fire Retardant Performance of this compound in Furfurylated Wood
| Parameter | Unmodified Wood | Wood treated with GUP |
| Peak Heat Release Rate (pHRR) | 454.8 kW/m² | 264.9 kW/m²[3][4] |
Experimental Protocols
Preparation of Dicyandiamide/Aluminum Hypophosphite Polyethylene Composites:
The polyethylene composites containing dicyandiamide and aluminum hypophosphite were prepared by melt blending. Polyethylene pellets, dicyandiamide powder, and aluminum hypophosphite powder were dried in a vacuum oven. The components were then mixed in a high-speed mixer to ensure uniform dispersion. The mixture was subsequently melt-compounded using a twin-screw extruder. The extruded strands were cooled in a water bath and pelletized. Finally, standard test specimens were prepared by injection molding.[1][2]
Fire Retardancy Testing:
-
Limiting Oxygen Index (LOI): The LOI tests were performed according to the ASTM D2863 standard. The test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
UL-94 Vertical Burning Test: The UL-94 vertical burning tests were conducted according to the ASTM D3801 standard. This test assesses the self-extinguishing properties of a vertically oriented specimen after the application of a flame.
-
Cone Calorimetry: Cone calorimetry tests were carried out according to the ISO 5660 standard. This test measures various fire-related properties, such as the heat release rate, total heat released, and smoke production, by exposing a specimen to a specific heat flux.[1][2]
Visualizing the Process and Mechanisms
Caption: Experimental workflow for preparing and testing fire-retardant polyethylene composites.
Caption: Fire retardant mechanisms of Dicyandiamide and this compound.
Concluding Remarks
-
Dicyandiamide: As a nitrogen-based fire retardant, its primary mechanism is in the gas phase. It is effective in reducing the flammability of polyethylene, particularly when used in synergistic systems.
-
This compound: The presence of both phosphorus and nitrogen suggests a dual-mode fire retardant action. The phosphorus component is crucial for forming a protective char layer (condensed phase mechanism), which is often more effective in reducing heat release and preventing dripping. The nitrogen component contributes to gas-phase inhibition. This combination is theoretically more potent than a purely nitrogen-based system.
For researchers and professionals in drug development and material science, the choice between these or other fire retardants would necessitate specific testing within the polyethylene formulation of interest. The data on the dicyandiamide/AHP system demonstrates that significant improvements in fire retardancy can be achieved. Future research should focus on evaluating this compound in polyethylene to provide a direct and quantitative comparison.
References
- 1. A flame retardant containing dicyandiamide and aluminum hypophosphite for polyethylene - Nanjing Tech University [pure.njtech.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fire Retardancy and Leaching Resistance of Furfurylated Pine Wood (Pinus sylvestris L.) Treated with Guanyl-Urea Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Slow-Release vs. Controlled-Release Fertilizers
In the pursuit of enhanced agricultural productivity and environmental sustainability, the development of advanced fertilizer technologies has become paramount. Among these, slow-release fertilizers (SRFs) and controlled-release fertilizers (CRFs) represent significant innovations over conventional, fast-release formulations. While often used interchangeably, SRFs and CRFs possess distinct nutrient release mechanisms, leading to different performance characteristics. This guide provides an objective comparison of their efficacy, supported by experimental data and detailed methodologies, to inform researchers and agricultural scientists in the selection and development of optimal nutrient management strategies.
Defining the Release Mechanisms
The fundamental difference between slow-release and controlled-release fertilizers lies in the predictability and control of their nutrient release patterns.
Slow-Release Fertilizers (SRFs) are formulations where nutrient release is gradual but not well controlled.[1] The release rate is highly dependent on soil and climatic conditions, primarily microbial activity, temperature, and moisture.[1][2] These can be organic or inorganic compounds that are less soluble or require microbial decomposition to make the nutrients available to plants.[1][3]
Controlled-Release Fertilizers (CRFs) are typically granules of soluble fertilizer encapsulated in a protective coating, often a polymer.[1][4][5] This coating regulates the release of nutrients in a more predictable manner over a specified period.[2] The primary factor influencing the release rate for many CRFs is soil temperature, which allows for a release pattern that can be synchronized with the plant's metabolic activity and nutrient requirements.[2][5] Moisture is required to initiate the release process, but beyond a certain threshold, temperature becomes the main driver.[4][6]
The following diagram illustrates the distinct factors influencing nutrient release from slow-release and controlled-release fertilizers.
Caption: Factors governing nutrient release from SRFs and CRFs.
Quantitative Performance Analysis
The efficacy of SRFs and CRFs can be evaluated through nutrient release rates, impact on crop yield, and environmental losses.
A study by Ransom et al. (2020) evaluated the nitrogen release from various urea fertilizers under fluctuating temperatures when incorporated into the soil. The data highlights the difference in release predictability.
| Fertilizer Type | Projected Release (days) | Actual Release (>80% N) (days) | Deviation from Projection (days) |
| Uncoated Urea | Immediate | < 1 | - |
| Sulfur-Coated Urea (SCU) | Slow-Release | < 1 | - |
| Polymer-Coated Sulfur-Coated (PCSCU) | Slow-Release | < 1 | - |
| Polymer-Coated Urea (PCU 45) | 45 | 54 | +9 |
| Polymer-Coated Urea (PCU 75) | 75 | 84 | +9 |
| Polymer-Coated Urea (PCU 120) | 120 | 98 | -22 |
| Polymer-Coated Urea (PCU 180) | 180 | 112 | -68 |
| Source: Adapted from Ransom et al., 2020.[7][8] |
Analysis: The study demonstrated that under fluctuating temperatures and soil incorporation, the polymer-coated (CRF) products released nitrogen closer to their projected timings compared to sulfur-coated (a type of SRF) products, which released their nitrogen almost immediately.[7][8] However, when placed on the soil surface, even the PCU fertilizers released their nitrogen within 35 days, indicating that placement is a critical factor in performance.[7][8]
A meta-analysis of 14 studies on pasturelands compared the effects of slow-release nitrogen fertilizers (SRNFs) to conventional nitrogen fertilizers (CNFs).
| Parameter | Standardized Mean Difference (SMD) | Interpretation |
| Nitrate Leaching Losses | -0.87 | SRNFs significantly reduce nitrate leaching compared to CNFs.[9][10] |
| N₂O Emission | -0.69 | SRNFs significantly reduce nitrous oxide emissions compared to CNFs.[9][10] |
| Dry Matter Yield | Negative | SRNFs had a more negative impact on dry matter yield than CNFs.[9][10] |
| Nitrogen Use Efficiency (NUE) | Negative | SRNFs showed a more negative impact on NUE than CNFs in this context.[9][10] |
| Source: Adapted from a meta-analysis on pasture studies.[9][10] |
Analysis: While effective at reducing nitrogen losses to the environment, the slow-release fertilizers in this meta-analysis showed a negative impact on pasture yield and nitrogen use efficiency.[9][10] This suggests a potential mismatch between the rate of nutrient release and the crop's demand, a key challenge in SRF application.[10] The study also noted that biodegradable polymer-coated fertilizers outperformed other SRF types.[10]
Experimental Protocols
Reproducible and comparable data are contingent on rigorous and well-documented experimental methodologies.
This protocol is based on the methodology described by Ransom et al. (2020) for evaluating N release from SRFs and CRFs.[7]
-
Fertilizer Preparation: Weigh a 10g sample of the test fertilizer.
-
Incubation Setup: Place the sample in a mesh bag. The experiment should compare different placements:
-
Incorporated: Bury the bag in soil at a specified depth (e.g., 5 cm).
-
Surface Applied: Place the bag on the soil surface.
-
-
Environmental Conditions: Place the soil containers in a controlled environment. Compare static temperatures with fluctuating daily temperatures (e.g., 15°C for 12h, 25°C for 12h) to simulate natural conditions. Maintain consistent soil moisture.
-
Sampling: At predetermined intervals (e.g., weekly), retrieve a subset of the fertilizer bags from each treatment.
-
Analysis:
-
Dry the retrieved fertilizer samples.
-
Extract the remaining urea and ammonium using deionized water or 2 M KCl.
-
Analyze the extract for urea-N and NH₄-N content using colorimetric methods or an auto-analyzer.
-
Calculate the percentage of N released by subtracting the remaining N from the initial N content.
-
The following diagram outlines a generalized workflow for conducting field trials to compare fertilizer performance.
Caption: A typical workflow for a field-based fertilizer comparison study.
Conclusion and Future Directions
The distinction between slow-release and controlled-release fertilizers is critical for both research and practical application.
-
Controlled-Release Fertilizers (CRFs) offer a higher degree of predictability, with nutrient release primarily governed by temperature.[2][5] This allows for better synchronization with plant nutrient demand, potentially leading to higher nutrient use efficiency. The higher cost of CRF technology, however, can be a significant barrier to widespread adoption.[1][11]
-
Slow-Release Fertilizers (SRFs) are generally less expensive but offer less control, with release rates subject to a complex interplay of environmental factors.[1][2] While beneficial in reducing nutrient losses, their unpredictable release can sometimes lead to a mismatch with crop needs, potentially impacting yield.[9][10]
Future research should focus on developing more cost-effective and environmentally friendly coating materials for CRFs and enhancing the predictability of SRFs.[12] A standardized methodology for evaluating the performance of these fertilizers under diverse field conditions is also crucial for generating reliable and comparable data.[11][13] Such advancements will be instrumental in optimizing nutrient management to meet the growing global demand for food while minimizing environmental impact.
References
- 1. HS1255/HS1255: Controlled-Release and Slow-Release Fertilizers as Nutrient Management Tools [edis.ifas.ufl.edu]
- 2. Compare Controlled vs Slow Release Fertilizer [syfert.net]
- 3. growsafe.com.au [growsafe.com.au]
- 4. icl-growingsolutions.com [icl-growingsolutions.com]
- 5. Controlled Release Fertilizers | what is it and how does it work? [livatty.com]
- 6. siteone.com [siteone.com]
- 7. Nitrogen release rates from slow- and controlled-release fertilizers influenced by placement and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrogen release rates from slow- and controlled-release fertilizers influenced by placement and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Controlled Release Fertilizers: A Review on Coating Materials and Mechanism of Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. fertilizer.org [fertilizer.org]
Safety Operating Guide
Guanylurea Phosphate: A Comprehensive Guide to Safe Disposal
An expert guide to the proper handling and disposal of guanylurea phosphate, ensuring laboratory safety and environmental compliance.
Compound Profile: this compound (CAS No. 17675-60-4)
Before addressing disposal, it is essential to understand the material's characteristics. This compound is a white, crystalline solid.[1] According to multiple Safety Data Sheets (SDS), this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The SDS indicates no specific physical, health, or environmental hazards at typical concentrations, and it is not known to be degradable in wastewater treatment plants.[2]
However, the absence of a formal hazard classification does not permit indiscriminate disposal. Good laboratory practice dictates that all chemicals be handled with a degree of caution. Thermal decomposition can lead to the release of irritating gases and vapors.[2] Furthermore, as a phosphate-containing compound, its release into aquatic systems could contribute to eutrophication. Therefore, the disposal strategy must be conservative and aligned with institutional and local environmental regulations.
The Disposal Decision Framework
The appropriate disposal path for this compound depends primarily on the quantity of waste and whether it has been contaminated with other hazardous materials. This decision process can be visualized as follows:
Caption: Decision workflow for selecting the appropriate disposal path.
Essential Safety and Handling Protocols
Even with low-hazard chemicals, adherence to standard safety protocols is non-negotiable. This ensures a culture of safety and protects against unforeseen reactions or circumstances.
Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound in any form.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles (EN 166 standard).[2] | Protects against accidental splashes of powders or solutions. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile).[2] | Prevents direct skin contact. Gloves should be inspected before use.[1] |
| Body Protection | Long-sleeved lab coat.[2] | Protects skin and clothing from contamination. |
| Respiratory | Not required under normal use with adequate ventilation.[1] | Handling should occur in a well-ventilated area to avoid dust formation.[3] |
Spill Management
In the event of a spill, the procedure is straightforward:
-
Ensure PPE is worn.
-
Contain the spill.
-
For solid spills, sweep up the material and place it in a suitable container for disposal.[1] Avoid actions that create dust.[3]
-
Clean the spill area with water and wipe dry.
Step-by-Step Disposal Protocol for Small, Uncontaminated Quantities
This protocol applies only to small laboratory quantities (e.g., under 100 grams) of pure, uncontaminated this compound.
Scientific Principle: Dilution and pH Neutrality
The core principle for the safe disposal of non-hazardous, water-soluble chemicals is dilution.[4] The goal is to lower the concentration to a level that is insignificant to the municipal wastewater treatment system. While this compound itself is not classified as hazardous, ensuring the pH of the final solution is near neutral (typically between 6 and 9) is a universal requirement for drain disposal to prevent corrosion of plumbing.
Required Materials
-
Appropriate PPE (see Table 1)
-
Glass beaker (sufficiently large to allow for dilution)
-
Water (tap water is acceptable)
-
pH meter or pH test strips
-
Dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) for pH adjustment, if necessary
Experimental Protocol
-
Dissolution & Dilution: For solid waste, slowly add the this compound to a beaker containing at least 100 times its volume of water.[4] For example, dissolve 1 gram of solid in at least 100 mL of water. Stir until fully dissolved. For existing aqueous solutions, ensure they are similarly diluted.
-
pH Verification: Measure the pH of the resulting solution using a calibrated pH meter or test strip.
-
pH Adjustment (if necessary): If the pH is outside the acceptable range for your facility (typically 6-9), adjust it by adding a dilute acid or base dropwise while stirring.
-
Sanitary Sewer Disposal: While running a steady stream of cold tap water, slowly pour the diluted, pH-neutral solution down the drain.
-
Final Flush: Continue to flush the drain with copious amounts of water for at least two minutes to ensure the solution is cleared from the laboratory plumbing.[5]
-
Documentation: Record the disposal event in your laboratory logbook as per your institution's policy.
Authoritative Grounding and Trustworthiness
This protocol is a self-validating system. The key control point is the pH verification step . This measurement provides quantitative confirmation that the waste stream is suitable for drain disposal according to universal laboratory standards.[4]
It is critical to recognize that this guide provides a general framework. The ultimate authority for waste disposal rests with local, regional, and national regulations. Chemical waste generators are legally responsible for correctly classifying their waste.[1] Always consult your institution's Environmental Health & Safety (EHS) department to ensure your procedures are fully compliant.
References
- Alfa Aesar. (2025-09-22).
- Fisher Scientific. (2024-03-30).
- ChemicalBook. (2024-12-21).
- Tassoulas, J. et al. (2021). Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea. American Society for Microbiology.
- HPC Standards. (2025-12-19).
- Benchchem. (2025-12).
- Lab Manager. (2024-12-31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices.
- Physikalisch-Technische Bundesanstalt.
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- Central Washington University.Laboratory Hazardous Waste Disposal Guidelines.
- The NIH Drain Discharge Guide. U.S. Department of Health and Human Services.
Sources
Essential Safety and Logistical Information for Handling Guanylurea Phosphate
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Guanylurea phosphate. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous material under normal use conditions, adherence to good laboratory practices and the use of appropriate personal protective equipment are essential to prevent contact and minimize any potential risks.[1][2] Some sources indicate that it may cause skin and eye irritation or an allergic skin reaction.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications & Remarks |
| Eye Protection | Safety glasses with side shields or goggles | Should conform to European standard EN 166 or OSHA 29 CFR 1910.133.[1][2] |
| Hand Protection | Protective gloves | Nitrile rubber, neoprene, natural rubber, or PVC gloves are recommended.[1] Breakthrough time and glove thickness should be considered based on the specific task and duration of handling. Always inspect gloves before use and remove them carefully to avoid skin contamination.[1] |
| Body Protection | Long-sleeved clothing | Standard laboratory coat is recommended to prevent skin contact. |
| Respiratory Protection | Not required under normal use | In situations with a risk of significant dust formation or for large-scale operations, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter may be necessary.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps will ensure the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Handling :
-
Storage :
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or rash occurs, get medical advice/attention.[1][2][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[1][2] |
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all local, regional, and national regulations.[2]
Disposal Considerations
| Waste Type | Disposal Method | Regulatory Considerations |
| Spilled Solid | Sweep up and shovel into a suitable, labeled container for disposal.[1][2] Avoid generating dust. | Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[2] |
| Unused Product | Dispose of through a licensed professional waste disposal service. | Do not allow the product to enter drains.[5] |
| Empty Containers | Dispose of as unused product unless thoroughly cleaned. | Follow local regulations for container disposal. |
Experimental Workflow and Logical Relationships
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
